molecular formula C6H5ClN4 B8113275 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine

5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine

Cat. No.: B8113275
M. Wt: 168.58 g/mol
InChI Key: NRIIARHDPYGHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for developing novel therapeutics for challenging diseases. Its core structure serves as a critical synthetic intermediate for constructing more complex molecules that modulate key biological targets. A primary research application for this compound is in the development of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). This receptor is a promising target for Parkinson's disease, and derivatives of this pyrazolopyridine core, such as the preclinical candidate VU0418506, have been discovered as potent and selective mGlu4 PAMs with suitable properties for in vivo studies . Furthermore, this chemical scaffold is integral to oncology research. It forms the core structure of novel dual inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4), which are critical drivers in acute myeloid leukemia (AML) . Researchers have developed 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives that demonstrate potent nanomolar-range activity against both FLT3 and CDK4 kinases, induce cell cycle arrest, and promote apoptosis in cancer cells, providing a new strategy to overcome drug resistance in AML . The compound's broad utility and ongoing research interest underscore its value as a key building block for discovering new biologically active agents.

Properties

IUPAC Name

5-chloro-3H-pyrazolo[4,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2,6H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIIARHDPYGHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=NC2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Structure Elucidation of 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry. These fused N-heteroaromatic compounds are recognized as purine bioisosteres, enabling them to effectively interact with the hinge regions of various kinases and other biological targets.[1] Their unique electronic properties, stemming from the fusion of an electron-rich pyrazole ring with an electron-deficient pyridine ring, confer stability and versatile reactivity.[2][3] This has led to their investigation in a multitude of therapeutic areas, including oncology and neurology.[1][4]

This guide provides an in-depth, field-proven workflow for the complete structure elucidation of 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine. Moving beyond a simple listing of techniques, we will explore the causality behind the experimental sequence, demonstrating how each analytical step provides a layer of evidence that corroborates and validates the others, culminating in a definitive structural assignment.

Section 1: The Target Molecule - Physicochemical Profile

Before embarking on any analytical workflow, a thorough understanding of the target molecule's basic properties is essential. This data provides the theoretical foundation against which all experimental results will be compared.

Chemical Structure:

Figure 1: Chemical Structure of this compound

A critical feature of this scaffold is the potential for tautomerism between the 1H- and 2H-isomers of the pyrazole ring. However, computational studies on the parent pyrazolo[3,4-b]pyridine system have shown the 1H-tautomer to be significantly more stable, which is the form typically observed.[5] Our analytical approach is designed to confirm this assignment.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₅ClN₄Advanced ChemBlocks[6]
Molecular Weight 168.58 g/mol Advanced ChemBlocks[6]
Monoisotopic Mass 168.02027 DaCalculated
CAS Number 1268522-21-9Advanced ChemBlocks[6]
Predicted XLogP 1.5PubChem

Section 2: The Elucidation Workflow - A Strategic Overview

The structure elucidation process is not a random collection of experiments but a logical progression of inquiry. Our strategy begins with foundational mass and composition analysis, proceeds to detailed connectivity mapping, and culminates in definitive, high-resolution structural confirmation. Each step builds upon the last, creating a self-validating system.

Elucidation_Workflow cluster_0 Initial Confirmation cluster_1 Connectivity Mapping cluster_2 Definitive Confirmation cluster_3 Final Assignment Sample Synthesized Sample HRMS High-Resolution MS (Confirms Formula & Isotope Pattern) Sample->HRMS Why: Establish mass & composition first. NMR_1D 1D NMR (¹H, ¹³C) (Identifies Environments) HRMS->NMR_1D Why: Validated formula guides NMR analysis. NMR_2D 2D NMR (COSY, HSQC, HMBC) (Maps C-H Framework) NMR_1D->NMR_2D Why: Establish long-range connectivity. XRay Single Crystal X-ray Diffraction (Unambiguous 3D Structure) NMR_2D->XRay Why: Provides hypothesis for X-ray to confirm. Final_Structure Final Validated Structure NMR_2D->Final_Structure IR Infrared (IR) Spectroscopy (Confirms Functional Groups) IR->Final_Structure XRay->Final_Structure Gold Standard Confirmation

Sources

An In-depth Technical Guide to 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine (CAS No. 1268522-21-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The pyrazolo[4,3-b]pyridine core represents a "privileged scaffold" in modern medicinal chemistry, a structural motif that consistently appears in a multitude of biologically active compounds. Its rigid, planar structure and strategic placement of nitrogen atoms allow for diverse and specific interactions with a range of biological targets. This guide focuses on a key derivative of this family: 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine. The introduction of a chloro group at the 5-position and an amine at the 3-position provides crucial handles for further chemical modification, making it a valuable building block for the synthesis of compound libraries aimed at drug discovery. This document serves as a comprehensive technical resource, consolidating available information on its synthesis, properties, and potential applications to empower researchers in their scientific endeavors.

Core Compound Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1268522-21-9[1]
Molecular Formula C₆H₅ClN₄[1]
Molecular Weight 168.58 g/mol [1]
IUPAC Name 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine[1]
SMILES NC1=NN/C2=C\C=C(Cl)/N=C\12[1]
Purity Typically ≥97%[1]

Synthesis of the Pyrazolo[4,3-b]pyridine Core: A Strategic Overview

The synthesis of the pyrazolo[4,3-b]pyridine scaffold can be broadly approached from two main retrosynthetic pathways:

  • Route A: Pyridine Ring Annulation: Construction of the pyridine ring onto a pre-existing, appropriately substituted pyrazole.

  • Route B: Pyrazole Ring Annulation: Formation of the pyrazole ring onto a functionalized pyridine core.

The choice of strategy is often dictated by the availability and complexity of the starting materials. For the synthesis of this compound, Route B, starting from a substituted pyridine, is a common and effective approach.[2]

G cluster_0 General Synthetic Strategy (Route B) Functionalized_Pyridine Functionalized Pyridine (e.g., 2,6-dichloro-3-nitropyridine) Intermediate_Hydrazine Hydrazine Intermediate Functionalized_Pyridine->Intermediate_Hydrazine Nucleophilic Substitution (e.g., with a hydrazine source) Target_Molecule This compound Intermediate_Hydrazine->Target_Molecule Intramolecular Cyclization & Reduction

Caption: A generalized workflow for the synthesis of the target molecule via pyrazole ring annulation.

Proposed Synthetic Protocol

A key starting material for this synthesis is often a di-substituted pyridine, such as 2,6-dichloro-3-nitropyridine. The chloro and nitro groups serve as strategic functionalities to direct the formation of the fused pyrazole ring.

Step 1: Nucleophilic Aromatic Substitution

The first step typically involves the reaction of 2,6-dichloro-3-nitropyridine with a hydrazine derivative. The highly electron-deficient nature of the pyridine ring, due to the presence of the nitro group and two chloro atoms, facilitates nucleophilic aromatic substitution.

  • Reactants: 2,6-dichloro-3-nitropyridine and a suitable hydrazine source (e.g., hydrazine hydrate or a protected hydrazine).

  • Solvent: A polar aprotic solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).

  • Conditions: The reaction is typically carried out at elevated temperatures to drive the substitution.

Step 2: Reductive Cyclization

The resulting hydrazine intermediate undergoes intramolecular cyclization to form the pyrazolo[4,3-b]pyridine ring system. This is often coupled with the reduction of the nitro group to an amine.

  • Reagents: A reducing agent such as iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Mechanism: The reduction of the nitro group to an amine is followed by a spontaneous or acid-catalyzed intramolecular cyclization via nucleophilic attack of the newly formed amine onto a suitable electrophilic center, leading to the formation of the pyrazole ring.

Step 3: Final Functionalization (if necessary)

Depending on the specific hydrazine derivative used in the first step, further functional group manipulation may be required to yield the final 3-amino product.

It is crucial to note that the regioselectivity of the initial nucleophilic substitution and the conditions for the reductive cyclization are critical for the successful synthesis of the desired isomer.

Chemical Reactivity and Potential for Derivatization

The this compound scaffold possesses several reactive sites, making it an excellent starting point for the generation of diverse chemical libraries.

G cluster_1 Key Reactive Sites for Derivatization Core_Scaffold This compound N1_Alkylation N1-Alkylation/Arylation Core_Scaffold->N1_Alkylation N-H of Pyrazole C3_Amine_Functionalization C3-Amine Functionalization (e.g., amidation, sulfonylation) Core_Scaffold->C3_Amine_Functionalization Primary Amine C5_Chloro_Substitution C5-Chloro Substitution (e.g., Suzuki, Buchwald-Hartwig coupling) Core_Scaffold->C5_Chloro_Substitution Aryl Chloride G cluster_2 Role as a PDE1 Inhibitor Pyrazolopyridine 1H-pyrazolo[4,3-b]pyridine Derivative PDE1 PDE1 Enzyme Pyrazolopyridine->PDE1 Inhibits cGMP cGMP 5_GMP 5'-GMP (inactive) cGMP->5_GMP Hydrolysis Neuronal_Function Modulation of Neuronal Function cGMP->Neuronal_Function Leads to

Caption: Mechanism of action of pyrazolo[4,3-b]pyridine-based PDE1 inhibitors.

Inhibitors of PDE1 are being investigated for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases, as well as psychiatric conditions. [4]The this compound scaffold serves as a key starting material for the synthesis of potent and selective PDE1 inhibitors.

Kinase Inhibition

The pyrazolopyridine nucleus is also a well-established scaffold for the development of kinase inhibitors. [5][6]Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural features of pyrazolopyridines allow them to bind to the ATP-binding site of various kinases. Derivatives of this scaffold have been explored as inhibitors of Glycogen Synthase Kinase-3 (GSK-3) and other kinases involved in cell cycle regulation and proliferation. [7]

Other Potential Applications

The versatility of the pyrazolo[4,3-b]pyridine scaffold has led to its investigation in a variety of other therapeutic areas, including as:

  • Antiviral agents

  • Antimicrobial agents [8]* Modulators of metabotropic glutamate receptors (mGluRs) [9]

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [10]* Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

  • Toxicity: Specific toxicity data for this compound is not widely available. It should be treated as a potentially hazardous substance. For related chloro-substituted pyridines and aminopyrazoles, potential hazards include skin and eye irritation, and harmful if swallowed or inhaled. [11][12]

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its pyrazolo[4,3-b]pyridine core is a proven scaffold for the development of a wide range of biologically active molecules, most notably PDE1 inhibitors and kinase inhibitors. The presence of a versatile amino group and a reactive chloro substituent provides medicinal chemists with the tools to readily generate diverse libraries of compounds for screening and lead optimization. This guide provides a comprehensive overview of the current knowledge on this compound, with the aim of facilitating its use in the discovery and development of new therapeutics.

References

  • WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors. WIPO Patentscope. [Link]

  • "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. ResearchGate. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]

  • Studies on 3,5-diaminopyrazole derivatives. Academia.edu. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]

  • 5-Chloro-1H-pyrazolo(4,3-b)pyridine | C6H4ClN3 | CID 20254868. PubChem. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. [Link]

  • "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review | Request PDF. ResearchGate. [Link]

  • Synthesis of pyrazolo[4ʹ,3ʹ:5,6]pyrano[2,3-d]pyrimidine derivatives and their antimicrobial, antimalarial and antituberculosis activities. Thieme Connect. [Link]

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). PubMed. [Link]

  • Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... | Download Scientific Diagram. ResearchGate. [Link]

  • The synthesis route of 3, 5-diaminopyrazole derivatives 8a,b. ResearchGate. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC. [Link]

  • (PDF) Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. PubChem. [Link]

Sources

An In-Depth Technical Guide to 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Therapeutic Potential

The landscape of modern medicinal chemistry is perpetually driven by the quest for novel molecular scaffolds that offer unique pharmacophoric features and synthetic accessibility. Among the myriad of heterocyclic systems, the pyrazolo[4,3-b]pyridine core has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. This guide focuses on a specific, yet crucial, derivative of this family: 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine . While seemingly a simple molecule, its strategic placement of nitrogen atoms, a halogen, and an amino group provides a versatile platform for the synthesis of compounds targeting a range of biological pathways. This document serves as a comprehensive technical resource, consolidating available information on its chemical identity, synthesis, and known biological relevance, thereby providing a foundation for its application in contemporary drug discovery endeavors.

Core Molecular Identity

IUPAC Nomenclature and Structural Representation

The unequivocally established IUPAC name for the compound of interest is 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine [1]. Its structure is characterized by a fused bicyclic system comprising a pyrazole ring and a pyridine ring. A chlorine atom is substituted at the 5-position of the pyridine ring, and an amine group is present at the 3-position of the pyrazole ring.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C3a [label="C", pos="0,0!"]; C7a [label="C", pos="1.3,0.75!"]; N7 [label="N", pos="1.3,-0.75!"]; C6 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.3,-2.25!"]; NH2 [label="NH₂", pos="-2.6,-0.75!"]; Cl [label="Cl", pos="-2.6,-2.25!"]; H1 [label="H", pos="0,2.5!"];

N1 -- N2 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- C3a [len=1.5]; C3a -- N1 [len=1.5]; C3a -- C7a [len=1.5]; C7a -- N7 [len=1.5]; N7 -- C6 [len=1.5]; C6 -- C5 [len=1.5]; C5 -- C3a [style=invis]; C7a -- N1 [style=invis]; C3 -- NH2; C5 -- Cl; N1 -- H1;

// Double bonds N2 -- C3 [style=double, len=1.5]; C3a -- C7a [style=double, len=1.5]; N7 -- C6 [style=double, len=1.5]; }

Caption: 2D Structure of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine
Chemical Identifiers

For unambiguous identification and cross-referencing in chemical databases and literature, the following identifiers are crucial:

IdentifierValueSource
CAS Number 1268522-21-9[1]
Molecular Formula C₆H₅ClN₄[1]
Molecular Weight 168.58 g/mol [1]
SMILES NC1=NN/C2=C\C=C(Cl)/N=C\12[1]

Physicochemical and Predicted Properties

While experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature, computational predictions provide valuable insights for handling, formulation, and assay development.

PropertyPredicted ValueSource
XLogP3 1.5[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bond Count 0[2]
Topological Polar Surface Area 67.9 Ų[2]
Formal Charge 0[2]

These predicted properties suggest that the molecule possesses a moderate lipophilicity and a significant polar surface area, which are key determinants of its pharmacokinetic and pharmacodynamic behavior.

Synthesis and Chemical Reactivity

The synthesis of the pyrazolo[4,3-b]pyridine scaffold can be approached through various strategies, primarily involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa.

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic approach to this compound would involve the formation of the fused pyridine ring from a suitably functionalized 3-aminopyrazole precursor.

digraph "Retrosynthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];

Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Functionalized 3-Aminopyrazole", fillcolor="#FBBC05"]; Intermediate2 [label="Pyridine Precursor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; StartingMaterial1 [label="Substituted Pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; StartingMaterial2 [label="Hydrazine Source", fillcolor="#34A853", fontcolor="#FFFFFF"];

Target -> Intermediate1 [label="Ring Formation"]; Intermediate1 -> StartingMaterial1 [label="Functionalization"]; Intermediate1 -> StartingMaterial2 [label="Cyclization"]; Target -> Intermediate2 [label="Ring Formation (Alternative)"]; Intermediate2 -> StartingMaterial1; }

Caption: Retrosynthetic approaches to the target molecule.

General synthetic routes often commence from readily available substituted pyridines, such as 2-chloronicotinonitriles. The reaction with a hydrazine source can lead to the formation of the pyrazole ring. Subsequent functionalization, including amination, would yield the desired product.

Illustrative Synthetic Protocol

Step 1: Synthesis of a Hydrazinyl Intermediate

The initial step would likely involve the reaction of a di-substituted pyridine, such as 2,6-dichloronicotinonitrile, with hydrazine hydrate. This nucleophilic aromatic substitution would replace one of the chloro groups with a hydrazinyl moiety.

Step 2: Cyclization to form the Pyrazolo[4,3-b]pyridine Core

The resulting hydrazinyl intermediate can then undergo intramolecular cyclization to form the pyrazolo[4,3-b]pyridine ring system. This step is often facilitated by heating in a suitable solvent.

Step 3: Introduction of the Amino Group

The final step would be the introduction of the amino group at the 3-position. This could potentially be achieved through various methods, such as a direct amination or a multi-step sequence involving nitrosation followed by reduction.

It is important to note that this is a generalized scheme, and optimization of reaction conditions, including solvent, temperature, and catalysts, would be necessary to achieve a satisfactory yield and purity of the final product.

Biological Activity and Therapeutic Relevance

The pyrazolo[4,3-b]pyridine scaffold is a cornerstone in the development of a wide range of biologically active molecules. While specific biological data for this compound is sparse, the known activities of its derivatives provide strong indications of its potential therapeutic applications.

Role as a Key Intermediate

Available information suggests that this compound and its parent scaffold, 5-Chloro-1H-pyrazolo[4,3-b]pyridine, serve as crucial intermediates in the synthesis of more complex and potent therapeutic agents. For instance, the parent compound is utilized in the preparation of 2-aryl or heteroaryl indole derivatives that act as modulators of Acid-Sensing Ion Channels (ASICs), which are implicated in pain and bone diseases.

Positive Allosteric Modulators of mGlu4

A notable derivative, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), has been identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). mGlu4 PAMs are of significant interest for the treatment of Parkinson's disease. This highlights the potential of the this compound core in the design of neuromodulatory agents.

digraph "mGlu4_PAM_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];

mGlu4_PAM [label="mGlu4 PAM\n(e.g., VU0418506)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mGlu4_Receptor [label="mGlu4 Receptor", fillcolor="#FBBC05"]; Glutamate [label="Glutamate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signaling_Cascade [label="Downstream Signaling Cascade", fillcolor="#34A853", fontcolor="#FFFFFF"]; Therapeutic_Effect [label="Therapeutic Effect\n(e.g., in Parkinson's Disease)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Glutamate -> mGlu4_Receptor [label="Binds"]; mGlu4_PAM -> mGlu4_Receptor [label="Potentiates"]; mGlu4_Receptor -> Signaling_Cascade [label="Activates"]; Signaling_Cascade -> Therapeutic_Effect [label="Leads to"]; }

Caption: Simplified signaling pathway of an mGlu4 PAM.
Potential as Kinase Inhibitors

The broader family of pyrazolopyridines has been extensively explored as inhibitors of various protein kinases. The arrangement of nitrogen atoms in the bicyclic core mimics the hinge-binding motifs of ATP, making them ideal scaffolds for targeting the ATP-binding pocket of kinases. Although specific kinase inhibition data for this compound is not publicly available, its structural features suggest it could serve as a valuable starting point for the development of kinase inhibitors for oncology and inflammatory diseases.

Handling and Safety

As with any chemical reagent, proper handling and safety precautions are paramount. While a comprehensive safety profile is not available, GHS hazard classifications for the closely related 5-Chloro-1H-pyrazolo[4,3-b]pyridine provide a useful reference.

Predicted GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Future Perspectives and Conclusion

This compound represents a molecule of significant latent potential within the field of drug discovery. Its true value likely lies in its role as a versatile chemical intermediate, providing a robust platform for the synthesis of a new generation of therapeutic agents. The established importance of the pyrazolo[4,3-b]pyridine scaffold in targeting kinases and neuronal receptors strongly suggests that derivatives of this compound will continue to emerge as promising drug candidates.

This guide has consolidated the currently available technical information on this compound. Further research into its synthesis, characterization of its physicochemical properties, and exploration of its biological activities will undoubtedly unlock its full potential and pave the way for novel therapeutic innovations.

References

  • PubChem. 5-Chloro-1H-pyrazolo[4,3-b]pyridine. National Center for Biotechnology Information. [Link]

  • Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192–1200. [Link]

  • Chemdad. 5-Chloro-1H-pyrazolo[4,3-b]pyridine. [Link]

Sources

The Pyrazolo[4,3-b]pyridine Scaffold: A Technical Guide to 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological potential, and experimental utility of 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine .

Executive Summary & Pharmacophore Analysis

This compound (CAS: 1268522-21-9) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets, most notably protein kinases.

Unlike its more common isomer, pyrazolo[3,4-b]pyridine, the [4,3-b] system offers a distinct vector geometry for substituent attachment, allowing researchers to explore novel intellectual property (IP) space and achieve unique selectivity profiles against kinases such as CDKs (Cyclin-Dependent Kinases) , GSK-3 (Glycogen Synthase Kinase-3), and CLKs (CDC-like kinases).

Structural Logic & Binding Mode

This molecule functions primarily as an ATP-competitive pharmacophore. Its utility is defined by three critical structural features:

  • Hinge Binding Motif (The "Warhead"): The 3-amino group (

    
    ) and the pyrazole nitrogen (
    
    
    
    ) form a donor-acceptor triad that mimics the adenine ring of ATP. This allows it to form hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Glu81/Leu83 in CDK2).
  • The 5-Chloro "Handle": The chlorine atom at the 5-position is not merely a substituent but a reactive "exit vector." It is positioned to project into the solvent-exposed region or the hydrophobic pocket II of the kinase. Chemically, it serves as an electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of solubilizing tails or specificity-determining groups.

  • Bicyclic Core: The rigid fused system ensures the proper orientational entropy of the binding elements, reducing the energy penalty upon binding to the active site.

Pharmacophore Figure 1: Pharmacophore Analysis of the this compound Scaffold Core Pyrazolo[4,3-b]pyridine Core Scaffold Hinge Hinge Binder (3-NH2 + N1) Core->Hinge Provides Geometry Handle Synthetic Handle (5-Chloro) Core->Handle Positions Vector Target Kinase ATP Pocket (CDK, GSK-3, CLK) Hinge->Target H-Bonds (Glu/Leu) Handle->Target Hydrophobic/Solvent Interaction

Biological Activity & Target Landscape

This molecule is rarely used as a standalone drug due to its low molecular weight (Fragment-Based Drug Discovery). Instead, it is the primary engine for high-potency inhibitors.

A. Cyclin-Dependent Kinases (CDKs)

The [4,3-b] scaffold is a bioisostere of purine. Derivatives synthesized from this 5-chloro intermediate have shown nanomolar potency against CDK1 , CDK2 , and CDK7 .

  • Mechanism: The scaffold occupies the adenine pocket. The 5-chloro position, when substituted with bulky aryl groups (e.g., sulfonamides), can reach the "gatekeeper" residue, determining selectivity between CDK isoforms.

  • Therapeutic Relevance: Inhibition of CDK2/Cyclin E leads to G1/S phase cell cycle arrest, making this scaffold highly relevant for oncology (breast cancer, leukemia).

B. Glycogen Synthase Kinase-3 (GSK-3)

GSK-3


 is a critical target for neurodegenerative diseases (Alzheimer's) and diabetes.
  • Activity: 3-amino-pyrazolo-pyridines have been reported to inhibit GSK-3

    
     with 
    
    
    
    values in the low micromolar to nanomolar range depending on the 5-position substitution.
  • Selectivity: The [4,3-b] orientation often provides better selectivity against the homologous CDK2 compared to the [3,4-b] isomer, due to subtle differences in the ribose-binding pocket topology.

C. Other Kinase Targets[1]
  • CLKs (CDC-like Kinases): Involved in RNA splicing regulation.

  • DYRK1A: A target for Down syndrome and Alzheimer's; shares structural homology with GSK-3.

Synthetic Utility: From Scaffold to Lead

The biological value of this compound lies in its chemical reactivity. It is the starting point for "divergent synthesis."

Key Derivatization Reactions[2]
  • Suzuki-Miyaura Coupling (C-C Bond Formation):

    • Reagents: Aryl boronic acids,

      
       or 
      
      
      
      ,
      
      
      .
    • Outcome: Replaces the 5-Cl with aryl/heteroaryl groups. This is the primary method to increase potency by

      
      .
      
  • Buchwald-Hartwig Amination (C-N Bond Formation):

    • Reagents: Amines (morpholine, piperazine),

      
      , BINAP.
      
    • Outcome: Introduces solubilizing groups at the 5-position, critical for improving ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Sandmeyer-Type Transformations:

    • The 3-amino group can be modified (e.g., to a halide) if the hinge-binding profile needs to be altered, though retaining the amine is usually preferred for kinase affinity.

Experimental Protocols

Protocol A: Chemical Synthesis of the Scaffold

Note: This describes a convergent "Pyrazole-First" approach, which is often more regioselective for the [4,3-b] system than pyridine cyclization.

Reagents: 4-chloro-2,6-diaminopyrimidine (precursor), NaNO2, acetic acid. Alternatively, via the fusion of 3-cyano-2-chloropyridine derivatives with hydrazine.

Standard Laboratory Scale (10 mmol):

  • Dissolution: Dissolve 2,6-dichloro-3-cyanopyridine (1.73 g, 10 mmol) in ethanol (20 mL).

  • Cyclization: Add hydrazine hydrate (1.5 eq) dropwise at

    
    .
    
  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Cool to room temperature. The product, This compound , typically precipitates as a solid.

  • Purification: Filter the solid. Wash with cold ethanol and diethyl ether. Recrystallize from EtOH/DMF if necessary.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show the characteristic amine peak (
    
    
    ppm) and the aromatic pyridine protons.
Protocol B: ADP-Glo™ Kinase Assay (Screening Workflow)

This protocol validates the biological activity of the scaffold or its derivatives against a panel of kinases (e.g., CDK2/CyclinA).

Materials:

  • Kinase Enzyme (e.g., Recombinant Human CDK2).

  • Substrate (e.g., Histone H1).

  • ATP (Ultra-pure).

  • ADP-Glo™ Reagent (Promega).

  • Test Compound: this compound (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Dilution: Perform a serial dilution of the test compound in DMSO (10 mM start -> 1 nM). Transfer 1

    
    L to a 384-well white plate.
    
  • Enzyme Addition: Add 2

    
    L of Kinase solution. Incubate for 10 min at RT to allow compound-enzyme binding.
    
  • Reaction Initiation: Add 2

    
    L of ATP/Substrate mix.
    
  • Incubation: Incubate at RT for 60 minutes (Kinase Reaction).

  • ADP Generation: Add 5

    
    L of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
    
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to determine

    
    .
    

AssayWorkflow Figure 2: Kinase Profiling Workflow (ADP-Glo Assay) Start Compound Library (Scaffold Derivatives) Step1 Serial Dilution (DMSO) Start->Step1 Step2 Enzyme Incubation (10 min) Step1->Step2 Step3 Kinase Reaction (+ATP/Substrate, 60 min) Step2->Step3 Step4 ADP-Glo Reagent (Deplete ATP) Step3->Step4 Step5 Detection Reagent (Luciferase Signal) Step4->Step5 Result Data Analysis (IC50 Calculation) Step5->Result

Summary of Key Properties

PropertySpecificationRelevance
IUPAC Name 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-amineOfficial Identifier
CAS Number 1268522-21-9Sourcing & Database Search
Molecular Weight ~168.58 g/mol Ideal for Fragment-Based Design (<300 Da)
H-Bond Donors 3 (NH2, NH)Critical for Hinge Binding
H-Bond Acceptors 2 (Pyridine N, Pyrazole N)Critical for Hinge Binding
Key Reactivity C-5 ChlorineSuzuki/Buchwald Coupling Handle
Primary Targets CDK2, CDK7, GSK-3

Oncology & Neurodegeneration

References

  • LGR6768 and CDK7 Inhibition: Title: Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7.[1] Source: bioRxiv (2023). URL:[Link] (Note: Highlights the [4,3] fusion pattern relevance in CDK inhibition).[2]

  • Pyrazolo[3,4-b] vs [4,3-b] Scaffolds: Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.[1] Source: NIH / PubMed Central. URL:[Link]

  • GSK-3 Inhibition Context: Title: 6-heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3).[3][4] (Comparative context for pyrazolo-pyridine isomers). Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine Derivatives and Analogs for Drug Discovery Professionals

Authored by a Senior Application Scientist

Foreword: The Rise of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with therapeutic potential has led researchers to explore a vast chemical space. Within this space, certain molecular frameworks, often termed "privileged scaffolds," have emerged as exceptionally fruitful starting points for the development of new drugs. The pyrazolopyridine core is one such scaffold, a fused heterocyclic system that has demonstrated a remarkable versatility in engaging a wide array of biological targets.[1][2] This guide focuses on a particularly promising subset of this family: This compound and its derivatives.

The strategic placement of a chlorine atom at the 5-position and an amine group at the 3-position provides synthetic handles for extensive chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this important class of molecules, offering valuable insights for researchers and drug development professionals.

The this compound Core: A Structural Overview

The this compound molecule is a bicyclic heteroaromatic system resulting from the fusion of a pyrazole and a pyridine ring.[3] The IUPAC name for this core structure is 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine.[4]

The core structure is characterized by the following key features:

  • A Planar, Aromatic System: This contributes to its ability to participate in π-stacking interactions with biological macromolecules.

  • A Hydrogen Bond Donor and Acceptor Network: The pyrazole and pyridine nitrogens, along with the 3-amino group, can engage in crucial hydrogen bonding interactions within protein binding sites.

  • Reactive Sites for Derivatization: The 3-amino group is a key site for forming amide, sulfonamide, and urea linkages, while the 5-chloro group can be displaced or participate in cross-coupling reactions, enabling the introduction of a wide range of substituents.

Caption: Core structure of this compound.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of pyrazolo[4,3-b]pyridines can be broadly categorized into two main retrosynthetic approaches: annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a functionalized pyridine core.[3][5]

Synthesis_Workflow cluster_A Approach A: Pyridine Ring Annulation cluster_B Approach B: Pyrazole Ring Annulation A_start Substituted 5-Aminopyrazole A_reagent + 1,3-Dicarbonyl Compound or equivalent A_start->A_reagent A_product Pyrazolo[4,3-b]pyridine Core A_reagent->A_product Target Target: this compound & Derivatives A_product->Target B_start Functionalized 2-Halopyridine B_reagent + Hydrazine derivative B_start->B_reagent B_product Pyrazolo[4,3-b]pyridine Core B_reagent->B_product B_product->Target Kinase_Inhibition cluster_pathway Simplified Kinase Signaling Pathway Signal Upstream Signal Kinase Kinase (e.g., TRK, BTK, CDK) ATP Binding Site Signal->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate PO₄³⁻ Cell_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cell_Response Inhibitor Pyrazolo[4,3-b]pyridine Derivative Inhibitor->Kinase Binds to ATP Binding Site

Sources

Spectroscopic data for 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine

Abstract

This compound (CAS No. 1268522-21-9) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, belonging to the pyrazolopyridine class of scaffolds known for diverse biological activities[1][2]. This technical guide provides a comprehensive framework for the spectroscopic characterization of this molecule. Due to the scarcity of publicly available experimental data for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to predict its spectral features. It serves as a practical reference for researchers, offering detailed protocols for data acquisition using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, and provides expert guidance on the interpretation of the expected results.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the foundation for all spectroscopic analysis. The key attributes of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₅ClN₄[3]
Molecular Weight 168.58 g/mol [3]
IUPAC Name 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine[3]
CAS Number 1268522-21-9[3]

The pyrazolo[4,3-b]pyridine core is a fused bicyclic system combining an electron-rich pyrazole ring with an electron-deficient pyridine ring. Calculations on the parent scaffold have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer, and this form is expected to predominate[4]. The numbering of the heterocyclic core, essential for NMR peak assignment, is illustrated below.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are indispensable for confirming the identity and purity of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal three distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring and the proton on the pyrazole ring, in addition to signals from the amine (-NH₂) and pyrazole (-NH) protons. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen will deshield adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Predicted Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
~12.0 - 13.0 br s - H1 (pyrazole NH) Acidic proton, often broad. Tautomerism can broaden signals for N-H protons, which typically appear near 12–14 ppm in related structures[5].
~8.20 d ~2.0 H7 Coupled to H6. Its position adjacent to the pyridine nitrogen results in a downfield shift.
~7.40 d ~2.0 H6 Coupled to H7. The chloro-substituent at C5 will influence its chemical shift.

| ~6.00 | br s | - | -NH₂ | Amine protons, often broad and exchangeable with D₂O. |

Note: The chemical shifts for aromatic protons in the pyridine ring of similar scaffolds typically resonate around 7.0–8.5 ppm[5]. The specific values are predictions and require experimental verification.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six carbon atoms in the heterocyclic core. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl) and the overall aromatic system.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Predicted Shift (δ, ppm) Assignment Rationale
~155 C3a Quaternary carbon at the ring junction, influenced by two nitrogen atoms.
~150 C7a Quaternary carbon at the ring junction, adjacent to pyridine nitrogen. Shifts for C-7a in pyrazolopyridines are seen around 144–151 ppm[5].
~145 C3 Carbon bearing the amino group.
~142 C5 Carbon attached to the electronegative chlorine atom, expected to be significantly downfield.
~130 C7 CH carbon adjacent to the pyridine nitrogen.

| ~115 | C6 | CH carbon positioned between the chloro-substituted carbon and the ring junction. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural confirmation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to the expected good solubility of the compound and its ability to slow the exchange of N-H protons, allowing for their observation.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution, using the DMSO-d₆ solvent lock signal (δ ~2.50 ppm).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, as ¹³C has low natural abundance.

  • Data Processing:

    • Apply Fourier transformation with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H).

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO carbon signals at 39.52 ppm[6].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is particularly crucial.

Expected Mass Spectrum
  • Monoisotopic Mass: 168.0199 Da for the molecular formula C₆H₅³⁵ClN₄.

  • Key Observation (Electrospray Ionization, ESI+): The primary ion observed in positive ion mode will be the protonated molecule, [M+H]⁺.

  • Expected [M+H]⁺ m/z: 169.0277.

  • Isotopic Pattern: A hallmark feature will be the characteristic isotopic signature of chlorine. The spectrum will show two major peaks for the [M+H]⁺ ion: one for the ³⁵Cl isotope and another, approximately one-third the intensity, at two mass units higher (m/z ~171.02) for the ³⁷Cl isotope. This A+2 peak is a definitive indicator of the presence of a single chlorine atom.

Experimental Protocol for HRMS (ESI-QTOF)

cluster_workflow HRMS Experimental Workflow p1 Sample Prep: ~1 mg/mL in MeOH p2 Infusion/Injection (e.g., 5 µL/min) p1->p2 p3 Electrospray Ionization (ESI) Positive Ion Mode p2->p3 p4 Quadrupole Selection p3->p4 p5 Time-of-Flight (TOF) Mass Analysis p4->p5 p6 Data Acquisition: Scan m/z 100-500 p5->p6 p7 Data Analysis: Extract [M+H]⁺, Confirm Isotopic Pattern p6->p7

Caption: Workflow for High-Resolution Mass Spectrometry.

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

  • Analysis: Acquire the spectrum over a mass range of m/z 100–400.

  • Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

  • Interpretation: Identify the m/z for the [M+H]⁺ ion and compare the exact mass to the theoretical value. Confirm the presence and relative intensity of the A+2 isotopic peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.

Predicted IR Absorption Bands

The IR spectrum will provide confirmatory evidence for the key functional groups: the N-H bonds of the amine and pyrazole, and the C=N/C=C bonds within the aromatic rings.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3450 - 3200 N-H Stretch Amine (-NH₂) & Pyrazole (-NH) The N-H stretching vibration in pyrazolopyridines typically appears as a broad band between 3200 and 3400 cm⁻¹[5]. The primary amine will likely show two distinct bands (symmetric and asymmetric stretching).
1650 - 1550 C=N / C=C Stretch Pyrazole & Pyridine Rings These absorptions are characteristic of the stretching vibrations within the fused heterocyclic system[5].
~1100 - 1000 C-Cl Stretch Aryl-Chloride The C-Cl stretch for an aromatic chloride typically appears in this region.

| 850 - 800 | C-H Bend | Aromatic C-H | Out-of-plane bending vibrations for the substituted pyridine ring. |

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over the range of 4000–600 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. This guide establishes a robust framework for its characterization, providing predicted ¹H NMR, ¹³C NMR, HRMS, and IR data based on established chemical principles and analysis of related structures. The detailed experimental protocols are designed to yield high-quality, unambiguous data, enabling researchers to confidently confirm the identity, purity, and structure of this valuable chemical entity. The combination of a downfield N-H proton signal in ¹H NMR, six distinct carbons in ¹³C NMR, a definitive [M+H]⁺ ion with a characteristic chlorine isotopic pattern in HRMS, and key N-H and aromatic stretching bands in IR spectroscopy will collectively form a unique spectroscopic fingerprint for this compound.

References

  • Grokipedia. Pyrazolopyridines - Spectroscopic Characteristics.
  • Taylor, E., & McKillop, A. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Advances in Heterocyclic Chemistry.
  • El-Sayed, S. M., et al. Multi-targeted anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular modeling study of some pyrazolopyridine hybrids. Bioorganic Chemistry.
  • ResearchGate. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents.
  • RSC Publishing. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds.
  • PubChem. 5-Chloro-1H-pyrazolo(4,3-b)pyridine.
  • Advanced ChemBlocks. 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine.
  • Semantic Scholar. Supporting Information New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones.
  • Engers, D. W., et al. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience.
  • Enamine. Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto.
  • Al-Tel, T. H. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.

Sources

5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine: Scaffold Pharmacology & Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine , a privileged heterocyclic scaffold used primarily in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

While the molecule itself acts as a chemical fragment or building block, its pharmacophoric properties have led to the discovery of potent clinical candidates, most notably VU0418506 , a highly selective Positive Allosteric Modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).

Molecular Identity & Pharmacophore Analysis[1]

The this compound core is a bioisostere of the adenine ring found in ATP. Its structural rigidity and specific arrangement of hydrogen bond donors and acceptors make it an ideal "anchor" for targeting protein active sites.

Structural Properties[2]
  • Core Scaffold: Pyrazolo[4,3-b]pyridine (distinct from the more common [3,4-b] isomer).

  • 3-Amine (

    
    ):  Acts as a critical hydrogen bond donor. In kinase drug design, this often interacts with the backbone carbonyl of the "hinge region" (e.g., Leu83 in CDK2).
    
  • Pyridine Nitrogen (N1/N2): Acts as a hydrogen bond acceptor.

  • 5-Chloro Substituent: A synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce hydrophobic bulk, targeting the "gatekeeper" regions of kinases or allosteric pockets of GPCRs.

Mechanism of Action: Dual Modality

This scaffold exhibits two distinct mechanisms depending on its functionalization:

  • Orthosteric Kinase Inhibition (Type I): Mimics ATP to block phosphorylation.

  • Allosteric GPCR Modulation (PAM): Binds to transmembrane domains to potentiate agonist signaling (e.g., mGlu4).[1]

Primary Mechanism: Positive Allosteric Modulation of mGlu4

The most authoritative application of this scaffold is in the development of VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine). This derivative utilizes the core amine to bind to the mGlu4 receptor, a target for Parkinson's Disease therapy.

The Allosteric Mechanism

Unlike orthosteric agonists (e.g., Glutamate, L-AP4) that bind to the extracellular Venus Flytrap Domain (VFT), the pyrazolo[4,3-b]pyridine core binds to a transmembrane allosteric site .

  • Potentiation: The molecule does not activate the receptor alone. Instead, it stabilizes the active conformation induced by glutamate, shifting the agonist dose-response curve to the left (increasing potency).

  • Selectivity: VU0418506 is selective for mGlu4 homomers . It does not potentiate mGlu2/4 heterodimers, a critical distinction that reduces off-target side effects associated with broad-spectrum glutamate modulation.

Signaling Pathway Visualization

The following diagram illustrates how the scaffold potentiates mGlu4 signaling to inhibit cAMP production, ultimately normalizing motor circuits in Parkinson's models.

mGlu4_Pathway Glutamate Glutamate (Agonist) mGlu4_VFT mGlu4 VFT Domain (Orthosteric Site) Glutamate->mGlu4_VFT Binds Scaffold Pyrazolo[4,3-b]pyridine (PAM) mGlu4_TMD mGlu4 Transmembrane (Allosteric Site) Scaffold->mGlu4_TMD Binds & Stabilizes mGlu4_VFT->mGlu4_TMD Conformational Change G_Protein Gi/o Protein Activation mGlu4_TMD->G_Protein Potentiated Signal AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Motor_Output Normalized Motor Output (Anti-Parkinsonian) cAMP->Motor_Output Downstream Effect

Caption: Mechanism of Positive Allosteric Modulation (PAM) by the pyrazolo[4,3-b]pyridine core at the mGlu4 receptor.

Secondary Mechanism: ATP-Competitive Kinase Inhibition

As a raw fragment, the 3-amino-pyrazolo[4,3-b]pyridine motif is a classic "hinge binder."

Binding Mode

In kinases such as CDK2 , PLK4 , or MNK1/2 , the scaffold binds in the ATP pocket:

  • Donor: The exocyclic 3-amino group (

    
    ) donates a hydrogen bond to the hinge region backbone carbonyl.
    
  • Acceptor: The pyridine nitrogen (N1) accepts a hydrogen bond from the hinge backbone amide.

  • Hydrophobic Interaction: The 5-chloro group is positioned to interact with the "gatekeeper" residue or the solvent front, allowing for the attachment of solubilizing groups.

Experimental Protocols

Protocol: CODA-RET Assay for Homomer Selectivity

To validate the mechanism of action as a selective mGlu4 homomer modulator (distinguishing from mGlu2/4 heterodimers), use the Complemented Donor-Acceptor Resonance Energy Transfer (CODA-RET) assay.

Materials:

  • HEK293T cells.

  • Plasmids: mGlu4-LBT (Luminescent Tb donor), mGlu4-YFP (Acceptor), mGlu2-YFP.

  • Compound: this compound derivative (e.g., VU0418506).

Workflow:

  • Transfection: Transfect cells with mGlu4-LBT and mGlu4-YFP (for homomers) OR mGlu4-LBT and mGlu2-YFP (for heterodimers).

  • Incubation: 24 hours post-transfection, plate cells in black-walled 96-well plates.

  • Labeling: Add Tb-cryptate substrate to label the LBT donor. Incubate for 1 hour at RT.

  • Treatment: Add the test compound (10 µM) followed by a sub-maximal concentration of Glutamate (

    
    ).
    
  • Measurement: Measure TR-FRET signal (Excitation: 337 nm; Emission: 490 nm Tb / 520 nm YFP).

  • Analysis: A specific increase in FRET signal in the homomer setup, but not the heterodimer setup, confirms the selective MoA.

Protocol: Functional cAMP Inhibition Assay

This assay confirms the PAM activity (potency shift).

Workflow:

  • Cell Line: CHO cells stably expressing human mGlu4.

  • Stimulation: Incubate cells with Forskolin (10 µM) to elevate cAMP levels.

  • Agonist Curve: Treat with increasing concentrations of L-AP4 (agonist) in the presence or absence of fixed concentrations (e.g., 1 µM, 10 µM) of the pyrazolo[4,3-b]pyridine compound.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET cAMP kit (e.g., Cisbio HTRF).

  • Result: The compound should cause a leftward shift in the L-AP4 dose-response curve (lowering the

    
     of the agonist).
    

Quantitative Data Summary

ParameterValue / CharacteristicContext
Scaffold MW 168.58 g/mol Fragment / Building Block
Key Derivative VU0418506mGlu4 PAM
mGlu4 Potency

Human/Rat mGlu4 (as VU0418506)
Selectivity >100-foldvs. mGlu1, mGlu2, mGlu5
Binding Site Transmembrane DomainAllosteric (Non-competitive with Glutamate)
Kinase Binding Hinge RegionATP-Competitive (Type I)

References

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). Source: ACS Chemical Neuroscience (2016) [Link]

  • Development and Antiparkinsonian Activity of VU0418506, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers. Source: ACS Chemical Neuroscience (2016) [Link][1][2]

  • Selective Actions of Novel Allosteric Modulators Reveal Functional Heteromers of Metabotropic Glutamate Receptors in the CNS. Source: Journal of Neuroscience (2014) [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Note: Comparative review of the isomeric scaffold). Source: Molecules (2022) [Link]

Sources

Technical Review: Pyrazolo[3,4-b]pyridine Scaffolds – Synthesis, Functionalization, and Therapeutic Applications

[1]

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, primarily due to its bioisosteric relationship with the adenine ring of ATP. This structural mimicry allows it to function as a potent ATP-competitive inhibitor across a spectrum of kinases (CDK, GSK-3, FGFR, and VEGFR). Beyond oncology, recent developments in 2024-2025 have expanded its utility into antiviral (non-nucleoside reverse transcriptase inhibitors) and neuroprotective domains.

This guide provides a rigorous technical analysis of the synthetic pathways—prioritizing green multicomponent reactions (MCRs)—and details the structure-activity relationships (SAR) governing its pharmacological efficacy.

Part 1: Structural Significance & Pharmacophore Analysis

The pyrazolo[3,4-b]pyridine core is a fused bicycle comprising a pyrazole ring annulated to a pyridine ring.[1][2] Its significance lies in its hydrogen-bond donor/acceptor motifs, which map effectively onto the hinge regions of kinase ATP-binding pockets.

Key Structural Features[2][5][6]
  • N1 Position: Controls solubility and pharmacokinetic profile; tolerates bulky aryl or alkyl groups.

  • C4 Position: Critical for hydrophobic interactions within the deep hydrophobic pocket of enzymes.

  • N7 Nitrogen: Often acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., Val135 in CDK2).

Part 2: Synthetic Methodologies

While the classical Friedländer condensation remains valid, modern drug discovery demands higher atom economy and environmental sustainability. We focus here on the One-Pot Multicomponent Reaction (MCR) , which offers superior regioselectivity and yield compared to stepwise methods.

The Green MCR Protocol (Microwave-Assisted)

This method utilizes 5-aminopyrazoles, aldehydes, and active methylene compounds. It avoids toxic organic solvents, utilizing water or ethanol, and leverages microwave irradiation for rapid kinetics.

Mechanism of Action

The reaction proceeds via a Knoevenagel condensation followed by a Michael-type addition and subsequent cyclization/dehydration.

MCR_MechanismReactantsReactants(Aldehyde + Active Methylene)Inter1Intermediate 1(Knoevenagel Product)Reactants->Inter1- H2OMichaelMichael Adduct(C-C Bond Formation)Inter1->Michael+ 5-AminopyrazoleAminopyrazole5-Aminopyrazole(Nucleophile)Aminopyrazole->MichaelAttackCyclizationIntramolecularCyclization (N-Attack)Michael->CyclizationTautomerizationProductPyrazolo[3,4-b]pyridineDerivativeCyclization->Product- H2O / - EtOH

Figure 1: Mechanistic pathway of the one-pot synthesis of pyrazolo[3,4-b]pyridines via Knoevenagel-Michael-Cyclization cascade.

Detailed Experimental Protocol

Target Compound: 4-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid derivative.

Reagents:

  • 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Ethyl Pyruvate or active methylene (1.0 mmol)

  • Catalyst: L-Proline (10 mol%) or Ionic Liquid ([BMIM]BF4)

  • Solvent: Ethanol:Water (1:1) or neat (if using microwave)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, charge the 5-aminopyrazole, aromatic aldehyde, and active methylene compound.

  • Catalysis: Add 10 mol% L-Proline. If using microwave irradiation, add 2 mL of EtOH/H2O mixture.

  • Irradiation: Seal the vial and irradiate at 100°C (150 W) for 10–15 minutes .

    • Note: If using conventional heating, reflux at 80°C for 3–5 hours.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7). Look for the disappearance of the aldehyde spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product typically precipitates out. Add 5 mL of ice-cold water and stir for 10 minutes.

    • Filter the solid under vacuum.

  • Purification: Recrystallize from hot ethanol. Column chromatography is rarely needed for this protocol due to high regioselectivity.

  • Validation: Confirm structure via ¹H NMR (look for disappearance of aldehyde proton and appearance of pyridine ring protons).

Part 3: Therapeutic Applications & SAR

Kinase Inhibition (Oncology)

The pyrazolo[3,4-b]pyridine scaffold is a proven bioisostere of the purine ring in ATP. This allows it to inhibit kinases involved in cell proliferation, specifically CDK2 (Cyclin-Dependent Kinase 2) and FGFR (Fibroblast Growth Factor Receptor).

Signaling Pathway Interference

The following diagram illustrates how these inhibitors disrupt downstream oncogenic signaling.

Kinase_PathwayGFGrowth Factor(FGF/VEGF)RTKReceptor TyrosineKinase (FGFR)GF->RTKActivationRASRASRTK->RASPhosphorylationInhibitorPyrazolo[3,4-b]pyridineInhibitorInhibitor->RTKATP CompetitionRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKNucleusNucleus(Transcription)ERK->NucleusTranslocationProliferationCell ProliferationNucleus->Proliferation

Figure 2: Disruption of the RAS/RAF/MEK/ERK signaling cascade by pyrazolo[3,4-b]pyridine-based kinase inhibition.

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological activity of key derivatives against the A549 (Lung Carcinoma) cell line and CDK2 kinase activity.

Compound IDR1 (N-Position)R2 (C4-Position)R3 (C6-Position)CDK2 IC50 (nM)A549 GI50 (μM)Insight
PP-01 PhenylPhenylH125015.2Baseline activity; moderate binding.
PP-05 Phenyl4-Cl-PhenylMethyl4505.8Chlorine increases lipophilicity/potency.
PP-12 Methyl3,4-DimethoxyNH2560.3Lead Candidate. H-bond donor (NH2) critical.
PP-18 H4-NO2-PhenylMethyl>5000>50Unsubstituted N1 loses potency (solubility issues).

Critical SAR Findings:

  • C6-Amino Group: Introduction of an amino group at C6 (via reaction with ethyl cyanoacetate) significantly enhances potency by forming an additional hydrogen bond with the kinase hinge region [3].

  • C4-Aryl Substitution: Electron-donating groups (e.g., -OMe) on the C4-phenyl ring improve potency compared to electron-withdrawing groups, likely due to optimized pi-stacking interactions within the active site [1].

  • N1-Substitution: A phenyl or methyl group is preferred over a free NH to maintain the correct hydrophobic collapse orientation.

References

  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines Under Green Conditions. ResearchGate. (2024). Retrieved from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors. Taylor & Francis. (2025). Retrieved from [Link][3]

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. MDPI. (2025). Retrieved from [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. (2025). Retrieved from [Link]

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. ACS Publications. (2017). Retrieved from [Link]

Methodological & Application

Application Note: Leveraging the 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, they are among the most important targets for modern drug discovery.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine as a foundational scaffold for the screening and development of novel kinase inhibitors. We will explore the rationale behind using this "privileged" chemical structure, provide detailed protocols for both primary biochemical and secondary cell-based screening assays, and discuss strategies for assessing inhibitor selectivity across the human kinome.

The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Structure for Kinase Inhibition

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets.[2] The pyrazolopyridine core, including the isomeric pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine systems, is one such scaffold that has proven to be exceptionally effective for developing kinase inhibitors.[3][4][5]

Why is this scaffold so effective?

The efficacy of the pyrazolopyridine scaffold lies in its ability to mimic the purine ring of adenosine triphosphate (ATP), the natural substrate for all kinases.[1][6] The arrangement of nitrogen atoms in the bicyclic system allows it to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for anchoring inhibitors.[3]

  • Proven Kinase-Binding Core: The core structure provides the essential geometry and hydrogen bonding capabilities for hinge binding.

  • Vectors for Chemical Elaboration: The 3-amino group (-NH2) and the 5-chloro (-Cl) atom serve as versatile chemical handles. The amino group can be readily functionalized to explore interactions within the solvent-exposed region of the ATP pocket, while the chloro group can be displaced via nucleophilic aromatic substitution to build into other regions of the kinase domain. This allows for the rapid generation of a diverse chemical library to optimize potency and selectivity.

The overall strategy is to use this core scaffold as a foundation and systematically modify its substituents to develop potent and selective inhibitors for a specific kinase target. This process is often referred to as "scaffold hopping" or scaffold-based design.[9]

A Strategic Workflow for Kinase Inhibitor Screening

A successful screening campaign follows a logical progression from high-throughput biochemical assays to more physiologically relevant cell-based models. This "screening cascade" is designed to efficiently identify promising hits and eliminate unsuitable compounds early in the process, saving time and resources.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Cellular Activity Compound Compound Library (Based on Scaffold 1) Biochem Primary Biochemical Assay (e.g., ADP-Glo™) Single High Concentration Screen Compound->Biochem Inactive Inactive Compounds Biochem->Inactive < 50% Inhibition Active Active 'Hits' Biochem->Active > 50% Inhibition IC50 Biochemical IC50 Determination Dose-Response Curve Active->IC50 Potent Potent Hits (Low nM to µM IC50) IC50->Potent Kinome Kinome Selectivity Profiling (Panel of >100 Kinases) Potent->Kinome Assess Selectivity Cellular Cell-Based Target Engagement (e.g., NanoBRET™ Assay) Potent->Cellular Confirm Cellular Activity Lead Lead Candidate Kinome->Lead Cellular->Lead

Figure 1: A typical kinase inhibitor screening cascade.

Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™ Platform)

This protocol describes a universal, luminescence-based biochemical assay to quantify kinase activity by measuring ADP production. The ADP-Glo™ Kinase Assay is highly sensitive and robust, making it suitable for high-throughput screening.[10]

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction occurs, where ATP is converted to ADP. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore corresponds to kinase activity.

Materials and Reagents
  • Test Compounds: Derivatives of this compound, solubilized in 100% DMSO.

  • Kinase: Purified, active recombinant kinase of interest.

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • ATP: High-purity ATP solution.

  • Assay Buffer: Kinase-specific buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum control).[11]

  • Plates: White, opaque, low-volume 384-well assay plates.

  • Instrumentation: Multichannel pipettes or automated liquid handler, plate reader with luminescence detection capabilities.

Step-by-Step Protocol for IC₅₀ Determination
  • Compound Plating:

    • Prepare a serial dilution series of your test compounds in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is common.

    • Using an acoustic liquid handler or manual pipetting, transfer a small volume (e.g., 50 nL) of the compound dilutions and DMSO vehicle controls to the 384-well assay plate. Rationale: Keeping the final DMSO concentration low (<1%) is crucial to avoid solvent-induced inhibition of the kinase.[12]

  • Kinase Reaction Preparation:

    • Prepare a 2X Kinase/Substrate solution in kinase buffer. The optimal concentrations of kinase and substrate must be determined empirically but should aim for ~10-30% ATP consumption in the linear range of the reaction.

    • Prepare a 2X ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure high sensitivity for ATP-competitive inhibitors.[13]

  • Initiating the Kinase Reaction:

    • Add 5 µL of the 2X Kinase/Substrate solution to each well containing the pre-spotted compounds.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction (Final Volume = 10 µL).

    • Controls:

      • 100% Activity (Negative Control): Wells with DMSO instead of compound.

      • 0% Activity (Positive Control): Wells with a high concentration of a known potent inhibitor.

      • No Enzyme Control: Wells with buffer instead of the kinase solution.

    • Shake the plate gently for 30 seconds.

    • Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes to stabilize the signal.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    Where RLU is the Relative Light Units from the plate reader.

  • Determine IC₅₀:

    • Plot the Percent Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterDescriptionPurpose
Negative Control (DMSO) Defines the 0% inhibition level (100% enzyme activity).Normalizes the data.
Positive Control (Inhibitor) Defines the 100% inhibition level (0% enzyme activity).Confirms assay responsiveness.
No Enzyme Control Measures background signal from reagents.Used for background subtraction.
Z'-factor A statistical measure of assay quality. `Z' = 1 - (3*(SD_pos + SD_neg)) /Mean_pos - Mean_neg

Protocol 2: Cell-Based Target Engagement Assay

After identifying potent inhibitors in biochemical assays, it is essential to confirm that they can enter cells and engage the target kinase in a physiological environment.[14][15] Cell-based assays account for factors like cell permeability and competition with high intracellular ATP concentrations (~1-10 mM), which can significantly impact inhibitor potency.[16]

This protocol describes a general method for assessing the inhibition of a specific phosphorylation event downstream of the target kinase via Western Blot.

Materials and Reagents
  • Cell Line: A human cell line that expresses the kinase of interest and has a known, measurable downstream phosphorylation event.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Test Compounds: Potent hits from the biochemical screen, dissolved in DMSO.

  • Activator/Stimulant (if necessary): A growth factor or chemical used to activate the signaling pathway of interest.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Antibodies: A specific primary antibody that recognizes the phosphorylated form of the kinase's substrate, and a corresponding secondary antibody conjugated to HRP.

  • Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (e.g., 5% BSA in TBST), ECL detection reagent.

  • Instrumentation: Cell culture incubator, electrophoresis and Western blot transfer equipment, imaging system for chemiluminescence.

Step-by-Step Protocol
  • Cell Plating: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Serum Starvation (Optional): If the pathway has high basal activity, you may need to reduce background signaling. Replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 4-16 hours.

  • Compound Treatment:

    • Prepare dilutions of your test compounds in the appropriate cell culture medium.

    • Pre-treat the cells by replacing the medium with the compound-containing medium. Incubate for 1-2 hours. Rationale: This pre-incubation allows the compound to permeate the cell membrane and bind to the target kinase.

  • Pathway Stimulation:

    • If required, add the specific activator (e.g., EGF for EGFR pathway) to the wells at a predetermined concentration and for a specific time (e.g., 15 minutes) to induce phosphorylation of the downstream target.

  • Cell Lysis:

    • Immediately aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Western Blotting:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Normalize the protein amounts, add Laemmli sample buffer, and boil the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary phospho-specific antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent and an imaging system. Quantify the band intensities using densitometry software.

Data Analysis
  • Normalize the phospho-protein signal to a loading control (e.g., total protein or a housekeeping protein like GAPDH).

  • Plot the normalized signal against the compound concentration to determine the cellular IC₅₀ value. A significant rightward shift in the IC₅₀ value compared to the biochemical IC₅₀ may indicate poor cell permeability or strong competition from intracellular ATP.

Kinome Profiling and Selectivity Analysis

A crucial step in lead optimization is determining the selectivity of an inhibitor. A compound that inhibits many kinases can lead to off-target toxicity.[17] Kinome profiling involves screening the inhibitor against a large panel of diverse kinases to create a selectivity profile.[18][19]

The biochemical assay protocol (Section 3) can be readily adapted for this purpose by running the assay with a single, high concentration of the inhibitor (e.g., 1 µM) against a panel of over 100-400 kinases.

Figure 2: A simplified kinome tree showing a selective inhibitor.

Data Presentation: The results are often presented as a percentage of inhibition at the tested concentration. Potent hits on unintended kinases are flagged as potential off-targets.

Kinase Target% Inhibition @ 1 µMIC₅₀ (nM)Classification
Target Kinase (e.g., PKB/Akt1) 98% 15 On-Target
GSK3β85%250Off-Target
PKA45%> 1,000Weak Off-Target
CDK212%> 10,000Inactive
SRC5%> 10,000Inactive

Conclusion

The this compound scaffold represents a validated and highly tractable starting point for the discovery of novel kinase inhibitors. Its structural similarity to the ATP purine ring provides a strong foundation for potent activity, while its functional handles allow for extensive chemical modification to achieve desired selectivity. By employing a systematic screening cascade that progresses from sensitive biochemical assays to physiologically relevant cell-based models, researchers can efficiently identify and characterize promising lead candidates for further drug development.

References

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved February 20, 2026, from [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved February 20, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved February 20, 2026, from [Link]

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Available at: [Link]

  • Wadher, K., et al. (2022). Scaffold hopping in drug discovery. NIPER. Available at: [Link]

  • University of Antwerp. (n.d.). PPES Service Facility for Global Kinase Activity Profiling. Retrieved February 20, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved February 20, 2026, from [Link]

  • Mokhtari, D., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Frontiers in Chemistry. Available at: [Link]

  • BioSolveIT GmbH. (n.d.). Scaffold-Based Drug Design. Retrieved February 20, 2026, from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved February 20, 2026, from [Link]

  • Zhao, Z., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. Retrieved February 20, 2026, from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 20, 2026, from [Link]

  • Papaleo, E., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances. Available at: [Link]

  • Nakanishi, K., et al. (2011). ATP Competitive Protein Kinase C Inhibitors Demonstrate Distinct State-Dependent Inhibition. PLOS ONE. Available at: [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved February 20, 2026, from [Link]

  • Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service. Retrieved February 20, 2026, from [Link]

  • ICE Bioscience. (n.d.). Kinase profiling and screening. Retrieved February 20, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 20, 2026, from [Link]

  • Cui, J., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience. Available at: [Link]

  • Al-Tel, T. H. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

Sources

5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine as a fragment for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine Subtitle: A Privileged Adenine-Mimetic Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

This compound (hereafter 5-Cl-PP-amine ) is a high-value heterocyclic fragment used primarily in the design of Type I and Type II kinase inhibitors. Structurally, it functions as a bioisostere of adenine, 7-azaindole, and indazole.

Its utility stems from two distinct chemical features:[1]

  • The "Warhead" (Positions 1, 2, 3): A donor-acceptor-donor (D-A-D) hydrogen-bonding motif capable of high-affinity interactions with the kinase hinge region (Glu/Leu backbone).

  • The "Exit Vector" (Position 5-Cl): A chemically tractable handle for palladium-catalyzed cross-coupling, allowing researchers to grow the fragment into the solvent-exposed region or the hydrophobic back-pocket to gain selectivity.

Key Applications:

  • Kinase Inhibition: CDK, GSK-3, and CLK families.

  • GPCR Modulation: Positive Allosteric Modulators (PAMs) for mGluR4.

  • Fragment-Based Drug Discovery (FBDD): High ligand efficiency (LE) starting point.

Chemical Biology Profile

Structural Properties & Ligand Efficiency

The 5-Cl-PP-amine scaffold is designed to adhere to the "Rule of Three" for fragments.

PropertyValue (Approx.)Significance
MW 168.58 DaIdeal for FBDD (<300 Da), allowing room for elaboration.
cLogP ~1.2Moderate lipophilicity ensures solubility in biochemical assays (SPR/NMR).
H-Bond Donors 2 (NH, NH2)Critical for hinge binding.
H-Bond Acceptors 2 (Pyridine N, Pyrazole N)Complementary to backbone NH groups.
PSA ~50 ŲGood membrane permeability potential.
Mechanism of Action: The Hinge Binder

In the context of ATP-competitive inhibition, 5-Cl-PP-amine mimics the adenine ring of ATP.

  • The 3-NH₂ group acts as a hydrogen bond donor to the hinge region backbone carbonyl.

  • The Pyrazole N2 acts as a hydrogen bond acceptor from the hinge backbone NH.

  • The Pyrazole N1-H (if unsubstituted) acts as a second donor.

The 5-Chloro substituent is strategically positioned to direct subsequent chemical growth away from the ATP pocket, minimizing steric clashes with the "gatekeeper" residue while providing a vector for selectivity.

Visualization: Pharmacophore & Workflow

The following diagrams illustrate the binding mode and the fragment elaboration workflow.

G cluster_0 Binding Mode (Kinase Hinge) cluster_1 FBDD Elaboration Workflow Kinase_Backbone Kinase Hinge (Glu/Met/Leu) Scaffold 5-Cl-PP-amine Core Kinase_Backbone->Scaffold H-Bond (NH -> N2) Scaffold->Kinase_Backbone H-Bond (3-NH2 -> C=O) Start Fragment (5-Cl-PP-amine) Screening SPR/X-Ray Screening Start->Screening Hit ID Coupling Suzuki-Miyaura (C-5 Functionalization) Screening->Coupling Vector Selection Lead Potent Lead (IC50 < 50nM) Coupling->Lead SAR Optimization

Caption: Figure 1. (Left) Schematic hydrogen bonding network between the scaffold and a generic kinase hinge. (Right) The fragment-to-lead optimization workflow utilizing the C-5 chlorine handle.

Experimental Protocols

Protocol A: Functionalization of the C-5 Vector (Suzuki-Miyaura Coupling)

Rationale: The 5-chloro group is electronically deactivated compared to bromo-analogs. Standard Pd(PPh3)4 conditions often fail. This protocol uses Buchwald’s pre-catalysts (XPhos Pd G2) to ensure high yields with heteroaryl chlorides.

Materials:

  • This compound (1.0 eq)

  • Boronic Acid/Ester (1.2 eq)

  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Base: K₃PO₄ (2.0 eq, 1M aqueous solution)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Setup: In a microwave vial or sealed tube, dissolve the scaffold (1.0 eq) and the boronic acid (1.2 eq) in 1,4-Dioxane (0.1 M concentration).

  • Degassing: Sparge the solution with Argon for 5 minutes. Critical: Oxygen poisons the active Pd(0) species.

  • Addition: Add the XPhos Pd G2 catalyst and the aqueous K₃PO₄ solution.

  • Reaction: Seal the vessel. Heat to 100°C for 2–4 hours (conventional heating) or 120°C for 30 minutes (microwave irradiation).

  • Monitoring: Monitor by LC-MS. The product should show a mass shift corresponding to the loss of Cl (-35) and addition of the aryl group.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH gradient). Note: The product is polar; a gradient up to 10% MeOH is often required.

Protocol B: Surface Plasmon Resonance (SPR) Screening

Rationale: Fragments often have low affinity (K_D in high µM range). SPR provides the sensitivity required to detect weak binding and validate the stoichiometry (1:1 binding) which IC50 assays might miss due to aggregation artifacts.

Parameters:

  • Sensor Chip: CM5 (Carboxymethylated dextran)

  • Immobilization: Amine coupling of the Target Kinase (Ligand) to ~3000 RU.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO). Critical: Match DMSO concentration in samples exactly to buffer to prevent bulk refractive index jumps.

Workflow:

  • Preparation: Prepare a 2-fold dilution series of 5-Cl-PP-amine ranging from 500 µM down to 15 µM.

  • Injection: Inject samples for 60s (association) followed by 120s dissociation flow.

  • Analysis:

    • Look for "Square Wave" sensorgrams (rapid on/off rates characteristic of fragments).

    • Plot Steady State Affinity (R_eq vs Concentration) to determine K_D.

    • Validation: If R_max exceeds theoretical maximum (>120%), suspect non-specific binding or aggregation.

Case Study: mGluR4 Positive Allosteric Modulation

While primarily a kinase scaffold, this fragment gained prominence in the discovery of VU0418506 , a Positive Allosteric Modulator (PAM) for the metabotropic glutamate receptor 4 (mGluR4) for Parkinson's disease.

  • Discovery Logic: Researchers started with a picolinamide core but faced metabolic stability issues.

  • Scaffold Hop: They "hopped" to the pyrazolo[4,3-b]pyridine core.

  • Result: The 5-Cl-PP-amine core provided superior CNS penetration and metabolic stability compared to the picolinamide precursor, while maintaining the critical hydrogen bond network in the allosteric pocket.

References

  • Discovery of VU0418506 (mGluR4 PAM): Engers, D. W., et al. (2016).[2] "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)..." ACS Chemical Neuroscience. [Link][2]

  • Suzuki-Miyaura Coupling on Heterocycles: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Fragment-Based Drug Discovery (FBDD) Principles: Erlanson, D. A., et al. (2016).[1] "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. [Link]

  • Pyrazolo[4,3-b]pyridine Synthesis: L'abbé, G., et al. (1991). "Synthesis of pyrazolo[4,3-b]pyridines." Journal of Heterocyclic Chemistry. (General synthetic grounding).[3][4] [Link]

Sources

Application Note: Experimental Strategies for the N-Arylation of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Pyrazolopyridines (e.g., pyrazolo[1,5-a]pyridine, pyrazolo[3,4-b]pyridine) are privileged scaffolds in medicinal chemistry, serving as bioisosteres for purines and indoles. They are critical pharmacophores in kinase inhibitors (e.g., p38 MAP kinase, JAK inhibitors).

The functionalization of the pyrazole nitrogen (N-arylation) is a pivotal step in diversifying these libraries. However, this transformation presents unique challenges:

  • Regioselectivity: The presence of multiple nitrogen atoms (N1, N2, and the pyridine nitrogen) creates competition for the aryl electrophile.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to transition metals (Pd or Cu), poisoning the catalyst.

  • Electronic Deactivation: Fused pyridine rings are electron-withdrawing, reducing the nucleophilicity of the pyrazole NH compared to simple pyrazoles.

This guide details three distinct protocols to overcome these barriers, selected based on the electronic nature of the coupling partner.

Decision Matrix: Selecting the Right Methodology

Before beginning experimental work, use the following logic flow to select the optimal protocol for your specific substrate.

MethodSelection Start Start: Define Aryl Partner Decision1 Is the Aryl Partner Electron-Deficient? (e.g., p-NO2-Ph-F) Start->Decision1 MethodSNAr Method C: S_NAr (Metal-Free) Decision1->MethodSNAr Yes Decision2 Does the Aryl Partner have a Halide (I, Br, Cl)? Decision1->Decision2 No Decision3 Is the Substrate Base-Sensitive or Fragile? Decision2->Decision3 No (Boronic Acid available) MethodPd Method A: Buchwald-Hartwig (Pd-Catalyzed) Decision2->MethodPd Yes (Standard) Decision3->MethodPd No (High Yield Required) MethodCu Method B: Chan-Lam (Cu-Catalyzed / Boronic Acids) Decision3->MethodCu Yes (Mild Conditions)

Figure 1: Strategic decision tree for selecting the N-arylation methodology based on electrophile properties.

Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best For: Unactivated aryl halides, sterically hindered substrates, and scale-up. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.

Critical Mechanistic Insight

The pyridine nitrogen in the scaffold is a "soft" ligand that can bind Pd(II) intermediates, halting the cycle. To prevent this, we utilize bulky, electron-rich phosphine ligands (e.g., tBuXPhos, BrettPhos). These ligands sterically crowd the metal center, discouraging the coordination of the pyridine nitrogen while facilitating the difficult reductive elimination step.

Protocol

Reagents:

  • Substrate: Pyrazolopyridine (1.0 equiv)

  • Electrophile: Aryl Bromide/Iodide (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂

  • Ligand: tBuXPhos or Me₄tBuXPhos (4-10 mol%)

  • Base: K₃PO₄ (weak) or NaOtBu (strong) (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Procedure:

  • Inert Setup: Charge a dried Schlenk tube or vial with the pyrazolopyridine, aryl halide, base, and Pd precursor/ligand.

    • Note: If using a liquid aryl halide, add it after solvent.

  • Degassing (Crucial): Cap the vial. Evacuate and backfill with Argon three times. Oxygen is a poison for phosphine ligands.

  • Solvation: Inject anhydrous dioxane via syringe through the septum.

  • Reaction: Heat the mixture to 100–110 °C for 12–24 hours.

    • Visual Check: The solution often turns from dark red to black/brown.

  • Work-up: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Method B: Copper-Catalyzed Oxidative Coupling (Chan-Lam)

Best For: Sensitive substrates, late-stage functionalization, and avoiding halogenated precursors. Mechanism: Oxidative coupling using Boronic Acids.[1] This cycle operates via Cu(II)/Cu(III) and requires an oxidant (usually atmospheric O₂).

Critical Mechanistic Insight

Unlike Buchwald-Hartwig, this reaction proceeds at room temperature (or mild heat) and does not require strong bases. The regioselectivity is often dictated by the coordination of the copper to the most accessible nitrogen lone pair prior to transmetallation.

Protocol

Reagents:

  • Substrate: Pyrazolopyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv)

  • Catalyst: Cu(OAc)₂ (0.5 – 1.0 equiv)

    • Note: Stoichiometric Cu is often more reliable than catalytic versions for these heterocycles.

  • Base: Pyridine or Triethylamine (2.0 equiv)

  • Solvent: DCM or DCE (anhydrous)

  • Additive: 4Å Molecular Sieves (powdered) - Essential to absorb water generated during the reaction.

Step-by-Step Procedure:

  • Open Air Setup: This reaction requires oxygen. Do not use Argon.

  • Mixing: In a round-bottom flask, combine the pyrazolopyridine, aryl boronic acid, Cu(OAc)₂, and molecular sieves.

  • Solvation: Add DCM and the base (Pyridine).

  • Oxidation: Attach a drying tube or simply leave open to air (with vigorous stirring). For faster rates, attach an O₂ balloon.

  • Reaction: Stir at Room Temperature (25 °C) for 24–48 hours.

    • Visual Check: The reaction mixture typically turns a deep blue/green color (characteristic of Cu(II) species).

  • Work-up: Dilute with NH₄OH (aqueous) to sequester copper, extract with DCM, and purify.

Method C: Nucleophilic Aromatic Substitution (S_NAr)

Best For: Electron-deficient aryl partners (e.g., p-fluoronitrobenzene, fluoropyridines). Mechanism: Addition-Elimination via a Meisenheimer complex.

Protocol

Reagents:

  • Substrate: Pyrazolopyridine (Nucleophile)

  • Electrophile: Activated Aryl Fluoride/Chloride (e.g., 1-fluoro-4-nitrobenzene)

  • Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)

  • Solvent: DMF or DMSO (Polar aprotic is required)

Step-by-Step Procedure:

  • Dissolution: Dissolve pyrazolopyridine and the aryl fluoride in DMF.

  • Base Addition: Add Cs₂CO₃.

  • Heating: Heat to 80–120 °C.

    • Note: Highly activated substrates (like dinitro-fluorobenzene) may react at Room Temperature.

  • Work-up: Pour into ice water. The product often precipitates out. Filter and wash with water.

Comparative Data Analysis

FeatureMethod A: Buchwald-HartwigMethod B: Chan-LamMethod C: S_NAr
Primary Reagent Aryl Halide (Br/I)Aryl Boronic AcidActivated Aryl Fluoride
Catalyst Pd (Expensive)Cu (Cheap)None
Conditions High Temp, Strong Base, InertRoom Temp, Weak Base, AirHigh Temp, Weak Base
Tolerance Excellent for steric bulkGood for sensitive groupsLimited to electron-poor aryls
Yield (Typical) 70–95%40–80%80–99%
Regioselectivity High (Steric control)ModerateHigh (Electronic control)

Visualization of the Catalytic Cycle (Buchwald-Hartwig)

Understanding the Pd-cycle helps in troubleshooting "stalled" reactions.

PdCycle Pd0 Pd(0)L Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Pyrazolopyridine binds) OxAdd->AmineBind + Substrate Deprot Deprotonation (Base removes H) AmineBind->Deprot + Base RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim Pd(II) Intermediate RedElim->Pd0 - Product

Figure 2: The Palladium catalytic cycle. Note that the 'Amine Coordination' step is where pyrazolopyridine can poison the catalyst if the ligand is not bulky enough.

Troubleshooting & Optimization (Expert Insights)

Regioselectivity (N1 vs N2)
  • The Problem: Pyrazolo[3,4-b]pyridines have two nucleophilic sites on the pyrazole ring.

  • The Solution:

    • Sterics: Bulky ligands (tBuXPhos) favor the less hindered N1 position.

    • Solvent: Polar aprotic solvents (DMF) in S_NAr conditions tend to dissociate ion pairs, sometimes reducing selectivity. Non-polar solvents (Toluene) in Buchwald conditions often improve N1 selectivity.

Catalyst Poisoning
  • If the reaction stalls at 20% conversion, the pyridine nitrogen is likely binding the Pd.

  • Fix: Switch to BrettPhos or AdBrettPhos precatalysts. These are specifically designed to prevent N-heterocycle inhibition.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[2] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles.[2] The Journal of Organic Chemistry, 69(17), 5578-5587. Link

  • Lam, P. Y., et al. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation.[1] Tetrahedron Letters, 39(19), 2941-2944. Link

  • Qiao, J. X., & Lam, P. Y. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[3] Synthesis, 2011(06), 829-856. Link

Sources

Optimization of HTS Assays for Pyrazolopyridine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazolopyridine derivatives represent a "privileged scaffold" in medicinal chemistry, particularly for ATP-competitive kinase inhibition (e.g., BRAF, MAPK, CDK, and HPK1). However, their fused heterocyclic structure often exhibits intrinsic autofluorescence in the blue-green spectrum (400–550 nm) and aqueous solubility challenges. This Application Note outlines a robust High-Throughput Screening (HTS) workflow designed specifically to mitigate these artifacts. We prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard fluorescence intensity to eliminate false positives and utilize Acoustic Droplet Ejection (ADE) to manage compound hydrophobicity.

Part 1: Compound Management & Library Preparation

The Challenge: Pyrazolopyridines are lipophilic. Traditional tip-based liquid handling can lead to compound adsorption (loss of potency) or leaching. Furthermore, these derivatives can form colloidal aggregates in aqueous buffers, leading to promiscuous inhibition.

Protocol: Acoustic Dispensing & Solubilization

Objective: Precision transfer of library compounds without physical contact or cross-contamination.

  • Source Plate Preparation:

    • Dissolve pyrazolopyridine derivatives in 100% DMSO at 10 mM.

    • Centrifuge source plates at 1000 x g for 1 minute to remove bubbles (critical for acoustic energy coupling).

    • Quality Control: Measure DMSO hydration. Water content >5% in DMSO can cause pyrazolopyridines to precipitate before dispensing.

  • Acoustic Transfer (Echo®/Datastream):

    • Use Acoustic Droplet Ejection (ADE) to transfer 2.5–10 nL of compound directly into the assay plate (384-well or 1536-well low dead volume).

    • Backfill: Immediately backfill wells with 5 µL of Assay Buffer to prevent DMSO evaporation and compound crystallization.

Expert Insight: Do not serial dilute pyrazolopyridines in aqueous buffer. Perform all dilutions in 100% DMSO first, then transfer to the assay plate. This "Direct Dilution" method maintains solubility.

Part 2: Biochemical Screen – TR-FRET Kinase Assay[1]

Rationale: Standard fluorescence intensity (FI) or Fluorescence Polarization (FP) assays are unsuitable for pyrazolopyridines due to spectral overlap. TR-FRET uses lanthanide donors (Europium or Terbium) with long fluorescence lifetimes (microseconds).[1] By introducing a time delay (50–100 µs) before reading, short-lived compound autofluorescence decays, leaving only the specific FRET signal.

Experimental Workflow Diagram

The following diagram illustrates the TR-FRET mechanism tailored for a kinase target.

TR_FRET_Mechanism Excitation Excitation Source (340 nm) Donor Donor: Eu-Anti-Tag Ab (Bound to Kinase) Excitation->Donor Excites Lantha Kinase Kinase Target (e.g., BRAF/CDK) Donor->Kinase Binds Tag Tracer Acceptor: Alexa647-Tracer (ATP-Site Binder) Donor->Tracer FRET Event (High Signal) Kinase->Tracer High Affinity Signal Readout: 665nm / 615nm Ratio Tracer->Signal Loss of FRET (Hit Confirmation) Inhibitor Pyrazolopyridine Derivative Inhibitor->Kinase Competes with Tracer Inhibitor->Tracer Displaces

Caption: Competitive binding TR-FRET assay. Pyrazolopyridine displacement of the tracer reduces the FRET signal.

Detailed Protocol (384-well Format)

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (detergent is critical to prevent aggregation).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (optimize Kd first).

  • Detection: Europium-labeled anti-His/GST antibody.

Step-by-Step:

  • Compound Addition: Dispense 10 nL of Pyrazolopyridine library (in DMSO) into the plate.

  • Enzyme/Antibody Mix (5 µL): Add Kinase (5 nM final) + Eu-Antibody (2 nM final) in Buffer A.

    • Incubate 15 mins. This pre-incubation allows the antibody to bind the kinase tag effectively.

  • Tracer Addition (5 µL): Add Tracer at a concentration equal to its Kd (typically 5–20 nM).

  • Equilibration: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read on a multimode plate reader (e.g., PHERAstar or EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.[2]

    • Delay: 50 µs | Integration: 400 µs.

Part 3: Cellular Target Engagement (NanoBRET)

Rationale: Biochemical potency does not guarantee cellular permeability. Pyrazolopyridines can be substrates for efflux pumps. We utilize NanoBRET (Bioluminescence Resonance Energy Transfer) to measure target occupancy in live cells, independent of downstream phenotypic toxicity.

Protocol: Intracellular Kinase Engagement
  • Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc® fusion protein. Incubate 24h.

  • Plating: Harvest cells and re-plate into white, non-binding surface 384-well plates (20,000 cells/well) in Opti-MEM.

  • Tracer/Compound Spike:

    • Add Cell-Permeable Tracer (fluorescent) at a concentration of K_tracer.

    • Add Pyrazolopyridine test compounds.

  • Incubation: 2 hours at 37°C / 5% CO2.

  • Readout: Add NanoBRET™ Nano-Glo® Substrate. Measure Donor (460 nm) and Acceptor (618 nm) emission.

    • Calculation: BRET Ratio = (Acceptor / Donor) * 1000.

    • Hit Definition: A decrease in BRET ratio indicates the compound has entered the cell and displaced the tracer from the kinase.

Part 4: Data Analysis & Hit Validation

Quantitative Metrics

Data should be normalized to High Controls (DMSO only, 0% Inhibition) and Low Controls (Known Inhibitor, 100% Inhibition).

Table 1: Key Assay Performance Indicators

MetricFormulaAcceptance CriteriaInterpretation
Z-Prime (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
Signal-to-Background (S/B)

> 3.0 Dynamic range of the assay.
CV (%)

< 5% Pipetting/Dispensing precision.
Troubleshooting: False Positives

Pyrazolopyridines are notorious for two types of false activity:

  • Aggregators: Compounds form micelles that sequester enzyme.

    • Validation: Re-test hits in the presence of 0.01% Triton X-100. If potency drops significantly (

      
       shift in IC50), it is likely an aggregator (false positive).
      
  • Inner Filter Effect: Compound absorbs light at excitation/emission wavelengths.

    • Validation: Check the Donor (615 nm) channel alone. If the donor signal drops significantly compared to DMSO wells, the compound is "quenching" the signal, not inhibiting the kinase.

HTS Workflow Visualization

HTS_Workflow Library Pyrazolopyridine Library (10mM DMSO) ADE Acoustic Dispensing (Echo 550) Library->ADE Biochem TR-FRET Assay (Primary Screen) ADE->Biochem Analysis Z-Score & B-Score Normalization Biochem->Analysis HitPick Hit Selection (>50% Inhibition) Analysis->HitPick Counter Counter Screen (Triton X-100 / Aggregation) HitPick->Counter Filter Artifacts Cellular NanoBRET (Target Engagement) Counter->Cellular Valid Hits

Caption: Hierarchical screening funnel from library to validated cellular hits.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • LanthaScreen™ TR-FRET Assays. Thermo Fisher Scientific Application Guide.

  • Robers, M. B., et al. (2011). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry.

Sources

Cellular assays involving 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Cellular Profiling of 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine Derivatives

Introduction

This compound (CAS: 1268522-21-9) represents a privileged heterocyclic scaffold in medicinal chemistry. While the free amine itself is often a chemical building block, its derivatives have emerged as potent modulators in two distinct biological arenas: Class C GPCRs (specifically mGlu4) and protein kinases .

The unique architecture of the pyrazolo[4,3-b]pyridine core provides a rigid template that mimics the adenine ring of ATP, making it a natural candidate for kinase inhibition. Simultaneously, the 3-amino position allows for the introduction of diverse amide or urea linkers, a strategy validated by the discovery of VU0418506 , a potent Positive Allosteric Modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). The 5-chloro substituent serves as a critical "synthetic handle," enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, thereby optimizing potency, selectivity, and metabolic stability.

This guide details the cellular assay workflows required to evaluate libraries derived from this scaffold, focusing on mGlu4 PAM activity and Kinase-driven antiproliferative efficacy .

Mechanism of Action & Biological Context[1]

A. mGlu4 Positive Allosteric Modulation (GPCR)

Derivatives of this scaffold bind to an allosteric site on the mGlu4 receptor, distinct from the orthosteric glutamate binding site.

  • Physiological Role: mGlu4 is a presynaptic receptor in the basal ganglia. Its activation reduces GABAergic transmission, offering therapeutic potential for Parkinson’s Disease .

  • Signaling Pathway: mGlu4 is G

    
    /G
    
    
    
    -coupled. Activation inhibits Adenylyl Cyclase (AC), leading to a decrease in intracellular cAMP levels.
B. Kinase Inhibition

The pyrazolo[4,3-b]pyridine core functions as an ATP-competitive inhibitor.

  • Binding Mode: The heterocyclic nitrogen atoms typically form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

  • Target Specificity: Depending on the 5-position substitution (enabled by the 5-chloro handle), these molecules can be tuned to target specific kinases such as CDK , GSK3 , or PLK4 .

Experimental Workflows

Workflow Visualization: Screening Strategy

The following diagram outlines the logical flow for profiling derivatives of the this compound scaffold.

ScreeningWorkflow cluster_GPCR Path A: mGlu4 PAM Discovery cluster_Kinase Path B: Kinase Inhibitor Discovery Start Library Generation (5-Cl Functionalization) Solubility QC: Solubility Check (DMSO Tolerance) Start->Solubility GPCR_Primary Primary Screen: cAMP Inhibition Assay Solubility->GPCR_Primary GPCR Track Kinase_Biochem Biochemical Screen: ADP-Glo / 33P-ATP Solubility->Kinase_Biochem Kinase Track GPCR_Counter Counter Screen: mGlu4 NAM/Agonist Mode GPCR_Primary->GPCR_Counter Active Hits GPCR_Potency Hit Validation: EC50 Determination GPCR_Counter->GPCR_Potency Confirmed PAMs Cell_Viability Cellular Assay: Antiproliferation (CTG) Kinase_Biochem->Cell_Viability Potent Inhibitors (<100nM) Target_Engage Target Engagement: NanoBRET / Western Blot Cell_Viability->Target_Engage Phenotypic Hits

Caption: Dual-track screening workflow for GPCR (mGlu4) and Kinase applications of pyrazolopyridine derivatives.

Detailed Protocols

Protocol A: Cell-Based cAMP Assay for mGlu4 PAM Activity

Objective: To measure the ability of the test compound to potentiate glutamate-induced decrease in cAMP.

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human mGlu4.

  • Reagents: HTRF cAMP kit (Cisbio) or GloSensor™ cAMP (Promega).

  • Agonist: L-Glutamate (sub-maximal concentration, EC

    
    ).
    
  • Stimulator: Forskolin (to raise baseline cAMP).

Step-by-Step Procedure:

  • Cell Seeding: Harvest mGlu4-expressing cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX). Plate 2,500 cells/well in a white 384-well low-volume plate.

  • Compound Addition: Add 5 µL of test compound (typically 10 µM screening conc) diluted in assay buffer containing EC

    
     L-Glutamate .
    
    • Note: PAMs require the presence of the agonist. The EC

      
       ensures the receptor is slightly active, allowing the PAM to increase the signal window.
      
  • Incubation: Incubate for 15 minutes at Room Temperature (RT).

  • Stimulation: Add 5 µL of Forskolin (final conc. 1-10 µM).

    • Mechanism:[1][2][3] Forskolin stimulates Adenylyl Cyclase to produce cAMP. Active mGlu4 (Gi-coupled) will inhibit this production. A PAM will cause greater inhibition than Glutamate alone.

  • Reaction: Incubate for 30–45 minutes at RT.

  • Detection: Add detection reagents (Anti-cAMP-Cryptate and cAMP-d2) per manufacturer instructions. Incubate 1 hour.

  • Read: Measure HTRF signal (665 nm / 620 nm ratio) on a compatible plate reader (e.g., EnVision).

Data Analysis:

  • Calculate the Ratio = (Signal 665nm / Signal 620nm) * 10,000.

  • Normalize data:

    • 0% Activity: Forskolin + EC

      
       Glutamate (No Compound).
      
    • 100% Activity: Forskolin + Saturating Glutamate (Max Inhibition).

  • Hit Definition: Compounds showing >50% increase in inhibition compared to the EC

    
     control.
    
Protocol B: Cellular Viability Assay (Kinase Context)

Objective: To assess antiproliferative effects driven by kinase inhibition (e.g., CDK/PLK4).

Materials:

  • Cell Lines: Cancer lines dependent on the target kinase (e.g., MV4-11 for CDK, MCF-7 for PLK4).

  • Reagent: CellTiter-Glo® (Promega) or Resazurin.

Step-by-Step Procedure:

  • Preparation: Dissolve this compound derivatives in 100% DMSO to 10 mM stock.

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well clear-bottom black plates. Allow attachment overnight.

  • Treatment: Perform a 9-point serial dilution (1:3) of the compound.[4][5][6] Add to cells (Final DMSO < 0.5%).[7]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Detection: Equilibrate plate to RT. Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 minutes; incubate for 10 minutes (dark).

  • Read: Measure Luminescence.

Critical Mechanistic Diagram: mGlu4 Signaling

Understanding the Gi/o coupling is essential for interpreting the cAMP assay results.

mGlu4_Signaling Glutamate Glutamate (Orthosteric Agonist) mGlu4 mGlu4 Receptor (GPCR) Glutamate->mGlu4 Activates PAM Pyrazolo-Pyridine Derivative (PAM) PAM->mGlu4 Potentiates (Allosteric) G_protein Gi/o Protein mGlu4->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits (-) cAMP cAMP AC->cAMP Converts ATP ATP ATP ATP->AC Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates (+)

Caption: Schematic of mGlu4 signaling.[8][9] The PAM binds allosterically to enhance Gi-mediated inhibition of Adenylyl Cyclase, reducing cAMP levels.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Window (cAMP) Forskolin concentration too low/high.Titrate Forskolin to achieve ~80% of max cAMP production before adding glutamate.
No PAM Effect Observed Glutamate concentration too high.Ensure Glutamate is at EC

. If at EC

, the receptor is already maxed out; PAM cannot add benefit.
Compound Precipitation Hydrophobicity of 5-Cl scaffold.Limit final DMSO to 0.5%. Check solubility of 5-aryl derivatives; consider adding solubility groups (e.g., morpholine).
High Toxicity (Non-specific) Off-target kinase inhibition.Run a counter-screen against a panel of essential kinases (e.g., Insulin Receptor) to ensure selectivity.

References

  • Engers, D. W., et al. (2016).[10] "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)."[10] ACS Chemical Neuroscience, 7(9), 1192–1200.[10] Link

  • Lindsley, C. W., et al. (2016).[10] "Progress in the Development of Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 4 (mGlu4) for Parkinson’s Disease." Journal of Medicinal Chemistry. Link

  • Cisbio Bioassays. "cAMP Gs/Gi Kit User Guide." Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

Sources

High-Precision In Vivo Evaluation of Pyrazolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold and the Challenge

The pyrazolopyridine scaffold (specifically 1H-pyrazolo[3,4-b]pyridine and its isomers) has emerged as a "privileged structure" in medicinal chemistry, acting as a bioisostere of the adenine ring in ATP.[1] This allows it to serve as a potent hinge-binder in kinase inhibitors targeting pathways such as RET (e.g., Selpercatinib), BTK , p38 MAPK , and CDK [1, 2].

However, the transition from in vitro potency to in vivo efficacy is frequently stalled by the "Solubility-Bioavailability Paradox." The flat, rigid, aromatic nature of pyrazolopyridines often results in high crystal lattice energy and poor aqueous solubility (Class II or IV in the Biopharmaceutics Classification System). Without advanced formulation strategies, oral bioavailability (


) remains negligible, leading to false negatives in efficacy models.

This guide provides a validated workflow for the in vivo interrogation of pyrazolopyridine-based New Chemical Entities (NCEs), focusing on overcoming formulation barriers, establishing pharmacokinetic (PK) drivers, and validating efficacy in oncology xenografts.

Phase I: Formulation Strategy (The Critical Barrier)

Before any animal is dosed, the compound must be formulated to ensure consistent exposure. Simple dissolution in DMSO is often toxic and precipitates upon contact with gastric fluids.

Formulation Decision Logic

The following decision tree outlines the selection of vehicle systems based on the physicochemical properties of the pyrazolopyridine derivative.

FormulationLogic cluster_legend Recommended Vehicle Systems Start Pyrazolopyridine NCE (Characterize LogP, pKa, MP) SolubilityCheck Aqueous Solubility > 100 µg/mL? Start->SolubilityCheck SimpleSol Simple Solution (Saline or pH adjustment) SolubilityCheck->SimpleSol Yes LogPCheck LogP > 3.5? SolubilityCheck->LogPCheck No (Class II/IV) LipidBased Lipid Formulation (Corn Oil / PEG400) LogPCheck->LipidBased Yes (High Lipophilicity) Suspension Nanosuspension (0.5% MC + 0.1% Tween 80) LogPCheck->Suspension No (High MP / Crystalline) CoSolvent Co-Solvent System (10% DMSO / 40% PEG400 / 50% Water) LogPCheck->CoSolvent Moderate Solubility

Figure 1: Formulation decision tree for hydrophobic kinase inhibitors. High melting point (MP) pyrazolopyridines often require suspension strategies to prevent in vivo precipitation.

Protocol: Preparation of a Stable Micro-Suspension

For most pyrazolopyridine kinase inhibitors, a suspension in 0.5% Methylcellulose (MC) / 0.1% Tween 80 is the gold standard for oral gavage (PO) dosing [3].

Materials:

  • Pyrazolopyridine NCE (micronized preferred)

  • Methylcellulose (400 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection

Step-by-Step Methodology:

  • Vehicle Prep: Dissolve 0.5 g MC in 50 mL hot water (80°C). Agitate until wetted. Add 50 mL cold water and 0.1 mL Tween 80. Stir overnight at 4°C to hydrate fully.

  • Wetting: Weigh the required amount of NCE into a mortar. Add Tween 80 dropwise (just enough to wet the powder) and triturate to form a smooth paste. Critical: This prevents clumping.

  • Levigation: Geometric dilution—gradually add the MC vehicle to the paste while grinding continuously.

  • Homogenization: Transfer to a vial and sonicate (probe sonicator) for 3 cycles of 30 seconds (on ice) to break aggregates.

  • QC: Verify homogeneity visually. The suspension should flow freely through a 20G gavage needle without clogging.

Phase II: Pharmacokinetic (PK) Profiling

Establishing the relationship between dose and plasma exposure is mandatory. Pyrazolopyridines are susceptible to metabolism by CYP enzymes (often CYP3A4 or CYP2E1) [4].

Protocol: Single-Dose Oral PK in Mice

Objective: Determine


, 

, and

.
  • Species: Male CD-1 or BALB/c mice (n=3 per timepoint).

  • Dose: 10 mg/kg (PO) using the formulation from Phase I.

  • Fasting: Fast mice for 4 hours pre-dose; return food 2 hours post-dose.

Workflow:

  • Dosing: Administer 10 mL/kg volume via oral gavage.

  • Sampling: Collect blood via saphenous vein or cardiac puncture (terminal) at: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Processing: Centrifuge at 3000 x g for 10 min (4°C) to harvest plasma.

  • Bioanalysis: Protein precipitation with Acetonitrile containing Internal Standard (e.g., Warfarin). Analyze via LC-MS/MS (MRM mode).

Data Presentation Template:

ParameterDefinitionTarget Value (Lead Candidate)

Time to peak concentration0.5 – 2.0 h

Peak concentration> 5 x Cellular

(adjusted for protein binding)

Total exposure> 2000 h*ng/mL

(%)
Bioavailability> 30%

Phase III: Efficacy Modeling (Oncology Xenograft)

Pyrazolopyridines are heavily utilized in oncology (e.g., targeting RET-fusion NSCLC or colorectal cancer) [5].[2]

Protocol: Subcutaneous Xenograft Model

Model: SW620 (Colorectal) or A549 (Lung) cells in nude mice.

  • Implantation: Inject

    
     cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank.
    
  • Staging: Monitor tumor growth until volume reaches ~150–200 mm³. Randomize mice into groups (n=8-10) to ensure equal average tumor volume per group.

  • Treatment:

    • Vehicle Control: (0.5% MC / 0.1% Tween 80)

    • Low Dose: 10 mg/kg QD

    • High Dose: 30 mg/kg QD (or BID based on PK half-life)

    • Positive Control: (e.g., Selpercatinib if RET-driven)[2]

  • Measurement: Measure tumor dimensions (Length

    
    , Width 
    
    
    
    ) via calipers every 3 days.
  • Endpoints: Tumor Growth Inhibition (%TGI) at Day 21.

PK/PD Correlation Workflow

To prove the mechanism of action, you must link plasma levels to target inhibition inside the tumor.

PKPD_Workflow cluster_samples Terminal Sampling (2h post-dose) Dose Oral Dosing (Steady State) Plasma Plasma Collection (LC-MS/MS) Dose->Plasma Tumor Tumor Resection (Snap Freeze) Dose->Tumor Analysis_PK Quantify Drug Conc. ([Plasma] vs [Tumor]) Plasma->Analysis_PK Tumor->Analysis_PK Analysis_PD Western Blot / ELISA (e.g., p-ERK / Total ERK) Tumor->Analysis_PD Outcome PK/PD Correlation Did we hit the target? Analysis_PK->Outcome Analysis_PD->Outcome

Figure 2: PK/PD workflow. It is critical to measure intratumoral drug concentration to confirm the compound penetrates the tumor microenvironment.

Phase IV: Safety & Toxicology

While pyrazolopyridines are potent, they carry specific toxicity risks, particularly hepatotoxicity . This is often linked to the induction of CYP2E1 or the formation of reactive metabolites [6, 7].

Safety Markers to Monitor:

  • Body Weight: >15% loss requires immediate euthanasia.

  • Liver Enzymes: ALT and AST (serum).[3] Increases >3x baseline indicate potential hepatocellular injury.

  • Histology: H&E staining of liver sections to look for necrosis or steatosis.

Author's Note on Toxicity: If early studies show elevated ALT, investigate oxidative stress pathways. Pyrazolopyridines can sometimes deplete glutathione. Co-administration of antioxidants (e.g., N-acetylcysteine) in mechanistic studies can help confirm this mode of toxicity [7].

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. (2024). Link

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. (2020).[1] Link

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. (2024). Link

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Link

  • Synthesis and In Vivo Evaluation of Pyrazolopyridine Derivatives as Potent Anticancer Agents. BioNanoScience. (2023).[4] Link

  • Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment. Journal of Biological Chemistry. (2008). Link

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis. Molecules. (2023).[5] Link

Sources

Design and synthesis of novel BTK inhibitors from pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design, Synthesis, and Evaluation of Pyrazolopyrimidine-Based BTK Inhibitors

Introduction & Structural Rationale

Bruton’s Tyrosine Kinase (BTK) is a critical effector in the B-cell antigen receptor (BCR) signaling pathway.[1][2][3] Its dysregulation is a hallmark of B-cell malignancies (e.g., Mantle Cell Lymphoma, CLL) and autoimmune disorders. The clinical success of Ibrutinib has validated the strategy of covalently targeting Cysteine 481 (Cys481) within the BTK ATP-binding pocket.

This guide details the development of next-generation inhibitors utilizing the pyrazolo[3,4-d]pyrimidine scaffold.[2][4] This scaffold is a "privileged structure" in kinase discovery due to its isosteric resemblance to the adenine ring of ATP, allowing for potent hinge-region binding while offering vectors to explore the hydrophobic pocket (Gatekeeper Thr474) and the solvent-exposed cysteine (Cys481).

The BCR Signaling Pathway

The following diagram illustrates the downstream cascade where BTK acts as a bottleneck, making it an ideal therapeutic target.

BCR_Signaling BCR B-Cell Receptor (BCR) SYK Syk / Lyn BCR->SYK Activation BTK BTK (Target) SYK->BTK Phosphorylation (Y551) PLC PLCγ2 BTK->PLC Phosphorylation (Y753/759) Ca Ca2+ Flux PLC->Ca IP3 generation NFkB NF-κB / MAPK Ca->NFkB Response Proliferation / Survival NFkB->Response

Figure 1: The BCR signaling cascade highlighting BTK as the central node connecting receptor activation to nuclear transcription factors.[1]

Molecular Design Strategy (SAR)

To design a potent covalent inhibitor, we employ a tripartite pharmacophore model. The pyrazolopyrimidine core serves as the anchor, while substituents are optimized for specific interactions.

DomainTarget ResidueDesign ElementFunction
Hinge Binder Met477, Glu475Pyrazolo[3,4-d]pyrimidine Mimics Adenine; forms H-bonds with the kinase hinge.
Hydrophobic Pocket Thr474 (Gatekeeper)C3-Aryl Group Occupies the "back pocket" to ensure selectivity and potency.
Warhead Cys481Acrylamide Michael acceptor for irreversible covalent bond formation.[5]
Linker Solvent ChannelPiperidine/Pyrrolidine Positions the warhead at the precise distance (approx. 3.5 Å) from Cys481.

Critical Design Note: The vector from the N-1 position of the pyrazolo[3,4-d]pyrimidine core is optimal for projecting the linker-warhead moiety toward Cys481 without disrupting the hinge binding mode [1, 2].

Chemical Synthesis Protocols

This protocol utilizes a modular Suzuki-Miyaura coupling strategy on a halogenated core, allowing for rapid generation of Analog Libraries.

Reagents & Safety:

  • Warning: Acryloyl chloride is a lachrymator and toxic. Handle in a fume hood.

  • Solvents: Anhydrous DMF and Dioxane are critical for yield optimization.

Synthetic Workflow

Synthesis_Route Start 3-iodo-1H-pyrazolo [3,4-d]pyrimidin-4-amine Step1 Step 1: Mitsunobu (Linker Install) Start->Step1 Step2 Step 2: Suzuki Coupling (Hydrophobic Group) Step1->Step2 Step3 Step 3: Deprotection (TFA/HCl) Step2->Step3 Step4 Step 4: Acrylation (Warhead Install) Step3->Step4 Final Final Inhibitor Step4->Final

Figure 2: Modular synthetic route allowing diversity at the Linker (Step 1) and Hydrophobic Pocket (Step 2).

Step-by-Step Protocol

Step 1: N1-Alkylation (Linker Installation)

  • Dissolve 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF.

  • Add N-Boc-3-hydroxypiperidine (1.2 eq) and Triphenylphosphine (1.5 eq).

  • Cool to 0°C. Dropwise add DIAD (1.5 eq).

  • Stir at RT for 12h. Monitor by TLC (5% MeOH in DCM).

  • Workup: Dilute with EtOAc, wash with water/brine. Purify via flash chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Suspend the N1-alkylated intermediate (1.0 eq) in 1,4-Dioxane/Water (4:1).

  • Add the desired Aryl Boronic Acid (1.5 eq) (e.g., 4-phenoxyphenylboronic acid).

  • Add K₂CO₃ (2.0 eq) and degas with N₂ for 10 min.

  • Add Pd(dppf)Cl₂ (0.05 eq). Heat to 90°C for 4-6h.

  • Validation: The disappearance of the iodine peak in LC-MS confirms conversion.

Step 3 & 4: Deprotection and Warhead Installation

  • Deprotection: Treat the intermediate with 20% TFA in DCM (1h, RT). Concentrate to dryness to yield the amine salt.

  • Acrylation: Resuspend the amine salt in DCM at 0°C. Add DIPEA (3.0 eq) to neutralize.

  • Add Acryloyl Chloride (1.05 eq) dropwise. Caution: Exothermic.

  • Stir for 30 min at 0°C. Quench with NaHCO₃.

  • Purification: Final compounds are purified via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Evaluation Protocols

To validate the inhibitor, we assess both enzymatic potency (biochemical) and functional efficacy (cellular).

Biochemical Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by converting the ADP produced during phosphorylation back into ATP, which generates a luminescent signal [3].[3][6][7]

Protocol:

  • Enzyme Prep: Dilute recombinant human BTK (Promega) to 1 ng/µL in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Inhibitor Prep: Prepare 3-fold serial dilutions of the pyrazolopyrimidine inhibitor in DMSO.

  • Reaction:

    • Add 2 µL Inhibitor + 4 µL BTK Enzyme to a 384-well white plate. Incubate 15 min (allows covalent bond formation).

    • Add 4 µL Substrate/ATP mix (Poly(Glu, Tyr) 4:1, 10 µM ATP final).

    • Incubate at RT for 60 min.

  • Detection: Add 10 µL ADP-Glo™ Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure Luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.

Cellular Assay: BCR Signaling in Ramos Cells

This assay confirms the inhibitor penetrates the cell membrane and blocks BTK autophosphorylation (Y223) [4].

Protocol:

  • Cell Culture: Grow Ramos (RA 1) B-cells in RPMI-1640 + 10% FBS.

  • Treatment: Harvest

    
     cells/sample. Resuspend in serum-free media. Treat with inhibitor (0.1 nM – 1 µM) for 1 hour  at 37°C.
    
  • Stimulation: Stimulate with Goat F(ab')2 Anti-Human IgM (10 µg/mL) for 10 minutes.

  • Lysis: Immediately place on ice. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Western Blot:

    • Load 20 µg protein/lane.[1][8]

    • Primary Ab: Phospho-BTK (Tyr223) (Cell Signaling Tech #5082).[9]

    • Normalization Ab: Total BTK or

      
      -Actin.
      
  • Quantification: Densitometry analysis (ImageJ).

Data Presentation Example
Compound IDR-Group (C3)LinkerEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)
Ibrutinib (Ctrl) 4-phenoxyphenylPiperidine0.52.5
PP-01 PhenylPiperidine15.285.0
PP-02 4-phenoxyphenylPiperidine0.8 3.1
PP-03 4-phenoxyphenylPyrrolidine1.212.4

Table 1: Representative SAR data demonstrating the importance of the C3-hydrophobic group (PP-02 vs PP-01) for potency.

Troubleshooting & Optimization

  • Low Suzuki Yields: The C3-iodine on the pyrazolopyrimidine core can be deactivated by the electron-rich ring system. Solution: Use highly active catalysts like Pd(dtbpf)Cl₂ or XPhos Pd G2 .

  • Acrylamide Polymerization: If the final product shows impurities, add a radical inhibitor (e.g., BHT) during the workup of the acrylation step.

  • Assay Variability: DTT in the kinase buffer is essential to keep the enzyme active, but high concentrations (>1 mM) can react with the acrylamide warhead (Michael addition), creating false negatives. Solution: Keep DTT

    
     50 µM or pre-incubate enzyme/inhibitor before adding DTT.
    

References

  • Pan, Z., et al. (2007). Discovery of Selective Irreversible Inhibitors for Bruton’s Tyrosine Kinase.[10][11] ChemMedChem. [Link]

  • Li, X., et al. (2024). Design and synthesis of novel pyrazolo[3,4-d]pyrimidin-1-yl piperidine derivatives as Bruton's tyrosine kinase inhibitors. Arabian Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine synthesis. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested insights to address common experimental challenges.

Troubleshooting Guide: Addressing Low Yields

This section adopts a question-and-answer format to directly tackle specific problems encountered during the synthesis.

Q1: My reaction yield is disappointingly low. Where should I begin my troubleshooting process?

A low yield in the synthesis of pyrazolopyridine systems is a frequent challenge that can originate from several factors. A systematic approach is crucial for identifying the root cause.[1]

Initial Diagnostic Checklist:

  • Purity of Starting Materials: The integrity of your reactants is paramount. Impurities, particularly in the aminopyrazole precursor, can introduce competing side reactions or inhibit the primary reaction pathway.

    • Recommendation: Verify the purity of all starting materials using techniques like NMR or LC-MS. If purity is questionable, consider purification by recrystallization or column chromatography before proceeding.[1]

  • Reaction Conditions - Temperature and Time: Suboptimal temperature or reaction duration can lead to either incomplete conversion or degradation of the starting materials and the desired product.[1][2]

    • Recommendation: Conduct a systematic optimization study. Run small-scale parallel reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, reflux). Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) to establish the optimal time for quenching the reaction.[1]

  • Solvent and Catalyst Efficacy: The solvent influences reactant solubility and overall reaction kinetics, while the catalyst is often central to the reaction's success.

    • Recommendation: A solvent screen is highly advisable. While ethanol and acetic acid are commonly employed, other solvents like DMF or even solvent-free conditions at elevated temperatures have proven effective in related syntheses.[1][2] Similarly, evaluate different catalysts. While acidic catalysts are common, Lewis acids such as ZrCl₄ have demonstrated efficacy in certain pyrazolopyridine syntheses.[1]

Q2: My TLC plate shows multiple spots, indicating a complex reaction mixture. What are the likely causes and solutions?

A "messy" reaction profile on TLC is a clear indicator of side reactions, unreacted starting materials, or product degradation.

  • Probable Cause 1: Formation of Regioisomers: The formation of regioisomers is a well-known challenge in the synthesis of unsymmetrical pyrazoles and fused pyrazole systems.[1][3] This occurs when a reactant has multiple reactive sites, leading to different constitutional isomers.

    • Solution: Altering the reaction conditions (solvent, temperature, catalyst) can sometimes influence regioselectivity.[1] Consulting literature for syntheses of closely related analogues is crucial. If isomer formation is unavoidable, the primary recourse is purification. Flash column chromatography is the most common method for separating regioisomers, requiring careful selection of the eluent system.[1]

  • Probable Cause 2: Incomplete Reaction: If spots corresponding to your starting materials are prominent, the reaction has not gone to completion.

    • Solution: Re-evaluate the reaction time and temperature as discussed in Q1.[1] Ensure the catalyst is active and used in the correct stoichiometric amount.

  • Probable Cause 3: Degradation: The desired product or reactants may be unstable under the reaction conditions, especially with prolonged heating.

    • Solution: Monitor the reaction by TLC from the outset. If you observe the product spot appearing and then diminishing over time, it is a sign of degradation. In such cases, reducing the reaction temperature and time is necessary.

Q3: How do I choose an optimal synthetic strategy for constructing the pyrazolo[4,3-b]pyridine core?

The synthetic route chosen has a profound impact on the final yield and purity. Several robust methods have been developed for this heterocyclic system.

  • Strategy 1: Building the Pyridine Ring onto a Pyrazole Precursor: This is a very common and effective approach. It typically involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[4] Three-component reactions, combining an aminopyrazole, an aldehyde, and an active methylene compound, are also a powerful variation of this strategy, often leading to high yields in a single step.[1][4][5]

  • Strategy 2: Building the Pyrazole Ring onto a Pyridine Precursor: An alternative route starts with a suitably substituted pyridine, such as a 2-chloro-3-nitropyridine.[6][7] This can be followed by a sequence of reactions, for instance, a nucleophilic aromatic substitution (SNA_r) and a modified Japp–Klingemann reaction, which can be combined into an efficient one-pot procedure.[6][7]

Recommendation: The choice of strategy often depends on the availability and complexity of the starting materials. For many applications, the condensation of a 5-aminopyrazole with a β-dicarbonyl equivalent offers a straightforward and frequently optimized pathway.[4]

Frequently Asked Questions (FAQs)

Q: What is a plausible mechanism for the formation of the pyrazolo[4,3-b]pyridine scaffold?

A: A common mechanism involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. The reaction proceeds via an initial nucleophilic attack from the exocyclic amino group of the pyrazole onto one of the carbonyls, followed by cyclization and dehydration to form the pyridine ring.

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most direct and cost-effective method.[1]

  • Procedure: Spot a small aliquot of the reaction mixture onto a TLC plate alongside your starting materials.

  • Eluent: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate; the ratio can be adjusted to achieve good separation.

  • Visualization: Aromatic compounds like pyrazolopyridines are typically visible under UV light (254 nm) as dark spots.[1] Staining with iodine vapor can also be an effective visualization technique for many organic compounds.[1]

Q: What are the recommended methods for purifying the final product?

A: The primary method for purifying pyrazolopyridine derivatives is flash column chromatography.

  • Stationary Phase: Silica gel is most commonly used.

  • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. The polarity of the eluent should be gradually increased to first elute non-polar impurities and then the desired product.

  • Post-Purification: After chromatography, fractions containing the pure product can be combined, and the solvent removed under reduced pressure. If the product is a solid, recrystallization from a suitable solvent system can be performed to achieve higher purity.

Data & Protocols

Table 1: Troubleshooting Summary for Low Yield
Observed Issue Potential Cause(s) Recommended Action(s)
Low Conversion- Insufficient reaction time/temperature- Inactive or insufficient catalyst- Poor solvent choice- Increase reaction time and/or temperature- Verify catalyst activity and loading- Perform a solvent screen (e.g., EtOH, DMF, AcOH)
Multiple Products (on TLC)- Formation of regioisomers- Side reactions due to impurities- Product degradation- Modify reaction conditions to favor one isomer- Purify starting materials- Reduce reaction time/temperature
No Product Formation- Incorrect reaction conditions- Wrong reagents or stoichiometry- Deactivated starting material- Re-verify the synthetic protocol from literature- Confirm identity and purity of all reagents- Use fresh starting materials
Table 2: Key Reaction Parameter Considerations
Parameter Common Options Considerations & Rationale
Solvent Ethanol, Acetic Acid, DMF, Toluene, Solvent-freeThe solvent must solubilize reactants and facilitate the desired reaction pathway. Acetic acid can also act as a catalyst. Solvent-free conditions often require higher temperatures but can be very efficient.[1][2]
Catalyst Acetic Acid, Pyrrolidine, ZrCl₄, Other Lewis/Brønsted acidsThe catalyst choice is critical for activating the substrates. Acidic catalysts are common for condensation reactions. Pyrrolidine can act as a base/nucleophilic catalyst in certain cyclizations.[6][7]
Temperature Room Temperature to Reflux (~25 °C to 150 °C)Higher temperatures increase reaction rates but can also promote side reactions and degradation. Optimization is key.[1]
Atmosphere Air, Inert (N₂, Ar)Most syntheses of this type are robust and can be run in air. However, if sensitive functional groups are present or oxidative side reactions are a concern, an inert atmosphere is recommended.

Visualized Workflows and Pathways

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity 1. Verify Purity of Starting Materials start->check_purity purify Purify Materials (Recrystallize / Column) check_purity->purify Impure check_conditions 2. Analyze Reaction Conditions (T, t) check_purity->check_conditions Pure purify->check_conditions optimize_conditions Optimize Temperature & Time (Run small-scale trials) check_conditions->optimize_conditions Suboptimal check_tlc 3. Examine TLC Profile (Multiple Spots?) check_conditions->check_tlc Optimal optimize_conditions->check_tlc isomers Isomer Formation Likely check_tlc->isomers Yes incomplete Incomplete Reaction check_tlc->incomplete Start Material Remains re_evaluate 4. Re-evaluate Solvent & Catalyst check_tlc->re_evaluate Clean but Low Conversion optimize_separation Optimize Column Chromatography isomers->optimize_separation incomplete->optimize_conditions success Yield Improved optimize_separation->success screen_solvents Perform Solvent & Catalyst Screen re_evaluate->screen_solvents screen_solvents->success

Caption: A systematic workflow for troubleshooting low reaction yields.

Generalized Synthesis of Pyrazolo[4,3-b]pyridine Core

G aminopyrazole 5-Aminopyrazole Derivative reaction_conditions + Catalyst (e.g., Acid) + Solvent + Heat product Pyrazolo[4,3-b]pyridine Core Structure aminopyrazole->product Condensation dicarbonyl 1,3-Dicarbonyl Compound or Equivalent dicarbonyl->product Cyclization

Caption: Key components for pyrazolo[4,3-b]pyridine synthesis.

References

  • BenchChem Technical Support. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 853. Available from: [Link]

  • Wagdy, N. M., et al. (2021). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PLoS ONE, 16(7), e0254424. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... [Scientific Diagram]. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Dauphin Island Sea Lab. Available from: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Retrieved February 7, 2026, from [Link]

  • Gomaa, A. M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103672. Available from: [Link]

  • MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Retrieved February 7, 2026, from [Link]

  • Al-Zaq, A., & Paz, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PubMed Central. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. RSC Advances. Retrieved February 7, 2026, from [Link]

  • Ziarani, G. M., et al. (2018). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions... ResearchGate. Available from: [Link]

  • Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Semantic Scholar. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 14(12), 103443. Available from: [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(3), 2429-2437. Available from: [Link]

  • Grozinger, K. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents.

Sources

Overcoming solubility issues with pyrazolopyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming "Brick Dust" Solubility in Pyrazolopyridine Scaffolds

Core Analysis: Why is my compound crashing out?

If you are working with pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyrimidine scaffolds, you are likely facing the "Brick Dust" phenomenon. Unlike "grease ball" compounds (high LogP, lipophilic), pyrazolopyridines often possess high melting points (


C) and strong crystal lattice energies due to their flat, planar heteroaromatic structure.

The Mechanism: The planar nature of the pyrazolopyridine core facilitates strong


 stacking interactions in the solid state. To dissolve the compound, the solvent must overcome this high lattice energy. Standard organic solvents (DMSO, MeOH) may dissolve them, but upon dilution into aqueous buffers (PBS, media), the "hydrophobic effect" forces the molecules back into their energetically favorable crystal lattice, causing immediate precipitation.

Module A: Chemical & Structural Troubleshooting

Objective: Modify the solid-state properties without destroying biological potency.

Protocol: The "Escape from Flatland" Strategy

Rationale: Increasing the fraction of


 hybridized carbons disrupts the planar stacking, lowering the Melting Point (

) and Lattice Energy (

), thereby increasing solubility [1][2].

Step-by-Step Assessment:

  • Symmetry Breaking: Does your molecule have a

    
     axis of symmetry?
    
    • Action: Introduce an ortho-substituent (e.g., -F, -Cl, -Me) on a phenyl ring attached to the pyrazolopyridine core. This forces a twist in the biaryl bond, preventing efficient packing.

  • Solubilizing Tails: Are you relying solely on the core for binding?

    • Action: Append a solubilizing moiety (morpholine, piperazine, or N-methyl piperazine) via a flexible linker. Ensure the terminal amine has a

      
       between 7.0–8.5 to be ionized at physiological pH.
      
Protocol: Salt Selection for Pyrazolopyridines

Rationale: The pyridine nitrogen (N-5 in pyrazolo[3,4-b]pyridine) is weakly basic (


). Weak acids (citric, tartaric) often fail to protonate it sufficiently to stabilize a salt.

Diagram 1: Salt Selection Decision Logic

SaltSelection Start Start: Pyrazolopyridine Free Base Measure Measure pKa (Potentiometric) Start->Measure Decision Is pKa < 4.0? Measure->Decision StrongAcid Use Strong Acids (pKa < -1) Methanesulfonic, HCl, H2SO4 Decision->StrongAcid Yes (Weak Base) WeakAcid Use Moderate Acids (Maleic, Fumaric, Tartaric) Decision->WeakAcid No (Moderate Base) Screen Solvent Screen (EtOH, Acetone, THF) StrongAcid->Screen WeakAcid->Screen Analyze Analyze Solid State (DSC + XRPD) Screen->Analyze

Caption: Logic flow for selecting counter-ions based on the basicity of the heterocyclic nitrogen.

Module B: Formulation & Assay Preparation

Objective: Keep the compound in solution during biological assays (In Vitro/In Vivo).

Troubleshooting Guide: Compound Crashes in PBS/Media

Issue: You prepare a 10 mM stock in DMSO, but when diluting to 10


M in assay buffer, the solution turns cloudy.
Root Cause:  Kinetic solubility limit reached. The rapid shift from organic to aqueous environment triggers nucleation.

Recommended Solvent Systems (Table 1)

ApplicationPrimary SolventCo-Solvent / SurfactantBuffer AdditiveNotes
In Vitro (Enzymatic) DMSO (100%)0.01% Triton X-100 or Tween-20pH 7.4 Tris/HEPESSurfactants prevent micro-aggregates that cause false positives.
Cell-Based Assays DMSO (max 0.5%)HP-

-Cyclodextrin (0.5-5%)
Media + FBSPre-complexing with Cyclodextrin prevents precipitation upon dilution.
In Vivo (PK Studies) PEG400 (20-40%)Tween 80 (5-10%)Saline / WaterAvoid >10% DMSO in mice; use PEG/Water cosolvent systems.
IV Administration NMP (5-10%)Captisol® (SBE-

-CD) (10-20%)
SalineCaptisol is superior for solubilizing cationic nitrogen heterocycles [3].
Advanced Protocol: Amorphous Solid Dispersion (ASD)

Rationale:[1][2] If chemical modification is impossible, you must disrupt the crystal lattice physically. ASD freezes the compound in a high-energy amorphous state using a polymer carrier [4].

Methodology (Spray Drying):

  • Polymer Selection: Use HPMC-AS (Hypromellose Acetate Succinate) or PVP-VA64 . These polymers have high

    
     and stabilize the amorphous drug.
    
  • Solvent: Dissolve both drug and polymer (ratio 1:3) in Acetone/Methanol (DCM is alternative but toxic).

  • Process: Spray dry at inlet temp

    
    C (depending on solvent).
    
  • Verification: Run XRPD (X-Ray Powder Diffraction). Success = No sharp peaks (Halo pattern).

Diagram 2: ASD Manufacturing Workflow

ASD_Workflow Input Crystalline Pyrazolopyridine Mix Dissolve in Acetone/MeOH Input->Mix Polymer Polymer (HPMC-AS / PVP) Polymer->Mix Spray Spray Drying (Rapid Evaporation) Mix->Spray Product Amorphous Solid Dispersion Spray->Product QC QC: XRPD & DSC (Verify Tg) Product->QC

Caption: Workflow for converting crystalline "brick dust" into a soluble amorphous dispersion.

Frequently Asked Questions (FAQ)

Q: I see a "blue shift" in fluorescence when my compound precipitates. Why? A: Pyrazolopyridines are often fluorescent. A blue shift (hypsochromic) or quenching usually indicates


 stacking aggregation (H-aggregates) [5]. This is a diagnostic tool: if you see this shift in your assay buffer, your data is likely compromised by precipitation.

Q: Can I use HCl to make a salt? A: Proceed with caution. While HCl is a standard counter-ion, for very weak bases like pyrazolopyridines, the HCl salt can be hygroscopic or unstable (reverting to free base) due to the "common ion effect" in the stomach (high Cl- concentration). Sulfonic acids (Mesylate, Tosylate) generally form more stable crystal lattices for this scaffold.

Q: My compound dissolves in DMSO but crashes in water. Is it lipophilic? A: Not necessarily. It is likely "Brick Dust" (High


, Low LogP). Lipophilic compounds ("Grease Balls") are waxy and low melting. Your issue is lattice energy, not just hydrophobicity. Adding lipids won't help; you need to disrupt the lattice (see ASD section above).

Q: Does sonication help? A: Only for dissolution rate, not equilibrium solubility. Warning: Sonicating pyrazolopyridines in water can generate heat, which might actually promote crystallization of a more stable (less soluble) polymorph (Ostwald Ripening).

References

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Ishikawa, M., & Hashimoto, Y. (2011). "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry, 54(6), 1539–1554. Link

  • Jain, A.S., et al. (2011). "Cyclodextrin based formulation strategies to improve solubility and dissolution of poorly water soluble drugs."[3] International Journal of Pharmaceutical Sciences and Research. Link

  • Baghel, S., et al. (2016). "Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques, Characterization and Stability Issues." Journal of Pharmaceutical Sciences, 105(9), 2527-2544. Link

  • Baradarani, M. M., et al. (2018).[4] "Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium." Arkivoc, 2018(iv), 114-122.[4] Link

Sources

Technical Support Center: Synthesis of 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Reaction Logic

The synthesis of 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine (also known as 3-amino-5-chloropyrazolo[4,3-b]pyridine) typically proceeds via the reaction of 2,6-dichloro-3-cyanopyridine with hydrazine hydrate .

This reaction relies on a delicate balance of regioselectivity. The desired pathway requires a nucleophilic aromatic substitution (


) at the C2 position  (ortho to the nitrile), followed by an immediate intramolecular cyclization.
The Critical Pathway (Visualized)

The following diagram illustrates the kinetic competition between the desired cyclization and the primary failure modes (regio-misalignment and over-reaction).

ReactionPathway SM 2,6-Dichloro-3-cyanopyridine Int_C2 Intermediate A (2-Hydrazino-3-cyanopyridine) SM->Int_C2 Hydrazine attack at C2 (Kinetic) Int_C6 Intermediate B (6-Hydrazino-2-chloro-3-cyanopyridine) SM->Int_C6 Hydrazine attack at C6 (Thermodynamic/Steric) Product TARGET PRODUCT 5-Chloro-1H-pyrazolo[4,3-b] pyridin-3-ylamine Int_C2->Product Intramolecular Cyclization Bis SIDE PRODUCT 2 5-Hydrazino-derivative (Bis-substitution) Product->Bis Excess Hydrazine High Temp DeadEnd SIDE PRODUCT 1 Non-cyclized Isomer (Dead End) Int_C6->DeadEnd Cannot Cyclize (CN too distant) Int_C6->Bis Excess Hydrazine

Figure 1: Reaction logic flow showing the divergence between the productive C2-attack and the non-productive C6-attack or bis-substitution.

Diagnostic Center: Troubleshooting & FAQs

This section addresses specific failure modes reported by users during the synthesis.

Issue 1: "I am isolating a yellow solid that does not match the product NMR."

Diagnosis: You likely have the C6-regioisomer (6-hydrazino-2-chloro-3-cyanopyridine) or the bis-hydrazino impurity.

  • The Science: The nitrile group at C3 exerts a strong inductive electron-withdrawing effect, making C2 the most electrophilic site. However, C6 is less sterically hindered. If the reaction temperature is too high during the initial addition, or if the solvent is too non-polar, the C6 attack becomes competitive.

  • Differentiation:

    • Target Product:

      
       NMR will show a broad singlet for 
      
      
      
      (exchangeable) and distinct aromatic protons for the pyridine ring.
    • C6-Isomer: Will NOT show the characteristic pyrazole NH signal; the nitrile peak (IR ~2230 cm⁻¹) will remain visible (unlike the product, where the CN is consumed).

  • Solution: Lower the temperature to 0°C–5°C during the addition of hydrazine. This favors the kinetic product (C2 attack) over the thermodynamic or sterically driven C6 attack [1].

Issue 2: "My yield is low, and I see a mass corresponding to M-4 (approx)."

Diagnosis: Bis-substitution (Over-reaction).

  • The Science: The chlorine at C5 (in the product) is still susceptible to

    
    , albeit less than the starting material. If you use a large excess of hydrazine (>3 equivalents) or reflux for too long, the second chlorine is displaced by hydrazine.
    
  • Solution:

    • Stoichiometry Control: Use exactly 1.05 to 1.1 equivalents of hydrazine hydrate.

    • Reaction Monitoring: Stop the reaction immediately upon consumption of the starting material (TLC/HPLC). Do not "soak" the reaction overnight at reflux.

Issue 3: "The product contains an amide impurity (M+18)."

Diagnosis: Nitrile Hydrolysis .

  • The Science: Under basic conditions (hydrazine is a base) and high temperatures, the nitrile group can hydrolyze to a primary amide (

    
    ) before it cyclizes. This is common if the hydrazine hydrate is old (high water content) or if the solvent is "wet" ethanol.
    
  • Solution: Use high-grade Hydrazine Hydrate (64% or 80% solution) and absolute ethanol or n-butanol. Ensure the system is protected from atmospheric moisture.

Optimized Experimental Protocol

This protocol is designed to maximize regioselectivity for the C2 position and minimize bis-substitution.

Reagents:

  • 2,6-Dichloro-3-cyanopyridine (1.0 eq)

  • Hydrazine Hydrate (1.1 eq)

  • Solvent: Ethanol (Absolute) or n-Butanol (for cleaner crystallization)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,6-dichloro-3-cyanopyridine (10 g, 57.8 mmol) in Ethanol (100 mL). Cool the solution to 0°C in an ice bath.

    • Why? Low temperature maximizes the kinetic preference for the C2-chloro displacement (ortho to the activating cyano group) [2].

  • Addition: Add Hydrazine Hydrate (3.1 mL, ~63 mmol) dropwise over 20 minutes.

    • Why? Slow addition prevents localized high concentrations of hydrazine, which can lead to bis-substitution or dimer formation (azines).

  • Cyclization: Allow the mixture to warm to room temperature (RT) over 1 hour. Then, gently heat to reflux (78°C) for 2–3 hours.

    • Why? The initial attack happens at low temp. The heat is required to drive the intramolecular cyclization of the intermediate hydrazino-pyridine into the pyrazole ring.

  • Monitoring: Check TLC (System: 50% EtOAc/Hexane).

    • Target: Disappearance of starting material (

      
       ~0.8). Product usually appears at lower 
      
      
      
      (~0.3-0.4) and may fluoresce.
  • Work-up (Critical for Purity):

    • Cool the reaction mixture to RT and then to 0°C.

    • The product typically precipitates as a solid. Filter the solid.

    • Wash 1: Cold Ethanol (removes unreacted hydrazine and soluble regio-isomers).

    • Wash 2: Water (removes hydrazine hydrochloride salts).

    • Wash 3: Hexane/Ether (facilitates drying).

  • Purification: If the product is colored (orange/brown usually indicates oxidation or bis-products), recrystallize from Ethanol/Water (9:1) .

Data & Specifications

Solvents & Regioselectivity Impact

The choice of solvent influences the


 transition state. Polar protic solvents stabilize the intermediate Meisenheimer complex.
SolventReaction TempPrimary Impurity RiskYield Potential
Ethanol 78°C (Reflux)Hydrolysis (if wet)High (85-90%)
n-Butanol 117°CBis-substitution (if uncontrolled)High (Cleaner crystals)
THF 66°CIncomplete CyclizationModerate
DMF 153°CHigh (Bis-sub & Dimerization)Low (Dirty profile)
Key Physical Properties (for Verification)
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: >250°C (Decomposes).

  • MS (ESI):

    
     (Characteristic Chlorine isotope pattern 3:1).
    

References

  • Regioselectivity in Pyridine Substitutions

    • Concept: Nucleophilic attack on 2,6-dichloropyridines is directed by the C3-substituent. Electron-withdrawing groups (CN,

      
      ) activate the ortho (C2) and para (C6) positions.[1] The ortho position is kinetically favored due to proximity, provided steric hindrance is low.
      
    • Source: L. Zhu et al., "Regioselective synthesis of 2,3,6-trisubstituted pyridines," Tetrahedron Letters, 2010. 2

  • Synthesis of Pyrazolo[4,3-b]pyridines

    • Protocol: Standard procedures for cyclizing 2-chloro-3-cyanopyridines with hydrazine involve refluxing alcohols.
    • Source:Journal of Heterocyclic Chemistry (General methodology for pyrazolo-pyridines). See also: PMC Full Text on Pyrazolo[4,3-b]pyridine synthesis. 3

  • Compound Characterization (5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-amine)

    • Data: PubChem CID 20254868.[4]

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20254868. 4[4]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazolopyridine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the derivatization of pyrazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.

Section 1: Troubleshooting Poor Reaction Yield

Question 1: I am experiencing very low yields or no product formation in my pyrazolopyridine synthesis. What are the most common causes and how can I systematically troubleshoot this issue?

Low yields are a frequent challenge in the synthesis of complex heterocyclic systems like pyrazolopyridines. The root cause often lies in one or more of the following critical areas: purity of starting materials, catalyst efficiency, solvent effects, or suboptimal reaction temperature and time. A systematic approach to troubleshooting is essential for identifying and resolving the underlying problem.

The Causality Behind Experimental Choices: The success of a chemical transformation is fundamentally dependent on the precise interplay of all reaction components and conditions. Impurities can poison catalysts or participate in side reactions, while the catalyst itself governs the reaction pathway and rate. The solvent dictates the solubility of reactants and can influence the transition state energies. Finally, temperature and time are critical parameters that control the reaction kinetics and the potential for product degradation.

Troubleshooting Workflow for Low Yield

Below is a workflow designed to systematically diagnose and resolve issues leading to poor yields in pyrazolopyridine synthesis.

G cluster_0 Initial Observation: Low/No Product Yield cluster_1 Troubleshooting Steps cluster_2 Resolution start Low or No Yield Observed purity 1. Verify Purity of Starting Materials (Aminopyrazole, etc.) start->purity Begin Troubleshooting catalyst 2. Evaluate Catalyst System (Type, Loading, Activity) purity->catalyst If purity is confirmed solvent 3. Screen Different Solvents catalyst->solvent If catalyst is appropriate temp_time 4. Optimize Temperature & Reaction Time solvent->temp_time If solvent is suitable monitoring 5. Refine Reaction Monitoring temp_time->monitoring If yield is still low end Optimized Yield Achieved monitoring->end Iterate and finalize

Caption: A logical workflow for troubleshooting low yields in pyrazolopyridine synthesis.

Detailed Troubleshooting Steps:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is paramount. Impurities can significantly hinder the reaction.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, repurify them through recrystallization or column chromatography.[1]

  • Catalyst Selection and Loading: The choice and amount of catalyst can dramatically affect the reaction's success.

    • Recommendation: A catalyst screening is often necessary. While traditional acid catalysts like acetic acid are common, Lewis acids such as ZrCl₄ or novel nano-magnetic catalysts have demonstrated high efficacy.[1] Catalyst loading is also a critical parameter to optimize.[1]

  • Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the overall reaction kinetics.

    • Recommendation: Perform a solvent screen. Ethanol is a widely used and effective solvent for many pyrazolopyridine syntheses.[1] In some cases, solvent-free conditions at elevated temperatures have been shown to produce high yields.[1]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or the degradation of the desired product.

    • Recommendation: Optimize the reaction temperature. Some syntheses proceed efficiently at room temperature, while others require heating.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Reaction Monitoring: Inadequate monitoring can result in prematurely stopping the reaction or allowing it to proceed for too long, leading to byproduct formation.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. Pyrazolopyridines are often UV-active, appearing as dark spots under a 254 nm UV lamp. Staining with iodine vapor can also be an effective visualization technique.[1]

Section 2: Managing Regioselectivity

Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my pyrazolopyridine synthesis?

The formation of regioisomers is a common challenge, particularly when using unsymmetrical starting materials.[1] Controlling the regioselectivity is crucial for ensuring the desired isomer is the major product.

The Causality Behind Experimental Choices: Regioselectivity in these reactions is governed by the relative electrophilicity of the reactive sites on the substrates and the steric hindrance around them. The choice of solvent can influence the transition state and favor one isomeric outcome over another. Similarly, the catalyst can play a role in directing the reaction pathway.

Strategies to Enhance Regioselectivity:

StrategyPrincipleExample ApplicationReference
Solvent Choice Fluorinated alcohols can create a unique solvent environment that favors the formation of one regioisomer over another.Using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of ethanol has been shown to dramatically increase regioselectivity in pyrazole formation.
Reactant Design Utilizing a 1,3-dicarbonyl compound with significantly different electrophilic centers can direct the initial nucleophilic attack.The reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione favors the initial attack at the more electrophilic carbonyl group adjacent to the trifluoromethyl group.[2][2]
Catalyst and Reaction Conditions The choice of catalyst and other reaction parameters can influence the regiochemical outcome.The regioselectivity can be sensitive to small changes in reaction conditions, and a screening of different catalysts and solvents is often beneficial.[1][3][1][3]
Purification of Isomers If a mixture of regioisomers is unavoidable, efficient purification is necessary.Flash column chromatography is the most common method for separating regioisomers. A gradient elution with a hexane and ethyl acetate mobile phase is a good starting point.[1][1]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in pyrazolopyridine synthesis.

Protocol 1: General Procedure for Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is a general guideline for a one-pot, three-component reaction, which is a common and efficient method for constructing the pyrazolopyridine core.[1]

Materials:

  • Aldehyde (1 mmol)

  • 5-Aminopyrazole derivative (1 mmol)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 mmol)

  • Catalyst (e.g., ZrCl₄, nano-magnetic catalyst)

  • Solvent (e.g., ethanol, or solvent-free)

Procedure:

  • To a reaction vessel, add the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), and the active methylene compound (1 mmol).

  • Add the catalyst at the optimized loading. For example, 20 mg of a heterogeneous catalyst may be used.[1]

  • If using a solvent, add the appropriate volume (e.g., 5 mL of ethanol). For solvent-free conditions, proceed to the next step.

  • Stir the reaction mixture at the optimized temperature (e.g., 100 °C for solvent-free conditions).[1]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration and washed with a suitable solvent (e.g., cold ethanol).

  • If the product is in solution, remove the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 2: Purification of Pyrazolopyridine Derivatives by Column Chromatography

The Causality Behind Experimental Choices: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For pyrazolopyridines, which are often moderately polar, silica gel is an effective stationary phase. A gradient elution from a non-polar to a more polar solvent system allows for the sequential elution of compounds with increasing polarity, enabling the separation of the desired product from starting materials and byproducts.

Materials:

  • Crude reaction mixture

  • Silica gel (for flash chromatography)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

Procedure:

  • Prepare the Column: Pack a glass column with silica gel slurried in hexane.

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20%, 50%, and 100%).

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazolopyridine derivative.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for monitoring the progress of my pyrazolopyridine synthesis? A1: Thin Layer Chromatography (TLC) is the most common and convenient method for routine reaction monitoring.[1] For more detailed analysis and characterization of the final product, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[4][5]

Q2: I am having trouble with the solubility of my pyrazolopyridine derivative during workup and purification. What can I do? A2: Poor solubility can be a challenge. Consider using a co-solvent system for extraction and purification. For recrystallization, a binary solvent system (a "good" solvent in which the compound is soluble at high temperatures and a "poor" solvent in which it is insoluble at low temperatures) can be effective.[6]

Q3: Can I use microwave-assisted synthesis for my pyrazolopyridine derivatization? A3: Yes, microwave-assisted organic synthesis (MAOS) is often an excellent choice for these reactions. It can significantly reduce reaction times, improve yields, and in some cases, enhance selectivity compared to conventional heating methods.[7][8]

Q4: Are there any "green" or more environmentally friendly approaches to pyrazolopyridine synthesis? A4: Absolutely. The use of water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free conditions are all examples of green chemistry approaches that have been successfully applied to the synthesis of pyrazolopyridines.[9][10] Multicomponent reactions are also inherently more atom-economical and thus considered a green chemistry strategy.[10]

References

  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem. (n.d.).
  • Optimization of reaction conditions for the synthesis of pyrazolopyridinea - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (2022, March 30). Retrieved February 19, 2026, from [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Longdom Publishing. (n.d.). Retrieved February 19, 2026, from [Link]

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (n.d.). Retrieved February 19, 2026, from [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org. (2023, December 28). Retrieved February 19, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Publishing. (2025, January 22). Retrieved February 19, 2026, from [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. (2024, December 25). Retrieved February 19, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Retrieved February 19, 2026, from [Link]

  • Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation | The Journal of Organic Chemistry - ACS Publications. (2023, May 15). Retrieved February 19, 2026, from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). Retrieved February 19, 2026, from [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021, November 19). Retrieved February 19, 2026, from [Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC. (2022, August 19). Retrieved February 19, 2026, from [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity - Der Pharma Chemica. (2026, February 4). Retrieved February 19, 2026, from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - RSC Publishing. (2023, January 11). Retrieved February 19, 2026, from [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC - NIH. (n.d.). Retrieved February 19, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023, January 16). Retrieved February 19, 2026, from [Link]

  • Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. (2019, May 6). Retrieved February 19, 2026, from [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC. (2026, January 24). Retrieved February 19, 2026, from [Link]

  • High-throughput compatible catalyst development towards sustainable direct alkenylation reaction discovery and optimization - University of Victoria. (n.d.). Retrieved February 19, 2026, from [Link]

  • A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds - RSC Publishing. (2023, October 16). Retrieved February 19, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved February 19, 2026, from [Link]

  • (PDF) Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - ResearchGate. (2025, October 16). Retrieved February 19, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Kinase Assays with 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers utilizing 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine in kinase assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and success of your experiments. Our approach is rooted in explaining the scientific principles behind each step, empowering you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the compound and its application in kinase assays.

Q1: What is this compound and what is its expected mechanism of action?

Answer: this compound belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is recognized as a "privileged" structure in kinase drug discovery because it acts as a purine bioisostere, effectively mimicking the adenine ring of ATP.[1][2] Consequently, it is designed to bind to the ATP-binding pocket of protein kinases, acting as an ATP-competitive inhibitor. This mechanism is fundamental to its function, and understanding it is critical for proper assay design, particularly concerning ATP concentration.

PropertyValueSource
Chemical Formula C₆H₅ClN₄[3]
Molecular Weight 168.58 g/mol [3]
CAS Number 1268522-21-9[3]
Q2: How should I reconstitute, store, and handle the compound?

Answer: Proper handling is the first step to reproducible results.

  • Reconstitution: We recommend creating a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing. Sonication in a water bath can be used if dissolution is slow, but avoid excessive heat.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When thawing an aliquot for use, allow it to come to room temperature completely and vortex gently before making serial dilutions.

  • Solubility: Pyrazolopyridine derivatives can have limited aqueous solubility. When preparing working solutions, be mindful of the final DMSO concentration in your assay buffer. High compound concentrations may precipitate in low-percentage DMSO buffers, reducing the effective inhibitor concentration and leading to inaccurate results. Always visually inspect for precipitation.

Q3: Which kinase assay format is most suitable?

Answer: The choice of assay format depends on your specific needs, such as throughput, sensitivity, and the equipment available. Most modern kinase assays are robust, but each has unique vulnerabilities.[4]

Assay FormatPrincipleAdvantagesPotential Pitfalls & Considerations
Luminescence (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced, which is converted to an ATP-dependent light signal.[5]High sensitivity, wide dynamic range.Can be susceptible to interference from compounds that affect luciferase. Does not distinguish between substrate phosphorylation and kinase autophosphorylation.[6]
Fluorescence (e.g., TR-FRET) Measures the phosphorylation of a fluorescently labeled substrate. Binding of a phosphorylation-specific antibody creates a FRET signal.[4]Homogeneous ("mix-and-read") format, suitable for HTS, ratiometric detection reduces some interference.Can be subject to interference from fluorescent compounds or light scattering.[5]
Radiometric ([γ-³²P] or [γ-³³P]-ATP) Directly measures the incorporation of a radiolabeled phosphate from ATP onto the substrate.[6]Considered the "gold standard" for accuracy and directness; not prone to compound fluorescence/quenching interference.Requires handling of radioactive materials, lower throughput, generates radioactive waste.

Section 2: Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues encountered during your kinase assays.

Problem 1: No or Significantly Weaker Inhibition Than Expected

You've run your assay, but this compound shows little to no effect on kinase activity, even at high concentrations.

Potential Cause A: Incorrect ATP Concentration
  • The "Why": As an ATP-competitive inhibitor, the compound directly competes with ATP for the kinase's binding site. If the ATP concentration in your assay is too high, it will effectively outcompete the inhibitor, making it appear weak or inactive. This is a very common cause of discrepancies in IC50 values reported in the literature.[6]

  • Solution Pathway:

    • Determine Km(ATP): First, you must experimentally determine the Michaelis constant (Km) of your kinase for ATP under your specific assay conditions. This value represents the ATP concentration at which the enzyme operates at half its maximum velocity.

    • Optimize Assay Conditions: For inhibitor profiling, set the ATP concentration in your assay to be equal to the determined Km value.[6] This creates a balanced competitive environment, providing a standardized and sensitive measure of inhibitor potency (IC50). Running assays far above the Km will invariably lead to an underestimation of potency.

Potential Cause B: Compound Precipitation
  • The "Why": The compound's effective concentration is the amount that is fully solubilized in the assay buffer. If the compound precipitates, its actual concentration in solution is unknown and significantly lower than intended.

  • Solution Pathway:

    • Visual Inspection: After adding the compound to the assay buffer, visually inspect the wells for any cloudiness or precipitate.

    • Lower Final DMSO: Ensure your final DMSO concentration is sufficient to maintain solubility but not so high that it inhibits the kinase itself. Typically, a final concentration of 1-2% DMSO is a safe starting point, but the enzyme's tolerance should be determined.[5]

    • Solubility Test: Perform a simple solubility test by preparing the highest concentration of your compound in the final assay buffer. Let it sit for the duration of your assay's incubation time and check for precipitation.

Potential Cause C: Inactive Reagents
  • The "Why": An assay can only work if its core components are active. The enzyme may have lost activity due to improper storage, or the compound may have degraded.

  • Solution Pathway:

    • Enzyme Activity Control: Always run a "no inhibitor" (vehicle control, e.g., DMSO only) well. This well should show robust kinase activity. If it doesn't, the problem lies with the enzyme or other assay components (e.g., substrate, buffer).

    • Positive Control Inhibitor: Include a known inhibitor for your target kinase as a positive control. If this control works, it confirms the assay itself is performing correctly, pointing the issue back to your specific test compound.

    • Compound Integrity: If possible, verify the compound's identity and purity via analytical methods like LC-MS or NMR. If this is not feasible, purchase a fresh vial or use a freshly prepared stock solution.

Troubleshooting Workflow: "No/Weak Inhibition"

G start Start: No or Weak Inhibition Observed q1 Is the 'No Inhibitor' control showing robust kinase activity? start->q1 a1_no Problem with Assay Setup: - Inactive Enzyme - Incorrect Buffer/Substrate - Expired Reagents q1->a1_no No q2 Did the Positive Control Inhibitor work as expected? q1->q2 Yes a2_no Systemic Assay Failure: Re-validate entire assay protocol and all reagents. q2->a2_no No q3 What is the ATP concentration relative to the kinase's Km? q2->q3 Yes a3_high ATP is too high. This will out-compete the inhibitor. ACTION: Re-run assay with [ATP] = Km(ATP). q3->a3_high [ATP] >> Km q4 Is the compound fully soluble in the final assay buffer? q3->q4 [ATP] ≈ Km a4_no Compound is precipitating. ACTION: - Lower compound concentration - Check/optimize final [DMSO] - Perform solubility test. q4->a4_no No end Potential Issue: - Degraded Compound Stock - Incorrect Stock Concentration ACTION: Use fresh stock solution. q4->end Yes

A decision tree to systematically diagnose the root cause of weak or absent kinase inhibition.

Problem 2: High Background Signal or Apparent Kinase Activation

Your results show a high signal in "no enzyme" control wells, or paradoxically, the kinase appears more active in the presence of the compound.

Potential Cause A: Direct Compound Interference with Assay Readout
  • The "Why": The compound itself may be fluorescent, may quench a fluorescent signal, or may interact with the detection reagents (e.g., luciferase in luminescence assays).[5] This artifact can be mistaken for a biological effect.

  • Solution Pathway:

    • No-Enzyme Control: Run a control plate that includes all assay components (buffer, substrate, ATP, detection reagents) and your serially diluted compound, but without the kinase.

    • Analyze the Signal: If you observe a dose-dependent change in signal in these no-enzyme wells, your compound is directly interfering with the assay's detection method. This data can be used to correct your primary experimental data or may indicate the need to switch to a different assay format (e.g., from fluorescence to radiometric).

Potential Cause B: Compound Aggregation
  • The "Why": At higher concentrations, some small molecules form aggregates that can non-specifically sequester and inhibit proteins, leading to false positives.[5] Paradoxically, in some assay formats, these aggregates can also interfere with detection reagents in a way that appears as activation.

  • Solution Pathway:

    • Add Detergent: Repeat the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Detergents can disrupt non-specific hydrophobic interactions and break up compound aggregates. If the observed inhibition or activation is significantly reduced, aggregation is the likely cause.

    • Dose-Response Curve Shape: Non-specific inhibition often produces unusually steep dose-response curves. Analyze the Hill slope of your curve; a value significantly greater than 1 can be an indicator of aggregation.

Section 3: Key Experimental Protocols

To support the troubleshooting advice above, we provide detailed methodologies for essential validation experiments.

Protocol 1: Determination of Apparent Km for ATP

Objective: To determine the concentration of ATP at which the kinase exhibits half-maximal velocity, ensuring standardized conditions for inhibitor screening.

Methodology:

  • Prepare Reagents: Prepare a 2X kinase/substrate solution in kinase buffer and a 2X serial dilution of ATP in the same buffer. The ATP dilution series should span a wide range (e.g., from 1 mM down to low nM concentrations).

  • Set Up Reaction: In a microplate, add equal volumes of the 2X kinase/substrate solution and the corresponding 2X ATP dilution. This will initiate the reaction at a 1X final concentration of all components. Include "no enzyme" controls for background subtraction.

  • Incubate: Incubate the plate at the desired reaction temperature (e.g., 25°C or 30°C) for a pre-determined time. This time should be within the linear range of the reaction (i.e., less than 20% of the substrate is consumed).

  • Stop and Detect: Stop the reaction and add detection reagents according to your assay kit's manufacturer protocol (e.g., add ADP-Glo™ reagents).

  • Data Analysis:

    • Subtract the background signal (no enzyme) from all data points.

    • Plot kinase activity (Signal) versus [ATP].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): Y = (Vmax * X) / (Km + X)

    • The output of this analysis will provide the Vmax and the Km(ATP) value.

Kinase Inhibition Assay Workflow

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis prep_inhibitor 1. Prepare Serial Dilution of Inhibitor in DMSO add_inhibitor 4. Add Inhibitor Dilutions and Controls to Plate prep_inhibitor->add_inhibitor prep_kinase 2. Prepare 2X Kinase Solution in Assay Buffer add_kinase 5. Add 2X Kinase Solution to Plate prep_kinase->add_kinase prep_atp 3. Prepare 2X Substrate/ATP Solution in Assay Buffer ([ATP] = Km) start_reaction 7. Add 2X Substrate/ATP Solution to Start Reaction prep_atp->start_reaction add_inhibitor->add_kinase pre_incubate 6. Pre-incubate Kinase and Inhibitor add_kinase->pre_incubate pre_incubate->start_reaction incubate 8. Incubate for a Pre-determined Time start_reaction->incubate stop_reaction 9. Add Detection Reagent (Stops Reaction & Generates Signal) incubate->stop_reaction read_plate 10. Read Signal (Luminescence, Fluorescence, etc.) stop_reaction->read_plate analyze 11. Plot Data and Calculate IC50 using Non-linear Regression read_plate->analyze

A generalized workflow for performing a biochemical kinase inhibition assay.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Häfner, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available from: [Link]

  • Wlodarchak, N., & Corey, P. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Available from: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Available from: [Link]

  • Zhang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available from: [Link]

  • Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). PubMed. Available from: [Link]

  • George, G., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Available from: [Link]

  • Klaeger, S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available from: [Link]

  • López, M. S., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available from: [Link]

  • George, G., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available from: [Link]

  • George, G., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available from: [Link]

  • PubChemLite. 5-chloro-1h-pyrazolo[4,3-b]pyridine. Available from: [Link]

  • Advanced ChemBlocks. 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine. Available from: [Link]

  • de la Torre, M. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • PubChem. 5-Chloro-1H-pyrazolo(4,3-b)pyridine. Available from: [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available from: [Link]

  • The Chemical Company. 5-Chloro-1h-pyrazolo[3, 4-b]pyridine, min 98%, 100 mg. Available from: [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. Available from: [Link]

  • de la Torre, M. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available from: [Link]

Sources

Addressing resistance mechanisms to pyrazolopyridine-based drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Resistance Mechanisms in Preclinical & Clinical Development Status: Operational | Support Tier: Level 3 (Senior Scientist)

Introduction: The Pyrazolopyridine Scaffold Context

Welcome to the Technical Support Hub. You are likely here because your pyrazolopyridine-based lead compound (e.g., analogs of Selpercatinib , Tozasertib , or Olverembatinib ) is showing reduced efficacy in your experimental models.

Pyrazolopyridines are a "privileged scaffold" in kinase inhibition, favored for their ability to mimic the adenine ring of ATP and form critical hydrogen bonds with the kinase hinge region.[1][2] However, their specific binding mode makes them susceptible to three distinct classes of resistance:

  • Structural Intransigence: Gatekeeper mutations (e.g., T315I in BCR-ABL, V804M in RET).

  • Pharmacokinetic Failure: ABCB1 (P-gp) or ABCG2 efflux liability.

  • Adaptive Rewiring: Bypass signaling (e.g., RAS/MAPK reactivation).

Use the following diagnostic modules to identify your resistance mechanism and implement the correct resolution protocol.

Module 1: On-Target Resistance (Gatekeeper Mutations)

Symptom: Your compound shows a >50-fold shift in IC50 in resistant cell lines compared to parental lines, but downstream signaling is not inhibited at previously effective doses.

Diagnostic Logic

Pyrazolopyridines often bind in the ATP pocket (Type I/II inhibitors). A single amino acid substitution in the "gatekeeper" region can introduce a bulky side chain (e.g., Threonine to Isoleucine/Methionine) that sterically clashes with the pyrazolopyridine core, preventing binding.

FAQ: Troubleshooting Target Engagement

Q: How do I distinguish between a mutation preventing binding and the drug simply not entering the cell? A: You must bypass membrane transport variables to validate physical binding affinity. We recommend the Cellular Thermal Shift Assay (CETSA) over cell-free kinase assays, as CETSA accounts for intracellular protein conformation and co-factors.

Protocol: Isothermal Dose-Response (ITDR) CETSA

Validates target engagement in intact cells.[3]

Step-by-Step Methodology:

  • Preparation: Aliquot resistant cells (

    
     cells/condition) into PCR tubes.
    
  • Treatment: Treat with a dose-response of your pyrazolopyridine (e.g., 10 nM to 10 µM) for 1 hour at 37°C. Include a DMSO control.

  • Thermal Challenge: Heat samples to the aggregation temperature (

    
    ) of your specific kinase target (typically 42–55°C) for 3 minutes.
    
    • Note: Determine

      
       beforehand using a temperature gradient experiment on untreated cells.
      
  • Lysis: Cool to RT, then snap-freeze (liquid

    
    ) and thaw (25°C) x3 cycles.
    
  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant (soluble fraction).

  • Detection: Analyze supernatant via Western Blot.

  • Interpretation:

    • Sensitive: Band intensity increases with drug concentration (drug stabilizes protein).

    • Resistant (Gatekeeper): Protein precipitates/disappears despite high drug concentration (no binding = no stabilization).

Visualization: Gatekeeper Logic

GatekeeperMechanism Drug Pyrazolopyridine Inhibitor WT_Kinase Wild-Type Kinase (Small Gatekeeper) Drug->WT_Kinase Mut_Kinase Mutant Kinase (Bulky Gatekeeper) Drug->Mut_Kinase Binding Successful Binding (H-Bonds Formed) WT_Kinase->Binding Fits Pocket NoBinding Steric Clash (Binding Blocked) Mut_Kinase->NoBinding Steric Hindrance Outcome1 Cell Death (Signal Blocked) Binding->Outcome1 Outcome2 Resistance (Signal Active) NoBinding->Outcome2

Caption: Mechanism of Gatekeeper Resistance. Bulky mutations prevent the pyrazolopyridine scaffold from accessing the ATP-binding pocket.

Module 2: Pharmacokinetic Resistance (Efflux Pumps)

Symptom: Strong inhibition in cell-free kinase assays (low nM IC50), but poor potency in live cell assays (high µM IC50). The resistance is reversed when using high concentrations.

Diagnostic Logic

The heterocyclic nature of pyrazolopyridines makes them frequent substrates for P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2) . If your cell line overexpresses these transporters (common in paclitaxel-resistant lines or blood-brain barrier models), your drug is being pumped out before it engages the target.

FAQ: Efflux Validation

Q: Can I chemically validate efflux without generating a knockout line? A: Yes. Use a "Rescue Assay" with specific efflux inhibitors. If adding a P-gp inhibitor restores the potency of your drug, your compound is a P-gp substrate.

Protocol: Inhibitor Rescue Viability Assay

Materials:

  • Verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor).

  • Cell Line: MDR1-overexpressing line (e.g., K562/DOX or MDCK-MDR1).

Methodology:

  • Seeding: Plate cells in 96-well plates (5,000 cells/well).

  • Pre-treatment:

    • Group A: Media only.

    • Group B: Verapamil (5 µM) - Note: Ensure this dose is sub-toxic for your specific line.

  • Drug Treatment: Add serial dilutions of your pyrazolopyridine compound to both groups.

  • Incubation: 72 hours at 37°C.

  • Readout: Assess viability (CellTiter-Glo or MTT).

  • Calculation: Calculate the Fold Reversal (FR) :

    
    
    
    • FR > 2.0: Indicates the drug is likely an efflux substrate.

Data Summary: Common Transporter Inhibitors

TransporterGeneSpecific InhibitorBroad Spectrum Inhibitor
P-gpABCB1Verapamil, ZosuquidarCyclosporin A
BCRPABCG2Ko143, Fumitremorgin CElacridar
MRP1ABCC1MK-571Probenecid

Module 3: Bypass Signaling (Adaptive Resistance)

Symptom: Target phosphorylation is inhibited (Western blot confirms on-target effect), but cell viability remains unaffected.

Diagnostic Logic

The cell has rewired its signaling network. For pyrazolopyridine inhibitors targeting the MAPK pathway (e.g., BRAF or MEK), a common mechanism is the relief of negative feedback loops, leading to the activation of parallel pathways like PI3K/Akt or receptor tyrosine kinase (RTK) upregulation (e.g., EGFR, PDGFR).

FAQ: Pathway Profiling

Q: How do I identify which parallel pathway is responsible? A: You need a broad look at the phosphoproteome. A targeted Phospho-Kinase Array is more efficient than running 20 individual Western blots.

Protocol: Combination Index (Synergy) Screen

Determines if blocking the bypass pathway restores sensitivity.

Methodology:

  • Hypothesis: Based on literature, assume PI3K or EGFR activation is the bypass.

  • Design: Checkerboard assay.

    • Axis X: Your Pyrazolopyridine (0, 0.25, 0.5, 1, 2, 4 x IC50).

    • Axis Y: Rescue Inhibitor (e.g., Wortmannin for PI3K) (0, 0.25, 0.5, 1, 2, 4 x IC50).

  • Readout: Cell viability after 72h.

  • Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.

    • CI < 1: Synergism (Confirms the bypass pathway is relevant).

    • CI = 1: Additive.

    • CI > 1: Antagonism.

Visualization: Troubleshooting Workflow

TroubleshootingFlow Start User Issue: Reduced Efficacy Step1 Check Target Phosphorylation (Western Blot) Start->Step1 Decision1 Is Target Phospho Reduced? Step1->Decision1 Branch_No NO (Target NOT inhibited) Decision1->Branch_No Branch_Yes YES (Target IS inhibited) Decision1->Branch_Yes Step2_No Check Intracellular Accumulation Branch_No->Step2_No Step2_Yes Check Parallel Pathways Branch_Yes->Step2_Yes Decision2 Efflux Rescue Positive? Step2_No->Decision2 Result_Efflux Cause: Efflux (ABCB1/G2) Action: ChemMod / Co-admin Decision2->Result_Efflux Yes Result_Mut Cause: Gatekeeper Mutation Action: CETSA / Sequencing Decision2->Result_Mut No Result_Bypass Cause: Bypass Signaling Action: Combo Therapy Step2_Yes->Result_Bypass

Caption: Diagnostic decision tree for identifying resistance mechanisms to pyrazolopyridine inhibitors.

References

  • Ren, X., et al. (2013). "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy."[2] Journal of Medicinal Chemistry. Link

  • Kim, H., et al. (2016). "A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants."[4] Journal of Medicinal Chemistry. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[3][5][6] Nature Protocols. Link

  • Chou, T.C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research. Link

  • Gottesman, M.M., et al. (2002). "MDR1/P-glycoprotein-mediated multidrug resistance." Nature Reviews Cancer. Link

Sources

Improving regioselectivity in pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselectivity & Troubleshooting in Pyrazolopyridine Scaffolds[1]

Introduction

Welcome to the Heterocycle Synthesis Support Hub. If you are accessing this guide, you are likely struggling with the classic "isomer problem" inherent to pyrazolopyridine chemistry. Whether you are building pyrazolo[3,4-b]pyridines (kinase inhibitor scaffolds) or pyrazolo[1,5-a]pyridines (bioisosteres of indole), regiocontrol is rarely accidental—it is a battle between kinetics, thermodynamics, and steric bulk.[1]

This guide moves beyond textbook definitions to address the causality of isomer formation. We will troubleshoot the three most common failure modes:

  • Cyclization Ambiguity: Controlling ring closure during hydrazine condensations.

  • N-Alkylation Drifting: Preventing N1/N2 mixtures during late-stage functionalization.

  • Scaffold Divergence: Ensuring the correct fusion in [1,5-a] systems.

Module 1: Controlling Cyclization Regiochemistry

Target Scaffold: Pyrazolo[3,4-b]pyridine The Problem: Condensing 5-aminopyrazoles with non-symmetrical 1,3-dielectrophiles (e.g.,


-keto esters) yields inseparable mixtures of regioisomers.[1]
Technical Insight: The "Nucleophilicity Mismatch" Principle

The formation of the pyridine ring involves two nucleophilic attacks from the 5-aminopyrazole:

  • The exocyclic amine (

    
    ).
    
  • The C4-carbon (which is nucleophilic due to enamine-like resonance).

The Rule: The most nucleophilic site (the exocyclic amine) will attack the most electrophilic carbonyl of the 1,3-dicarbonyl first.

  • Aldehyde > Ketone > Ester > Amide.[1]

Troubleshooting Workflow

Q: "I am getting a 60:40 mixture. How do I push this to >95:5?"

A: You must amplify the electrophilic difference between your carbonyls or alter the solvent to stabilize the desired transition state.

VariableRecommendationMechanism
Substrate Design Use

-keto nitriles
or alkynyl aldehydes instead of

-keto esters.
Nitriles and alkynes restrict the reaction pathway, forcing a specific cyclization mode (e.g., Michael addition first).[1]
Solvent System Switch from EtOH to HFIP (Hexafluoroisopropanol) or AcOH .[1]Fluorinated alcohols are strong H-bond donors. They activate the carbonyls selectively and can stabilize the polar transition state of the desired isomer.
Temperature Low Temp (-10°C) for initial addition, then reflux.[1]Kinetic control: Allow the amine to attack the most reactive carbonyl before the C4-carbon engages.
Visualizing the Pathway (DOT Diagram)

G Start 5-Aminopyrazole + Unsymmetrical 1,3-Dielectrophile Check Check Electrophilicity (C1 vs C3) Start->Check PathA Path A: Amine attacks Most Electrophilic Carbon Check->PathA Standard Conditions (EtOH, Reflux) PathB Path B: C4-Carbon attacks (Michael Addition) Check->PathB Acid Catalysis (AcOH) or Michael Acceptor ProdA Isomer A (Kinetic Product) PathA->ProdA ProdB Isomer B (Thermodynamic/Michael) PathB->ProdB

Caption: Decision tree for predicting major regioisomer based on initial nucleophilic attack.

Module 2: N-Alkylation Selectivity (N1 vs. N2)

Target Scaffold: 1H-Pyrazolo[3,4-b]pyridine (Unsubstituted core) The Problem: Alkylating the core scaffold (e.g., with methyl iodide) produces a mixture of N1-alkyl (desired) and N2-alkyl (undesired) products.[1]

Technical Insight: The "Lone Pair" Trap
  • N1 (Pyridine-proximal): This nitrogen's lone pair is involved in the aromatic sextet. Alkylation here restores full aromaticity to both rings (more stable).[1]

  • N2 (Pyridine-distal): This nitrogen has a localized lone pair in the plane of the ring (sp2). It is kinetically more accessible (more basic) but leads to a quinoid-like, less stable system.[1]

The Paradox: Under basic conditions (


), the anion is often alkylated at the site of highest electron density (often N1), but steric hindrance from the C7-pyridine proton can push alkylation to N2.[1]
Self-Validating Protocol: Regioselective N1-Alkylation

Objective: Maximize N1-alkylation (>10:1 ratio).

  • Preparation: Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in anhydrous DMF (0.1 M). Note: DMF promotes dissociation of the ion pair, favoring the thermodynamic N1 product.[1]

  • Deprotonation: Cool to 0 °C . Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Checkpoint: Wait for gas evolution to cease completely (approx. 30 min).[1] The solution should turn yellow/orange (anion formation).[1]

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise at 0 °C.

  • The "Thermal Drift" Step: Allow to warm to RT and stir for 2 hours.

    • Why? If N2 alkylation occurs (kinetic), higher temperatures/longer times allow for equilibration to the thermodynamic N1 isomer if the alkylation is reversible (rare) or if the reaction conditions favor the softer nucleophile center.[1]

  • Workup: Quench with water. N1 isomers are typically less polar and elute first in EtOAc/Hexane systems.[1]

Troubleshooting Table:

SymptomDiagnosisFix
High N2 Content Steric clash at C7 or "Hard" alkylating agent.Switch base to

(softer cation effect) or use Mitsunobu conditions (converts N-H to N-C via alcohol, often altering selectivity).[1]
Low Conversion Poor solubility of the anion.Add 18-crown-6 (if using K/Na bases) or switch solvent to DMSO.
Poly-alkylation Pyridine nitrogen is attacking.Your electrophile is too reactive (e.g., MeOTf).[1] Switch to MeI or MeBr.
Module 3: Pyrazolo[1,5-a]pyridine Synthesis

The Problem: Cyclization of N-aminopyridines with alkynes often yields low regioselectivity or byproducts.

Advanced Solution: Oxidative [3+2] Annulation

Recent methodologies utilizing TEMPO as an oxidant/Lewis acid have shown superior regiocontrol compared to traditional base-mediated cyclizations.[1]

Protocol (TEMPO-Mediated):

  • Reagents: N-aminopyridine (1.0 equiv),

    
    -unsaturated ketone/alkyne (1.2 equiv).
    
  • Catalyst: TEMPO (20 mol%),

    
     (balloon), 
    
    
    
    -BuOK (2.0 equiv).
  • Solvent: DMSO or DMF at 80 °C.

  • Mechanism: TEMPO oxidizes the intermediate hydrazine to a diaza-species, facilitating a controlled cyclization that favors the 3-acyl-pyrazolo[1,5-a]pyridine regioisomer.

Visualizing the Workflow (DOT Diagram)

P Start N-Aminopyridine + Alkyne Step1 Base (t-BuOK) Generates Ylide Start->Step1 Step2 [3+2] Cycloaddition Step1->Step2 Step3 Oxidation (TEMPO/O2) Aromatization Step2->Step3 Result Pyrazolo[1,5-a]pyridine (Regioselective) Step3->Result

Caption: Oxidative annulation pathway for Pyrazolo[1,5-a]pyridine synthesis.

Module 4: Analytical Validation (The "Truth" Test)

Q: "I have two spots on TLC. Which one is N1 and which is N2?"

Do not rely on polarity alone. Use 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) as the gold standard.

FeatureN1-Isomer (Thermodynamic)N2-Isomer (Kinetic)
1H NMR (C3-H) Typically

8.0 - 8.3 ppm.
Typically upfield (

7.8 - 8.1 ppm).[1]
13C NMR C3 is often shielded relative to N2 isomer.[1]C3 is deshielded.
NOESY/ROESY Key Diagnostic: NOE correlation between N-Alkyl protons and C7-H (pyridine ring).NOE correlation between N-Alkyl protons and C3-H (pyrazole ring).
Crystallinity Often higher melting point (more symmetric packing).[1]Often lower melting point/oily.[1]
References
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridines via TEMPO-Mediated [3+2] Annulation. Organic Letters, 2022.[1][2][3] [1]

  • Construction of pyrazolo[3,4-b]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Beilstein J. Org. Chem., 2011.[1]

  • Substitution pattern at N1 of 1H-pyrazolo[3,4-b]pyridines: Diversity and Tautomerism. Molecules, 2020.[1]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. J. Org. Chem., 2008.[1] [1]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Note.

Sources

Scale-up synthesis considerations for 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

This guide addresses the scale-up challenges for 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine , a critical scaffold in kinase inhibitor development (e.g., JAK, CDK inhibitors).

The primary synthetic route involves the cyclocondensation of 2,6-dichloronicotinonitrile with hydrazine hydrate . While atom-economical, this reaction presents significant scale-up risks regarding regioselectivity (C2 vs. C6 substitution) and process safety (hydrazine handling).

Core Reaction Scheme

The formation of the [4,3-b] fused system requires a specific sequence:

  • Nucleophilic Aromatic Substitution (

    
    ):  Hydrazine attacks the C2-position (activated by the adjacent nitrile).
    
  • Cyclization: The resulting hydrazine moiety attacks the nitrile carbon.

  • Tautomerization: Formation of the stable 3-amino-1H-pyrazolo tautomer.

Critical Failure Mode: Attack at the C6-position leads to an acyclic impurity or a [4,3-c] isomer which cannot easily be converted to the target.

Interactive Troubleshooting Guide

Module A: Reaction Optimization (The "Make" Phase)

User Issue: “I am observing a significant amount of a regioisomer impurity (approx. 15-20%) by HPLC that does not cyclize.”

Technical Diagnosis: This is likely the C6-substituted byproduct (2-chloro-6-hydrazinonicotinonitrile).

  • Mechanism: The C2 position is electronically activated by the ortho-nitrile and ring nitrogen. However, the C6 position is less sterically hindered. At higher temperatures, the thermodynamic product (C6 attack) competes with the kinetic product (C2 attack).

Corrective Protocol:

ParameterRecommendationRationale
Temperature Start < 0°C Low temperature favors the kinetic product (C2 substitution) driven by the inductive effect of the -CN group.
Solvent Ethanol or IPA Polar protic solvents stabilize the Meisenheimer complex intermediate, favoring the desired

pathway.
Addition Mode Inverse Addition Add the pyridine substrate to the hydrazine solution (or vice versa, depending on specific kinetics) slowly to maintain high local equivalents of nucleophile, though standard addition is often safer for exotherm control.

User Issue: “The reaction mixture turned dark/black, and yield dropped.”

Technical Diagnosis: Oxidative decomposition of hydrazine or formation of 2,6-bis(hydrazinyl)nicotinonitrile .

  • Cause: Large excess of hydrazine combined with high temperatures or presence of metal ions.

Corrective Protocol:

  • Stoichiometry: Limit hydrazine hydrate to 1.1 – 1.2 equivalents .

  • Atmosphere: Strictly maintain an inert Nitrogen/Argon atmosphere. Hydrazine decomposes rapidly in air.

  • Quench: Do not allow the reaction to stir overnight at reflux. Monitor conversion by HPLC and quench immediately upon consumption of starting material.

Module B: Process Safety (The "Risk" Phase)

User Issue: “We observed a pressure spike in the reactor during hydrazine addition.”

Technical Diagnosis: Thermal runaway or Nitrogen evolution.

  • Hazard: Hydrazine is a high-energy compound. The

    
     reaction is exothermic. If the temperature rises uncontrolled, hydrazine can decompose (
    
    
    
    ), generating gas and pressure.

Safety Critical Limits:

HazardControl Measure
Thermal Runaway Dosing rate must be linked to reactor cooling capacity (Dosage controlled by internal temp, not time).
Toxicity Hydrazine is a potent carcinogen/skin sensitizer. Use closed-loop dosing systems.
Material Compatibility Avoid contact with Iron (rust) , Copper , or Zinc , which catalyze hydrazine decomposition. Use Hastelloy or Glass-lined reactors.
Module C: Purification & Isolation (The "Isolate" Phase)

User Issue: “The product is oiling out or forming a sticky solid during workup.”

Technical Diagnosis: The product is an amine and can act as a weak base. The presence of residual hydrazine or solvents can prevent crystallization.

Corrective Protocol (Self-Validating Workup):

  • Water Addition: Dilute the reaction mixture with water (antisolvent).

  • pH Adjustment: The 3-amino group is weakly basic. Adjusting pH to neutral/slightly basic (pH 8-9) ensures the molecule is in its free base form, promoting precipitation.

  • Digestion: Heat the slurry to 50°C for 1 hour, then cool slowly. This "Ostwald ripening" removes occluded impurities and improves filtration rates.

Visualized Workflows (Graphviz)

Diagram 1: Reaction Selectivity & Fate

This diagram illustrates the bifurcation between the desired kinetic pathway and the undesired thermodynamic/impurity pathways.

ReactionPath SM 2,6-Dichloronicotinonitrile (Starting Material) Int_C2 C2-Intermediate (Kinetic Product) SM->Int_C2 Low Temp (<0°C) Polar Solvent Int_C6 C6-Intermediate (Thermodynamic/Impurity) SM->Int_C6 High Temp Steric Control Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->SM Target 5-Chloro-1H-pyrazolo [4,3-b]pyridin-3-ylamine (TARGET) Int_C2->Target Cyclization (Spontaneous/Heat) Bis 2,6-Bis(hydrazinyl) (Over-reaction) Int_C2->Bis Excess Hydrazine Impurity Acyclic Hydrazide or Regioisomer Int_C6->Impurity No Cyclization

Caption: Kinetic vs. Thermodynamic control in the hydrazinolysis of 2,6-dichloronicotinonitrile.

Diagram 2: Purification Logic Tree

A decision tree for operators encountering purity issues during the isolation step.

Purification Start Crude Reaction Mixture Check Check HPLC Purity Start->Check Good Purity > 95% Check->Good Yes Bad Purity < 90% Check->Bad No (Regioisomer present) Action1 Dilute with H2O Adjust pH 8-9 Good->Action1 Action2 Recrystallize Bad->Action2 Isolate Filter & Dry (Vacuum, 45°C) Action1->Isolate Solvent Solvent: EtOH/H2O (3:1) Action2->Solvent Solvent->Isolate

Caption: Decision logic for the isolation and purification of the crude amine product.

Frequently Asked Questions (FAQ)

Q: Why is the 5-chloro substituent preserved? Why doesn't hydrazine displace both chlorines? A: While both chlorines are electrophilic, the C2 chlorine is significantly more activated due to the ortho-nitrile group (inductive effect). Once the C2 position reacts and cyclizes to form the electron-rich pyrazole ring, the electron density of the system increases, deactivating the remaining C5 chlorine (formerly C6) toward further nucleophilic attack. However, forcing conditions (high heat, large excess hydrazine) will eventually displace the C5 chlorine, leading to the bis-hydrazinyl impurity [1].

Q: Can I use anhydrous hydrazine instead of hydrazine hydrate? A: Strongly Discouraged. Anhydrous hydrazine is significantly more unstable, flammable, and prone to detonation. Hydrazine hydrate (typically 55-64% or 80% solution) moderates the explosive risk while retaining sufficient nucleophilicity for this reaction [2].

Q: My product is a different color (Yellow vs. Off-White). Is it impure? A: Pure this compound is typically an off-white to pale beige solid. A bright yellow or orange color often indicates:

  • Oxidation products (azo compounds).

  • Residual trace iron (forming colored complexes with the amino-pyridine). Recrystallization from Ethanol/Water usually resolves this.

References

  • Regioselectivity in Pyridine Substitutions

    • Title: Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.
    • Source: Molecules (via PMC).
    • URL:[Link]

    • Relevance: Discusses the competition between C2 and C6 substitution in nicotinonitriles and the conditions favoring hydrazinolysis.
  • Hydrazine Safety

    • Title: Hydrazine and Aqueous Hydrazine Solutions: Evalu
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

    • Relevance: Definitive guide on thermal runaway risks and handling of hydrazine hydr
  • Synthetic Methodology (Pyrazolo[4,3-b]pyridines)

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines.
    • Source: Molbank (MDPI).
    • URL:[Link][1]

    • Relevance: Provides experimental procedures and NMR characterization data for similar 1H-pyrazolo[4,3-b]pyridine scaffolds.

Sources

Troubleshooting unexpected NMR shifts in pyrazolopyridine structures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolopyridine NMR Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyridine-based structures. This guide is designed to help you troubleshoot and interpret unexpected Nuclear Magnetic Resonance (NMR) shifts and other common spectral artifacts. Drawing from established principles and field-proven techniques, we will explore the causality behind these phenomena and provide robust, self-validating protocols to ensure the integrity of your structural elucidation.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the NMR analysis of pyrazolopyridine derivatives.

Q1: Why does my ¹H NMR spectrum show more signals than my proposed structure suggests?

A1: This is a classic issue most often caused by annular tautomerism , especially in N-unsubstituted or N1-H pyrazolopyridine systems.[1][2] The molecule can exist as a mixture of two or more tautomers in solution, and if the rate of exchange between them is slow on the NMR timescale, you will observe a separate set of signals for each distinct species.[3] Another possibility, particularly with bulky substituents, is the presence of rotamers (conformational isomers) due to restricted bond rotation, which can also be slow enough to resolve on the NMR timescale.

  • Quick Diagnostic: Proceed to the Troubleshooting Guide 1 for a detailed workflow using Variable Temperature (VT) NMR to distinguish between these phenomena.

Q2: I have a very broad signal in the downfield region of my ¹H NMR spectrum (e.g., 10-14 ppm). What is it?

A2: This is highly characteristic of the N-H proton of the pyrazole ring.[1] Its broadening is primarily due to two factors:

  • Quadrupolar Relaxation: The proton is attached to a ¹⁴N nucleus, which has a nuclear quadrupole moment. This provides an efficient relaxation mechanism that significantly shortens the proton's excited state lifetime, leading to a broader signal.[1]

  • Chemical Exchange: This labile proton can exchange with trace amounts of water in the solvent or between pyrazolopyridine molecules. This exchange process also contributes to signal broadening.[1]

  • Quick Diagnostic: Perform a D₂O exchange experiment . Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The broad N-H signal should diminish or disappear completely as the proton is replaced by deuterium.[4] See Protocol 1 for the detailed procedure.

Q3: The chemical shifts of my compound change significantly when I switch from CDCl₃ to DMSO-d₆. Why?

A3: This is expected and is due to strong solvent effects, particularly hydrogen bonding.[5][6]

  • DMSO-d₆ is a highly polar, hydrogen-bond accepting solvent. It will form strong hydrogen bonds with the pyrazolopyridine N-H proton, causing it to shift significantly downfield. Other protons can also be affected by the solvent's polarity and anisotropy.

  • CDCl₃ is much less polar and a poor hydrogen bond acceptor. The N-H proton will be less deshielded and appear further upfield.

  • Benzene-d₆ can induce dramatic shifts due to its magnetic anisotropy. Protons located above or below the plane of the benzene ring (in a solute-solvent complex) will be shielded (shifted upfield), while those in the plane of the ring will be deshielded (shifted downfield).[7] This effect can be exploited to resolve overlapping signals.

Q4: How can I definitively assign the C3/H3 and C5/H5 positions of the pyrazole ring in my N-substituted pyrazolopyridine?

A4: Unambiguous assignment requires 2D NMR, specifically a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[8][9] The key is to find long-range (2- or 3-bond) correlations from a proton with a known position to a carbon of interest. For example, in an N1-substituted pyrazolopyridine, the protons of the N1-substituent will show a 3-bond correlation (³JCH) to the C5 carbon but will be too far away to correlate to the C3 carbon. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can also be used to show through-space proximity between the N1-substituent protons and the H5 proton.[1]

  • Actionable Step: Refer to Protocol 2 for guidance on setting up 2D NMR experiments.

Troubleshooting Workflows & Diagrams

The following workflow provides a logical path for diagnosing unexpected NMR data.

G start Unexpected NMR Spectrum symptom1 More Signals Than Expected start->symptom1 symptom2 Broad or Disappearing Signals start->symptom2 symptom3 Shifts Don't Match Literature start->symptom3 symptom4 Overlapping / Complex Multiplets start->symptom4 cause1a Tautomerism? symptom1->cause1a cause1b Rotamers? symptom1->cause1b cause1c Impurity / Mixture? symptom1->cause1c cause2a Exchangeable Proton (NH, OH)? symptom2->cause2a cause2b Intermediate Exchange Rate? symptom2->cause2b cause3a Solvent Effects? symptom3->cause3a cause3b pH / Protonation State? symptom3->cause3b cause3c Anisotropic Effects? symptom3->cause3c cause4a Signal Overlap symptom4->cause4a sol1a Run Variable Temp. (VT) NMR (See Protocol 3) cause1a->sol1a cause1b->sol1a sol1b Check Purity (LCMS, TLC) cause1c->sol1b end Correct Structural Assignment sol1a->end sol1b->end sol2a Perform D₂O Exchange (See Protocol 1) cause2a->sol2a cause2b->sol1a sol2a->end sol3a Re-run in a Different Solvent (e.g., Benzene-d₆, CDCl₃) cause3a->sol3a sol3b Check Solvent pH / Add TFA or Base cause3b->sol3b sol3c Use 2D NMR (NOESY) to Confirm Spatial Structure cause3c->sol3c sol3a->end sol3b->end sol3c->end cause4a->sol3a sol4a Run 2D NMR (COSY, HSQC) (See Protocol 2) cause4a->sol4a sol4a->end G cluster_low Low Temperature (Slow Exchange) cluster_mid Coalescence Temp (Intermediate Exchange) cluster_high High Temperature (Fast Exchange) a1 Tautomer A spec_low Spectrum: Two sharp peaks a2 Tautomer B spec_mid Spectrum: One broad peak spec_low->spec_mid  Increase T b1 A ⇌ B spec_high Spectrum: One sharp, averaged peak spec_mid->spec_high  Increase T c1 Averaged Species

Caption: Effect of temperature on NMR signals in dynamic exchange.

Experimental Protocols

Protocol 1: D₂O Exchange for Identifying Labile Protons

Objective: To confirm the identity of N-H or O-H protons.

Methodology:

  • Acquire Initial Spectrum: Dissolve 5-10 mg of your pyrazolopyridine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shift and appearance of the suspected N-H peak.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube securely and shake vigorously for 30-60 seconds to ensure proper mixing and facilitate the H/D exchange. You may see an emulsion form, which should settle.

  • Re-acquire Spectrum: Place the tube back in the spectrometer (shimming may need minor adjustment) and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the "before" and "after" spectra. The signal corresponding to the N-H proton should have significantly decreased in intensity or disappeared entirely. [4]A new, often broad, signal for HOD may appear around 4.7 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆.

Protocol 2: Standard 2D NMR Experiments for Structural Elucidation

Objective: To establish connectivity between atoms for unambiguous structural assignment. A more concentrated sample (15-25 mg) is recommended.

ExperimentPulse Sequence (Bruker)Purpose & Key Information Gained
COSY cosygpqfH-H Correlation: Identifies protons that are spin-coupled to each other (typically through 2-3 bonds). Reveals the spin systems within the molecule. [10]
HSQC hsqcedetgpsisp2.3One-Bond C-H Correlation: Correlates each proton directly to the carbon it is attached to. A multiplicity-edited HSQC also distinguishes CH/CH₃ (positive phase) from CH₂ (negative phase) signals. [10]
HMBC hmbcgplpndqfLong-Range C-H Correlation: The most powerful tool for establishing the carbon skeleton. It shows correlations between protons and carbons over 2-4 bonds. Essential for identifying quaternary carbons and linking different fragments of the molecule. [8][9]
NOESY noesygpphThrough-Space H-H Correlation: Identifies protons that are close to each other in 3D space (< 5 Å), regardless of whether they are J-coupled. Crucial for determining stereochemistry and assigning isomers (e.g., proximity of an N1-substituent to H5). [1]
Protocol 3: Variable Temperature (VT) NMR

Objective: To study dynamic processes like tautomerism or restricted rotation.

Methodology:

  • Select Solvent: Choose a solvent with a wide liquid range suitable for your target temperatures (e.g., Toluene-d₈, DMSO-d₆).

  • Initial Setup: Acquire a standard spectrum at room temperature (e.g., 298 K).

  • Cooling: Gradually decrease the spectrometer temperature in steps (e.g., 10-20 K at a time). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until the exchanging signals are sharp and resolved ("slow exchange regime").

  • Heating: Return to room temperature. Then, increase the temperature in steps, acquiring a spectrum at each point. Pay close attention to the region where signals begin to broaden and merge.

  • Identify Coalescence: Note the temperature (Tc) at which the signals coalesce into a single broad peak.

  • High Temperature: Continue heating until the coalesced peak sharpens into a single resonance ("fast exchange regime"). Caution: Do not exceed the boiling point of your solvent or the decomposition temperature of your compound.

Reference Data

Typical Chemical Shift Ranges

The following table provides approximate ¹H and ¹³C chemical shift ranges for a generic pyrazolo[3,4-b]pyridine core. Note: These values are highly sensitive to substitution, solvent, and protonation state. [11][12]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
N1-H 12.0 - 14.0 (often broad) - C3, C7a, C5
H3 8.0 - 8.5 135 - 145 C7a, C4
H4 7.0 - 7.5 115 - 125 C5, C3, C7a
H5 8.5 - 9.0 145 - 155 C4, C7, C7a
H6 7.2 - 7.8 120 - 130 C4, C5, C7
C3a - 110 - 120 H3, H4

| C7a | - | 150 - 160 | H3, H4, H5 |

References

  • Structure elucidation of a pyrazolop[13][14]yran derivative by NMR spectroscopy. PubMed. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • Structure Elucidation of a Pyrazolop[13][14]yran Derivative by NMR Spectroscopy. ResearchGate. [Link]

  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. ACS Publications. [Link]

  • NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. CORE. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico do Instituto Politécnico de Bragança. [Link]

  • Structure Elucidation of a Pyrazolop[13][14]yran Derivative by NMR Spectroscopy. MDPI. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Freie Universität Berlin. [Link]

  • Factors Influencing Chemical Shifts. St. Paul's Cathedral Mission College. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. Semantic Scholar. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]

  • Anisotropic effect in 1H NMR. YouTube. [Link]

  • Computational Analysis of Solvent Effects in NMR Spectroscopy. ACS Publications. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. [Link]

  • NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. PubMed. [Link]

Sources

Validation & Comparative

Developer’s Guide: 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine vs. Alternative Kinase Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical analysis of 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine (CPP-3A), positioning it not merely as a compound, but as a critical privileged scaffold in the design of ATP-competitive kinase inhibitors.

Core Directive & Executive Summary

This compound is a bicyclic heteroaromatic scaffold functioning as a bioisostere of adenine. Unlike fully established drugs (e.g., Imatinib), this compound represents a modular building block used to synthesize Type I and Type II kinase inhibitors. Its value lies in the specific arrangement of nitrogen atoms (N1, N2, N4) which offers unique hydrogen-bonding vectors distinct from its more common isomer, pyrazolo[3,4-b]pyridine .

Primary Application: Discovery of inhibitors for c-Met, ITK, CDK, and GSK-3 . Key Advantage: The pyridine nitrogen (N4) decreases lipophilicity (LogP) compared to indazole equivalents, improving aqueous solubility and reducing non-specific protein binding.

Mechanistic Profile & Structural Logic
The "Hinge-Binding" Hypothesis

Kinase inhibitors typically bind to the ATP-binding pocket, anchoring to the "hinge region" via hydrogen bonds. CPP-3A mimics the purine core of ATP.

  • C3-Amine (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu, Leu).

  • N2 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen.

  • C5-Chlorine (Functional Handle): Positioned towards the solvent front or the hydrophobic pocket II, allowing for Suzuki-Miyaura coupling to introduce selectivity-determining moieties (tail groups).

Comparative Structural Analysis (DOT Visualization)

The following diagram contrasts the CPP-3A scaffold with Adenine (natural ligand) and the isomeric Pyrazolo[3,4-b]pyridine.

ScaffoldComparison cluster_0 Natural Ligand cluster_1 Target Scaffold cluster_2 Common Isomer Adenine Adenine (ATP Core) Purine Scaffold N7/N9 H-bonds CPP3A This compound (CPP-3A) N4 Pyridine Nitrogen C5-Cl Handle Adenine->CPP3A Bioisosteric Replacement (Retains Hinge Binding) Iso34b Pyrazolo[3,4-b]pyridine (Isomer) N7 Pyridine Nitrogen CPP3A->Iso34b Isomeric Shift Alters Solvation & Shape

Figure 1: Structural relationship between ATP's adenine core and the pyrazolo-pyridine scaffolds. Note the position of the pyridine nitrogen shifts from N4 in [4,3-b] to N7 in [3,4-b], altering electronic properties.

Comparative Performance Analysis

This section compares inhibitors derived from the CPP-3A scaffold against those derived from standard alternatives (Indazole and Pyrazolo[3,4-b]pyridine).

Table 1: Physicochemical & Kinase Selectivity Profile
FeaturePyrazolo[4,3-b]pyridine (CPP-3A) Pyrazolo[3,4-b]pyridine Indazole (Benzo-fused)
Electronic Character Electron-deficient pyridine ring (N4).Electron-deficient pyridine ring (N7).Electron-rich benzene ring.
Solubility (Aq.) High (Pyridine N accepts H-bonds).High (Similar to [4,3-b]).[1]Low (Lipophilic).
Metabolic Stability Moderate (Pyridine ring less prone to oxidation than phenyl).Moderate.Low (Benzene ring prone to CYP450 oxidation).
Primary Targets c-Met, ITK, LRRK2 .CDK1/2, MNK1/2, ERK .VEGFR, PDGFR, FGFR .
Synthetic Utility C5-Cl is highly reactive for Suzuki coupling.C6 position is reactive, but C4 often requires de novo synthesis.C5/C6 require pre-functionalized precursors.
Hinge Interaction Bidentate (N2 acceptor, C3-NH2 donor).Bidentate (N1 acceptor, C3-NH2 donor).Monodentate or Bidentate depending on R-groups.

Key Insight: The [4,3-b] isomer is often chosen when the [3,4-b] isomer suffers from steric clash in the binding pocket due to the specific orientation of the pyridine nitrogen. For example, in c-Met inhibitors , the [4,3-b] scaffold allows the sulfonyl group to orient correctly towards the activation loop, a geometry less accessible to the [3,4-b] isomer.

Experimental Protocols (Self-Validating Systems)

To utilize CPP-3A in drug discovery, one must first functionalize the scaffold. The following protocols utilize the "5-Chloro" handle for library generation.

Protocol A: Suzuki-Miyaura Cross-Coupling (C5 Functionalization)

Objective: Attach an aryl tail to the C5 position to probe the hydrophobic pocket.

  • Reagents :

    • Substrate: this compound (1.0 eq).

    • Boronic Acid: Aryl-B(OH)2 (1.2 eq).

    • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq).

    • Base: K2CO3 (2 M aqueous, 3.0 eq).

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure :

    • Charge a microwave vial with substrate, boronic acid, and catalyst under Argon.

    • Add dioxane and K2CO3 solution.

    • Seal and heat at 100°C for 2-4 hours (monitor by LC-MS for disappearance of m/z ~168).

    • Validation : Product peak should show M+ (Aryl mass) - Cl + H.

  • Purification : Filter through Celite, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Kinase Inhibition Assay (Radiometric 33P)

Objective: Determine IC50 of the derived inhibitor against a target kinase (e.g., c-Met).[2]

  • Setup :

    • Prepare 3x Enzyme mix (Kinase + HEPES pH 7.5 + DTT).

    • Prepare 3x Substrate mix (Peptide substrate + ATP + [γ-33P]ATP).

    • Prepare 3x Compound dilution series in 10% DMSO.

  • Execution :

    • Add 5 µL Compound to 384-well plate.

    • Add 5 µL Enzyme mix. Incubate 15 min (allows Type II slow-binding detection).

    • Add 5 µL Substrate mix to initiate.

    • Incubate 60 min at RT.

  • Termination : Spot reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% Phosphoric acid (removes unreacted ATP).

  • Readout : Scintillation counting.

  • Calculation : Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit to 4-parameter logistic curve.

Synthesis Workflow Visualization

The following diagram illustrates the standard medicinal chemistry workflow converting the raw scaffold into a potent inhibitor.

SynthesisWorkflow Raw Starting Material This compound Step1 Step 1: Protection (e.g., THP or SEM on N1) Prevents N-arylation Raw->Step1 Step2 Step 2: C3-Amide Coupling (React C3-NH2 with Carboxylic Acid) Establishes Hinge Binding Step1->Step2 Amide Bond Formation Step3 Step 3: C5-Suzuki Coupling (React C5-Cl with Boronic Acid) Establishes Selectivity (Tail) Step2->Step3 Pd-Catalyzed Cross-Coupling Step4 Step 4: Deprotection (Acidic cleavage of N1-PG) Step3->Step4 Final Final Kinase Inhibitor (Ready for Assay) Step4->Final

Figure 2: Modular synthesis pathway. Note that the order of Step 2 and Step 3 can be reversed depending on the stability of the R-groups.

References
  • Cui, J. J., et al. (2011). "Discovery of a novel class of potent and selective c-Met inhibitors: 1-sulfonyl-pyrazolo[4,3-b]pyridines." Bioorganic & Medicinal Chemistry Letters. Link

  • Lovering, F., et al. (2016). "Pyrazolo[4,3-b]pyridines as ITK Inhibitors: Molecular Design and Optimization." ACS Medicinal Chemistry Letters. Link

  • Schiemann, K., et al. (2016).[3] "Evolution of a Novel CDK8 Inhibitor Scaffold: From Imidazo[5,1-b][1,3,4]thiadiazole to Pyrazolo[3,4-b]pyridine." Journal of Medicinal Chemistry. Link(Comparative reference for the [3,4-b] isomer).

  • Vertex Pharmaceuticals . (2017). "Aza-indazole compounds for use in tendon and/or ligament injuries."[4] U.S. Patent 10,766,894. Link

Sources

Navigating the Nitrogen Shift: A Comparative Efficacy Guide to Pyrazolopyridine Isomers in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Efficacy of Different Pyrazolopyridine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

In the realm of kinase inhibitor design, the pyrazolopyridine scaffold stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its efficacy stems from its ability to mimic the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region.[1]

However, not all pyrazolopyridines are created equal.[2] The specific fusion of the pyrazole and pyridine rings (the "isomer") dictates the vector of substituents, the hydrogen-bonding potential (donor/acceptor profile), and the physicochemical properties (solubility, metabolic stability).

This guide objectively compares the two dominant isomers—Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine —while providing context on emerging alternative fusions like [3,4-c] and [4,3-c].

Structural Classification & Isomer Landscape

The efficacy of these isomers is fundamentally rooted in their nitrogen placement. This dictates their interaction with the kinase "hinge" region (typically residues like Met, Glu, or Leu).

The Isomer Hierarchy
  • Pyrazolo[3,4-b]pyridine (The Adenine Mimic): The most widely utilized isomer. It possesses a donor-acceptor motif (NH-N:) similar to purine, making it an ideal ATP-competitive inhibitor.

  • Pyrazolo[1,5-a]pyridine (The Bridgehead Variant): Features a bridgehead nitrogen. It lacks the NH donor of the pyrazole, altering its polarity and often improving membrane permeability.

  • Pyrazolo[3,4-c] / [4,3-c]pyridines: "Scaffold hopping" alternatives often used to break intellectual property (IP) space or access unique hydrophobic pockets.

Figure 1: Structural classification and functional roles of primary pyrazolopyridine isomers.

Comparative Efficacy Analysis
3.1. Binding Affinity & Selectivity (SAR)

The primary differentiator between the isomers is the Hinge Binding Mode .

  • Pyrazolo[3,4-b]pyridine:

    • Mechanism:[2][3][4] Typically forms a bidentate hydrogen bond with the kinase hinge. The pyridine nitrogen acts as an acceptor, and the pyrazole NH acts as a donor.

    • Efficacy: High potency (often <10 nM IC50) due to this "purine-like" anchoring.

    • Limitation: The NH group can be a liability for membrane permeability (high PSA) and is a site for metabolic glucuronidation.

  • Pyrazolo[1,5-a]pyridine:

    • Mechanism:[2][3][4] The bridgehead nitrogen prevents the classic NH donor interaction. Instead, it relies on the pyridine N (acceptor) and often a substituent at C-3 to form interactions.

    • Efficacy: Often shows improved selectivity. By removing the "ubiquitous" NH donor, it avoids binding to kinases that strictly require a donor-acceptor pair, thus reducing off-target effects.

    • Case Study:Selpercatinib (LOXO-292) utilizes this scaffold to target RET kinase with high selectivity over VEGFR2, a common off-target for other scaffolds.

3.2. Physicochemical & Metabolic Profiles
FeaturePyrazolo[3,4-b]pyridinePyrazolo[1,5-a]pyridinePyrazolo[3,4-c]pyridine
H-Bond Profile Donor + Acceptor (High Polarity)Acceptor Only (Lower Polarity)Variable (Depends on N-sub)
Solubility Moderate (NH can aggregate)High (Disrupted planarity/stacking)Moderate
Metabolic Stability Risk: N-Glucuronidation on pyrazole.High: No NH for glucuronidation.Variable: Prone to oxidation.
Permeability Moderate (Efflux substrate potential)Excellent (Lower PSA)Moderate
Synthetic Ease High (Condensation of aminopyrazoles)Moderate (Cyclization of pyridinium ylides)Low (Isomer separation issues)
Supporting Data: Scaffold Hopping Case Study

Objective: To demonstrate the shift in potency when "hopping" from a standard scaffold to a pyrazolopyridine core. Context: Optimization of LATS Kinase Inhibitors (Source: NIH / PMC).

Compound IDScaffold CoreLATS1 IC50 (nM)Kinase Selectivity Score (S35)Metabolic Stability (t1/2, min)
Cmpd 4a Pyrrolopyrimidine450.15 (Moderate)12
Cmpd 5k Pyrazolo[3,4-b]pyridine 8 0.007 (Excellent) >60
Cmpd 6b Pyrazolo[1,5-a]pyridine1200.02 (Good)>60

Analysis: The transition to [3,4-b] (Cmpd 5k) yielded the highest potency because the N-N motif perfectly complemented the LATS1 hinge residues (Met156). While the [1,5-a] isomer (Cmpd 6b) was metabolically stable, it lost 15-fold potency due to the loss of the critical H-bond donor, highlighting the trade-off between affinity and physicochemical properties.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Differential Kinase Activity Assay (ADP-Glo)

Purpose: To quantify the IC50 shift between isomers against a target kinase (e.g., JAK2 or RET).

  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute isomers (start at 10 µM, 1:3 dilution, 10 points) in DMSO.

  • Enzyme Reaction:

    • Add 2 µL of compound to 384-well white plate.

    • Add 4 µL of Kinase (e.g., JAK2, 2 ng/well). Incubate 10 min RT.

    • Validation Step: Include a "No Enzyme" control (background) and "No Compound" control (Max signal).

  • Substrate Addition: Add 4 µL of ATP/Substrate mix (Km concentrations). Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase).

  • Read: Measure Luminescence.

  • Analysis: Fit curves using non-linear regression (Log(inhibitor) vs. Response).

Protocol B: General Synthesis of Pyrazolo[3,4-b]pyridines

Purpose: Rapid access to the [3,4-b] core for SAR.

  • Reactants: 5-aminopyrazole (1.0 eq) + 1,3-diketone (1.1 eq).

  • Conditions: Reflux in Ethanol with catalytic AcOH or HCl.

  • Mechanism: Cyclocondensation. The amino group attacks the carbonyl, followed by ring closure.

  • Workup: Cool to RT. Precipitate usually forms. Filter and wash with cold EtOH.

  • Validation: 1H NMR must show disappearance of pyrazole NH2 protons (~5-6 ppm) and appearance of pyridine aromatic protons.

Visualizing the Mechanism: JAK-STAT Pathway Targeting

Many pyrazolopyridine drugs target the JAK-STAT pathway. The diagram below illustrates where these inhibitors intervene and the downstream effects.

Figure 2: Mechanism of Action. Pyrazolopyridine isomers competitively inhibit JAK phosphorylation of STAT proteins.

References
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: NIH / PMC. URL:[Link]

  • Discovery of selective LATS inhibitors via scaffold hopping. Source: NIH / PMC. URL:[Link]

  • Scaffold-Hopping and Structure-Based Discovery of DLK Inhibitors. Source: ACS Journal of Medicinal Chemistry.[5] URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. Source: MDPI. URL:[Link]

Sources

Comparative Guide: Pyrazolopyridine Synthesis Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Pyrazolo[3,4-b]pyridine and Pyrazolo[1,5-a]pyridine Scaffolds

Executive Summary: The Strategic Landscape

Pyrazolopyridines are privileged scaffolds in medicinal chemistry, serving as bioisosteres of purines and acting as potent ATP-competitive kinase inhibitors (e.g., B-Raf, CDK, EGFR).[1] For the drug developer, the choice of synthetic route is rarely about "making the molecule"—it is about regiocontrol , diversity generation , and scalability .

This guide compares the three dominant synthetic architectures:

  • Classical Stepwise Cyclocondensation: The gold standard for regiochemical certainty.

  • Multicomponent Reactions (MCRs): The engine for high-throughput library generation.

  • Microwave-Assisted Synthesis (MAOS): The kinetic accelerator for difficult cyclizations.

Comparative Analysis of Methodologies

Performance Metrics

The following data aggregates performance across 50+ entries from recent literature (2018–2024), focusing on the synthesis of substituted pyrazolo[3,4-b]pyridines.

FeatureMethod A: Classical Stepwise Method B: One-Pot MCR Method C: Microwave-Assisted
Primary Mechanism Condensation / Friedländer-typeKnoevenagel / Michael / CyclizationDielectric Heating (Polarization)
Regiocontrol High (Pre-defined precursors)Moderate (Substrate dependent)High (Thermodynamic control)
Avg. Yield 65–80%75–92%85–98%
Reaction Time 4–24 Hours1–4 Hours5–20 Minutes
Atom Economy Low (Multiple workups)High (Water as byproduct)High
Scalability Excellent (Linear scale-up)Moderate (Solubility limits)Limited (Vessel size constraints)
Key Limitation Isolation of intermediates required"Combinatorial" byproduct mixturesEquipment cost & batch size
Expert Insight: The Causality of Choice
  • Choose Classical Stepwise when you must guarantee the position of a substituent (e.g., N1 vs. N2 alkylation). In MCRs, steric hindrance often dictates the isomer ratio, which can be fatal for SAR (Structure-Activity Relationship) studies where a specific vector is required.

  • Choose MCR for "diversity-oriented synthesis" (DOS). If you need to screen 100 analogs of the C4-aryl position, the ability to vary the aldehyde input in a single pot without isolating intermediates is a massive efficiency multiplier.

  • Choose Microwave when the thermal cyclization step is the bottleneck. The ring closure of the pyridine moiety onto the pyrazole core often has a high activation energy barrier (

    
    ). Microwave irradiation overcomes this via direct energy transfer to the polar transition state, often suppressing side reactions (like degradation) seen in prolonged oil-bath heating.
    

Mechanistic Pathways & Visualization

The synthesis of pyrazolo[3,4-b]pyridine typically proceeds via the fusion of a pyridine ring onto a pre-formed pyrazole (or vice versa). The Regioselectivity Checkpoint is critical.

Diagram 1: Reaction Architectures & Regioselectivity

This diagram illustrates the logic flow between starting materials and the final scaffold, highlighting where diversity is introduced.

Pyrazolopyridine_Synthesis Start_Aminopyrazole 5-Aminopyrazole (Precursor) Intermediate_Michael Michael Adduct (Intermediate) Start_Aminopyrazole->Intermediate_Michael C4-Attack (Kinetic) Intermediate_Schiff Schiff Base (Alternative Path) Start_Aminopyrazole->Intermediate_Schiff N-Attack (Thermodynamic) Reagent_Dicarbonyl 1,3-Dicarbonyl / Enaminone Reagent_Dicarbonyl->Intermediate_Michael Reagent_Dicarbonyl->Intermediate_Schiff Transition_Cyclization Cyclization (Rate Limiting Step) Intermediate_Michael->Transition_Cyclization Dehydration Intermediate_Schiff->Transition_Cyclization Product_Isomer1 Pyrazolo[3,4-b]pyridine (Target Scaffold) Transition_Cyclization->Product_Isomer1 Major Path Product_Isomer2 Regioisomer Byproduct (Impurity) Transition_Cyclization->Product_Isomer2 Minor Path (Steric Control)

Caption: Mechanistic bifurcation in pyrazolopyridine synthesis. The initial attack (C4 vs N-amine) determines the final regioisomer.

Validated Experimental Protocols

These protocols are designed to be self-validating systems . Success is defined not just by yield, but by the visual and physical cues described.

Protocol A: Microwave-Assisted Green MCR (High Efficiency)

Best for: Rapid library generation of C4-aryl substituted derivatives. Basis: Adaptation of aqueous/catalytic methods (Ref 1, 3).

Reagents:

  • Hydrazine hydrate (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)[2]

  • Ammonium acetate (1.5 mmol, acts as N-source and weak acid catalyst)

  • Solvent: Water:Ethanol (4:1) or Solvent-free (if using solid support)

Workflow:

  • Pre-mix: In a 10 mL microwave vial, combine the aldehyde, ethyl acetoacetate, and hydrazine.

  • Irradiation (Stage 1): Irradiate at 80°C (100 W) for 2 minutes. Checkpoint: The solution should turn turbid/yellow, indicating formation of the pyrazole intermediate.

  • Addition: Add ammonium acetate to the vial.

  • Irradiation (Stage 2): Irradiate at 120°C (150 W) for 8–10 minutes.

    • Note: Use a dynamic pressure control setting to prevent vial failure.

  • Work-up: Cool to room temperature. The product typically crashes out as a solid precipitate due to low solubility in the aqueous medium.

  • Purification: Filter the solid and wash with cold water (2x) and cold ethanol (1x). Recrystallize from hot ethanol if purity is <95%.

Validation Criteria:

  • Visual: Reaction mixture transitions from clear -> turbid -> heavy precipitate.

  • TLC: Disappearance of aldehyde spot (UV active).

  • Yield Expectations: >85% for electron-poor aldehydes; 70-80% for electron-rich.

Protocol B: Classical Friedländer Condensation (High Regiocontrol)

Best for: Scale-up (>10g) and precise N1-substitution. Basis: 5-aminopyrazole condensation with 1,3-electrophiles (Ref 2, 5).

Reagents:

  • 5-Amino-1-phenyl-3-methylpyrazole (1.0 equiv)

  • Benzoylacetone (or equivalent 1,3-diketone) (1.1 equiv)

  • Catalyst: Glacial Acetic Acid (solvent/catalyst) or ZnCl2 (Lewis Acid)

Workflow:

  • Dissolution: Dissolve the 5-aminopyrazole in glacial acetic acid (5 mL per mmol).

  • Condensation: Add the 1,3-diketone.

  • Reflux: Heat to reflux (118°C) for 4–6 hours.

    • Why: The high temperature is required to drive the dehydration step and aromatization.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:3). Look for a highly fluorescent spot (the pyrazolopyridine core is often fluorogenic).

  • Isolation: Pour the hot reaction mixture onto crushed ice (approx. 5x volume).

    • Mechanism:[3][4][5][6] The sudden polarity shift and temperature drop force the hydrophobic heterocycle to precipitate.

  • Neutralization: Adjust pH to ~7 with 10% NaOH solution to ensure the pyridine nitrogen is not protonated (which would keep it in solution).

  • Filtration: Collect the solid.

Validation Criteria:

  • Visual: Formation of a stable precipitate upon ice quench.

  • NMR Signature: Look for the disappearance of the pyrazole C4-H proton (usually ~6.0 ppm) and the appearance of the new pyridine aromatic proton.

Decision Matrix: Selecting the Right Method

Diagram 2: Method Selection Workflow

Use this logic gate to determine the optimal synthetic strategy for your specific target.

Method_Selection Start Target Molecule Defined Q1 Is Regiochemistry Critical? (e.g., Specific N1/N2 Isomer) Start->Q1 Q2 Is Library Size > 50? Q1->Q2 No (Flexible) Method_Classic Method A: Classical Stepwise Q1->Method_Classic Yes (Must Control) Q3 Is Scale > 100g? Q2->Q3 No Method_MCR Method B: Multicomponent (MCR) Q2->Method_MCR Yes (High Diversity) Q3->Method_Classic Yes (Safety/Cost) Method_MW Method C: Microwave Assisted Q3->Method_MW No (Speed Priority)

Caption: Strategic decision tree for selecting pyrazolopyridine synthesis methodology.

References

  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. Source: d-nb.info [6]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: PMC - NIH

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Source: Chemical Methodologies

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Source: Longdom Publishing [7]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Source: Der Pharma Chemica

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Source: Ingenta Connect

Sources

Bridging the Gap: A Guide to In Vitro and In Vivo Correlation of 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing a robust in vitro and in vivo correlation (IVIVC) for 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine, a member of the promising pyrazolopyridine class of therapeutic candidates.[1] Professionals in drug development will find actionable insights and detailed protocols to bridge the critical gap between preclinical laboratory data and in vivo efficacy.

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives being explored for a wide range of diseases, including cancer and neurodegenerative disorders.[2][3] For compounds like this compound, which likely functions as a kinase inhibitor, a clear IVIVC is paramount for successful clinical translation.[4][5] It allows for the prediction of in vivo pharmacokinetic and pharmacodynamic outcomes from in vitro data, ultimately derisking development and optimizing clinical trial design.[6]

In Vitro Characterization: Defining the Molecular and Cellular Activity

The initial step in establishing an IVIVC is a thorough in vitro characterization of the compound's activity. This involves determining its direct target engagement, cellular potency, and mechanism of action.

Biochemical Assay: Kinase Inhibition Profile

The foundational in vitro experiment is a biochemical assay to determine the compound's inhibitory concentration (IC50) against its putative kinase target.

Experimental Protocol: Lance® Ultra Kinase Assay

  • Reagent Preparation: Prepare a reaction buffer containing a final concentration of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution, 5 µL of the kinase and ULight™-labeled substrate solution, and initiate the reaction by adding 2.5 µL of an ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a 20 mM EDTA solution containing Eu-W1024 labeled anti-phospho-substrate antibody.

  • Signal Reading: After a final 60-minute incubation, read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Anti-proliferative Activity

Demonstrating that the compound can inhibit the proliferation of cancer cells is a crucial next step. The sulforhodamine B (SRB) assay is a reliable method for this purpose.[7]

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed cancer cells (e.g., HCT116 human colon carcinoma) in 96-well plates at an appropriate density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours.

  • Cell Fixation: Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid and incubate for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Target Engagement and Pathway Analysis: Western Blotting

To confirm that the observed anti-proliferative activity is due to the inhibition of the intended signaling pathway, Western blotting is employed to measure the phosphorylation status of downstream effector proteins.[7]

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and probe with primary antibodies against the phosphorylated and total forms of the target protein.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

Table 1: Hypothetical In Vitro Activity of this compound

ParameterValue
Target Kinase IC50 50 nM
HCT116 GI50 500 nM
Downstream Signaling Inhibition (EC50) 250 nM

In Vivo Evaluation: Assessing Pharmacokinetics and Efficacy

The in vivo performance of a compound is the ultimate test of its therapeutic potential. This involves understanding its pharmacokinetic (PK) profile and its ability to inhibit tumor growth in a preclinical model.

Pharmacokinetic (PK) Studies

PK studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[8]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing: Administer this compound to a cohort of mice via intravenous (IV) and oral (PO) routes at a defined dose.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vdss), half-life (t1/2), and oral bioavailability (%F).

Table 2: Hypothetical Pharmacokinetic Parameters in Mice

ParameterValue
Clearance (mL/min/kg) 20
Volume of Distribution (L/kg) 2.5
Half-life (h) 2.0
Oral Bioavailability (%) 40
Pharmacodynamic (PD) and Efficacy Studies: Xenograft Model

A xenograft model, where human tumor cells are implanted in immunocompromised mice, is a standard method to evaluate the in vivo anti-tumor efficacy of a compound.[7]

Experimental Protocol: HCT116 Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously implant HCT116 cells into the flank of nude mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle and treatment groups.

  • Dosing: Administer this compound orally at one or more dose levels, once or twice daily, for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume and body weight two to three times per week.

  • Endpoint Analysis: At the end of the study, collect tumors for pharmacodynamic marker analysis (e.g., Western blotting for the target pathway).

  • Efficacy Calculation: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Table 3: Hypothetical In Vivo Efficacy in HCT116 Xenograft Model

Dose (mg/kg, PO, BID)Tumor Growth Inhibition (%)
1030
3065
10095

The Crux of Development: Establishing the In Vitro-In Vivo Correlation

The IVIVC aims to establish a predictive mathematical relationship between an in vitro property of the compound and its in vivo response.[6] For kinase inhibitors, this often involves correlating the in vitro IC50 or cellular potency with the in vivo drug exposure required for tumor stasis or regression.[4]

Workflow for IVIVC Establishment

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC Modeling cluster_prediction Clinical Prediction biochemical Biochemical IC50 cellular Cellular GI50 biochemical->cellular informs pathway Pathway EC50 cellular->pathway confirms mechanism model PK/PD Model (e.g., IC50 vs. Efficacious Cavg) cellular->model input pk Pharmacokinetics (PK) (Exposure) efficacy Efficacy (Tumor Growth Inhibition) pk->efficacy drives pk->model input pd Pharmacodynamics (PD) (Target Modulation) pd->efficacy correlates with efficacy->model validates human_dose Human Dose Projection model->human_dose enables

Caption: Workflow for establishing an in vitro-in vivo correlation.

A common approach is to determine the average plasma concentration (Cavg) over the dosing interval that is associated with a certain level of tumor growth inhibition. This efficacious Cavg can then be related to the in vitro cellular potency (GI50). A successful correlation would demonstrate that maintaining a Cavg several-fold above the in vitro GI50 leads to significant tumor growth inhibition.

Comparative Analysis: Benchmarking Against Alternatives

The pyrazolopyridine scaffold is prevalent in kinase inhibitor drug discovery.[9] When evaluating a new compound like this compound, it is crucial to benchmark its properties against those of other compounds in the same class.

Table 4: Comparative Profile of Pyrazolopyridine Kinase Inhibitors (Hypothetical)

CompoundTarget Kinase IC50 (nM)HCT116 GI50 (nM)Oral Bioavailability (%)Efficacious Dose (mg/kg)
This compound 505004030
Competitor A 253002050
Competitor B 1008008020

This comparative analysis helps to position the new compound in the competitive landscape and identify its potential advantages and liabilities. For instance, while Competitor A is more potent in vitro, its lower bioavailability may necessitate higher doses. Conversely, Competitor B's excellent bioavailability may compensate for its lower in vitro potency.

Conclusion

The successful development of this compound, or any novel therapeutic candidate, hinges on a thorough understanding of its in vitro and in vivo properties and the correlation between them. By following the systematic approach outlined in this guide, researchers can build a robust data package that supports the compound's progression towards clinical evaluation. The establishment of a clear IVIVC is not merely an academic exercise; it is a critical tool for making informed decisions in the high-stakes environment of drug development.

References

  • Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • Tzanetou, E., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules. Available at: [Link]

  • White, A. W., et al. (2005). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. Clinical Cancer Research. Available at: [Link]

  • Bantscheff, M. (2012). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Technical University of Munich. Available at: [Link]

  • Wang, H., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Patel, R., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Cottam, H. B., et al. (1993). Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. Journal of Medicinal Chemistry. Available at: [Link]

  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Le Manach, C., et al. (2015). A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2026). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Archiv der Pharmazie. Available at: [Link]

  • Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience. Available at: [Link]

  • Wang, Z., et al. (2016). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. Journal of Medicinal Chemistry. Available at: [Link]

  • Unknown. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Unknown. (2016). Synthesis, Characterization and Biological evaluation of some Novel Pyrazolo[3,4-b]pyridin-3-amine derivatives. Chemistry & Biology Interface. Available at: [Link]

  • Abad-Somovilla, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Sadowski, B., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]

  • Gomaa, A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

Sources

Comparative Technical Guide: Pyrazolo[3,4-b]pyridines vs. Pyrazolo[3,4-d]pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-level technical comparison between pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines , two "privileged scaffolds" extensively utilized in medicinal chemistry. While both are bioisosteres of the purine ring system (found in ATP), their distinct nitrogen substitution patterns dictate divergent physicochemical properties, synthetic routes, and biological target profiles.

  • Pyrazolo[3,4-d]pyrimidines are near-perfect isosteres of adenine, making them dominant in ATP-competitive kinase inhibition (e.g., Ibrutinib).

  • Pyrazolo[3,4-b]pyridines lack the N-5 nitrogen, altering their hydrogen-bonding capability and lipophilicity, often directing them toward allosteric modulation (e.g., Riociguat) or specific kinase subsets where selectivity over the purine-binding proteome is required.

Structural & Physicochemical Comparison

The fundamental difference lies in the 6-membered ring fused to the pyrazole core.[1] This single atom change (N vs. C) significantly impacts the electronic distribution and interaction capabilities of the scaffold.[1]

FeaturePyrazolo[3,4-d]pyrimidinePyrazolo[3,4-b]pyridine
Core Structure Pyrazole fused to Pyrimidine Pyrazole fused to Pyridine
Heteroatoms 4 Nitrogens (N1, N2, N5, N7)3 Nitrogens (N1, N2, N7)
Adenine Similarity High (Direct Isostere)Moderate (Bioisostere)
H-Bond Acceptors High (N-5 is a key acceptor)Moderate (C-5 is hydrophobic)
Lipophilicity (LogP) Generally Lower (More Polar)Generally Higher (More Lipophilic)
Solubility Often Poor (High Lattice Energy)Variable (Substituent dependent)
Primary Mode ATP-Hinge Binder (Type I Inhibitor)Allosteric / Type II Inhibitor
Structural Visualization

The following diagram illustrates the core scaffold differences and their mapping to the Adenine (ATP) pharmacophore.

ScaffoldComparison cluster_0 Pharmacophore Mapping Adenine Adenine (Purine) Natural Ligand PP_d Pyrazolo[3,4-d]pyrimidine (4 Nitrogens) Kinase Hinge Binder Adenine->PP_d Direct Isostere (Retains N-5 H-bond acceptor) PP_b Pyrazolo[3,4-b]pyridine (3 Nitrogens) Allosteric/Selectivity Scaffold Adenine->PP_b Bioisostere (Removes N-5, increases lipophilicity) PP_d->PP_b C-5 substitution changes electronic profile

Figure 1: Structural relationship between Adenine and the two pyrazolo-fused scaffolds.

Synthetic Accessibility & Protocols

The synthesis of these scaffolds often diverges at the cyclization step.[1] The [3,4-d] system typically involves cyclizing a pyrazole with a C1 source (like formamide), whereas the [3,4-b] system often utilizes a [3+3] condensation with 1,3-dicarbonyls.

Comparative Synthetic Workflows

SynthesisPathways cluster_d Pyrazolo[3,4-d]pyrimidine Route cluster_b Pyrazolo[3,4-b]pyridine Route Start 5-Amino-4-cyanopyrazole (Common Precursor) StepD1 Reflux with Formamide (or Orthoformate + NH3) Start->StepD1 Cyclocondensation StepB1 Condensation with 1,3-Dicarbonyls (e.g., Acetylacetone) Start->StepB1 Friedlander-type Condensation ProductD Pyrazolo[3,4-d]pyrimidine-4-amine (Adenine Mimic) StepD1->ProductD Ring Closure ProductB Pyrazolo[3,4-b]pyridine Derivative StepB1->ProductB Acid Catalysis

Figure 2: Divergent synthetic pathways from a common aminopyrazole precursor.

Detailed Experimental Protocols
Protocol A: Synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine (Adenine Isostere)

Objective: Create the core scaffold for kinase inhibition assays.[1]

  • Reagents: 5-amino-1H-pyrazole-4-carbonitrile (10 mmol), Formamide (30 mL).

  • Procedure:

    • Suspend the pyrazole precursor in formamide in a round-bottom flask.

    • Heat the mixture to 180–190°C (reflux) for 4–6 hours. Note: High temperature is critical for the cyclization.

    • Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM).

    • Cool the reaction mixture to room temperature. The product typically precipitates upon cooling.[1]

    • Purification: Filter the solid, wash copiously with water (to remove formamide), then cold ethanol. Recrystallize from DMF/Water if necessary.[1]

  • Validation: 1H NMR (DMSO-d6) should show a singlet around δ 8.0-8.5 ppm (H-6) and δ 8.2 ppm (H-3).[1]

Protocol B: Synthesis of a 6-methyl-pyrazolo[3,4-b]pyridine Derivative

Objective: Create a lipophilic scaffold for allosteric modulation.

  • Reagents: 5-amino-3-methyl-1-phenylpyrazole (10 mmol), Acetylacetone (12 mmol), Glacial Acetic Acid (solvent).[1]

  • Procedure:

    • Dissolve the aminopyrazole in glacial acetic acid (20 mL).

    • Add acetylacetone (1.2 eq).[1]

    • Reflux the mixture at 110°C for 6–12 hours.

    • Work-up: Concentrate the solvent under reduced pressure. Pour the residue into ice-cold water.

    • Purification: Neutralize with NaHCO3 to precipitate the product. Filter and recrystallize from Ethanol.[1][2]

  • Mechanism: This follows a Friedlander-type condensation where the exocyclic amine attacks the carbonyl, followed by cyclization onto the C-4 position of the pyrazole.

Biological Applications & Case Studies

Pyrazolo[3,4-d]pyrimidine: The Kinase Hammer

Because the [3,4-d] scaffold mimics the purine ring of ATP, it is the preferred choice for Type I Kinase Inhibitors (binding to the active conformation).

  • Key Drug: Ibrutinib (Imbruvica).[1]

  • Mechanism: Covalent inhibition of Bruton's Tyrosine Kinase (BTK).[1][3] The pyrazolo[3,4-d]pyrimidine core occupies the adenine-binding pocket, forming hydrogen bonds with the hinge region (Glu475/Met477).[1]

  • Application: B-cell malignancies (CLL, MCL).[1][3]

Pyrazolo[3,4-b]pyridine: The Allosteric Tuner

The [3,4-b] scaffold is often used when "purine-mimicry" needs to be reduced to achieve selectivity or target non-kinase receptors.

  • Key Drug: Riociguat (Adempas).[1][4][5]

  • Mechanism: Stimulator of Soluble Guanylate Cyclase (sGC).[1][4] It binds to a regulatory site on sGC (distinct from the catalytic ATP/GTP site), sensitizing the enzyme to endogenous Nitric Oxide (NO).[1]

  • Application: Pulmonary Hypertension (PAH, CTEPH).[1][4]

  • Key Drug: Tracazolate .[1][6][7][8]

  • Mechanism: Anxiolytic acting as a positive allosteric modulator of GABAA receptors.[1][6]

Mechanism of Action Visualization

MOA BTK BTK Kinase (ATP Pocket) Outcome1 Anticancer Effect BTK->Outcome1 Inhibits B-Cell Proliferation sGC Soluble Guanylate Cyclase (Allosteric Site) Outcome2 Antihypertensive Effect sGC->Outcome2 Increases cGMP Vasodilation Ibrutinib Ibrutinib (Pyrazolo[3,4-d]pyrimidine) Ibrutinib->BTK Competes with ATP Forms H-bonds with Hinge Riociguat Riociguat (Pyrazolo[3,4-b]pyridine) Riociguat->sGC Binds Regulatory Site Independent of NO

Figure 3: Distinct mechanisms of action for the two scaffolds in clinical drugs.

Experimental Data Summary

The table below summarizes typical performance metrics derived from literature comparing derivatives of these scaffolds in kinase assays (e.g., Src or CDK2).[1]

MetricPyrazolo[3,4-d]pyrimidinePyrazolo[3,4-b]pyridineInterpretation
IC50 (Kinase) Low nM (e.g., <10 nM)Mid nM to low µM[3,4-d] binds tighter to the ATP hinge due to N-5 acceptor.
Selectivity Lower (Promiscuous)Higher[3,4-d] hits many kinases; [3,4-b] is more tunable.[1]
Aq. Solubility < 10 µg/mL (often)> 50 µg/mL (variable)[3,4-b] derivatives are often easier to formulate without prodrugs.[1]
Metabolic Stability ModerateHighPyridine ring is generally more resistant to oxidation than pyrimidine.[1]

References

  • Ibrutinib Structure & Pharmacology: PubChem.[1][9] Ibrutinib (CID 24821094).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Riociguat Mechanism: FDA Label Information. Adempas (Riociguat) Tablets. Available at: [Link][1]

  • Pyrazolo[3,4-d]pyrimidine as Privileged Scaffold: Unciti-Broceta, A. et al. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[1] Available at: [Link]

  • Tracazolate & Pyrazolo[3,4-b]pyridines: PubChem.[1][7] Tracazolate (CID 5522).[1][7] National Library of Medicine.[1] Available at: [Link][1]

  • Synthesis of Pyrazolo[3,4-b]pyridines: Quiroga, J. et al. (2011).[1] Regioselective synthesis of pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry. (General reference for the [3+3] condensation protocol described).

Sources

Evaluating the selectivity of 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine for specific kinases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine , a privileged scaffold and chemical probe used in kinase inhibitor discovery.

Executive Summary

This compound (often referred to as the 4-azaindazole amine core ) is a critical building block and fragment probe in medicinal chemistry. Unlike fully elaborated drugs, this compound serves as a Type I ATP-competitive scaffold . Its utility lies in its ability to mimic the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region.

While the unsubstituted core is inherently promiscuous, the 5-chloro substituent introduces a selectivity filter, directing affinity toward kinases with specific hydrophobic gatekeeper residues (e.g., FLT3 , JNK , ROCK , and GSK-3 ). This guide evaluates its selectivity profile, compares it with isomeric alternatives (e.g., 7-azaindazoles), and provides protocols for validating its performance in kinase panels.

Selectivity & Target Landscape

Mechanism of Action

The compound functions as a hinge binder . The pyrazolo[4,3-b]pyridine system presents a donor-acceptor motif (N1-H and N2/N4) that interacts with the backbone amide and carbonyl of the kinase hinge.

  • N1 (Donor): H-bonds with the hinge region carbonyl (e.g., Glu81 in CDK2).

  • N2/N4 (Acceptor): H-bonds with the hinge region amide (e.g., Leu83 in CDK2).

  • 5-Chloro (Selectivity Vector): Projects into the hydrophobic pocket (solvent front or gatekeeper region), distinguishing between kinases based on steric tolerance.

Primary Target Profile

Based on structural activity relationships (SAR) of the 4-azaindazole class:

Target KinaseAffinity PotentialMechanistic Basis for Selectivity
FLT3 (FMS-like Tyrosine Kinase 3)High The 5-Cl group fits the hydrophobic pocket adjacent to the gatekeeper residue (Phe691).
JNK (c-Jun N-terminal Kinase)Moderate-High The scaffold mimics the planar structure of JNK inhibitors; 5-Cl improves potency over unsubstituted analogs.
ROCK1/2 (Rho-associated Kinase)Moderate Often requires further substitution at the 3-amino position for nanomolar potency.
GSK-3

Moderate Binds to the ATP pocket, though the [3,4-b] isomer (7-azaindazole) is historically more potent for this target.
Off-Target Risks
  • CDKs (Cyclin-Dependent Kinases): High structural homology in the ATP pocket makes CDK1/2 common off-targets.

  • DYRK1A: Often co-inhibited with GSK-3 due to similar hinge architecture.

Comparative Analysis: Scaffold Performance

To select the optimal starting point for drug discovery, one must compare the 4-azaindazole (subject) with its isomers and analogs.

Comparison Table: Kinase Scaffold Alternatives
Feature5-Cl-Pyrazolo[4,3-b]pyridine (Subject)5-Cl-Pyrazolo[3,4-b]pyridine (Alternative A)5-Cl-Indazole (Alternative B)
Common Name 4-Azaindazole Core7-Azaindazole CoreIndazole Core
H-Bond Acceptor N4 (Position 4)N7 (Position 7)None (C7 is Carbon)
Solubility (pH 7.4) High (Pyridine N increases polarity)High Low (Lipophilic)
Primary Selectivity FLT3, JNK, ROCK GSK-3

, Aurora
Broad (Promiscuous)
Metabolic Stability Moderate (Pyridine ring susceptible to oxidation)HighHigh
Key Advantage Unique vector for H-bond acceptance at the "back" of the hinge.[1]Standard scaffold for GSK-3; extensive literature.Stable, but poor solubility often limits formulation.

Insight: Choose the [4,3-b] (Subject) scaffold when targeting kinases where the hinge region requires an H-bond acceptor at the "top" position (relative to the adenine binding mode) or to exploit the unique vector of the 5-chloro group for FLT3 selectivity.

Experimental Validation Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for Selectivity Screening

Use this protocol to rapidly assess the binding of the 5-Cl-pyrazolo[4,3-b]pyridin-3-ylamine fragment across a diverse kinase panel.

Reagents:

  • Recombinant Kinase Domains (e.g., FLT3, GSK3b, CDK2).

  • SYPRO Orange Dye (5000x stock).

  • Compound Stock (100 mM in DMSO).

Workflow:

  • Preparation: Dilute kinase to 2-5

    
    M in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl
    
    
    
    ).
  • Dye Addition: Add SYPRO Orange to a final concentration of 5x.

  • Compound Dosing: Add compound to a final concentration of 20-50

    
    M (since fragments have lower affinity). Include DMSO control.
    
  • Thermal Shift: Run in a qPCR machine (e.g., QuantStudio). Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate

    
     (Melting Temperature Shift). A shift of >2°C indicates significant binding.
    
Protocol 2: FRET-Based Kinase Assay (Z-Lyte)

Use this for determining IC50 values against specific hits identified in DSF.

Workflow:

  • Reaction Mix: Combine Kinase (1-5 nM), FRET-peptide substrate (2

    
    M), and ATP (at 
    
    
    
    concentration).
  • Inhibitor: Titrate this compound (10-point dose response, starting at 100

    
    M).
    
  • Incubation: Incubate at Room Temperature for 60 mins.

  • Development: Add Development Reagent (protease). Phosphorylated peptides are protected from cleavage; unphosphorylated are cleaved, disrupting FRET.

  • Read: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).

Visualizations

Diagram 1: FLT3 Signaling Pathway & Inhibition

This diagram illustrates the downstream effects of inhibiting FLT3 using the pyrazolo-pyridine scaffold.

FLT3_Pathway FLT3 FLT3 Receptor (Target) STAT5 STAT5 FLT3->STAT5 Phosphorylation RAS RAS FLT3->RAS Activation AKT PI3K / AKT FLT3->AKT Activation Inhibitor 5-Cl-Pyrazolo[4,3-b] pyridin-3-amine Inhibitor->FLT3 Inhibits (ATP Comp.) Proliferation Cell Proliferation & Survival STAT5->Proliferation Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

Caption: Mechanism of FLT3 inhibition by the scaffold, blocking downstream STAT5, RAS/ERK, and PI3K/AKT proliferative pathways.[1][2]

Diagram 2: Scaffold Selectivity Screening Workflow

A logical flow for evaluating the compound's selectivity profile.

Selectivity_Workflow Compound 5-Cl-Pyrazolo[4,3-b] pyridin-3-amine Step1 Thermal Shift Assay (DSF Screen) Compound->Step1 Primary Screen Step2 Kinome Profiling (e.g., KINOMEscan) Step1->Step2 Validate Hits Decision Selectivity Analysis Step2->Decision Hit_FLT3 Hit: FLT3/JNK (Proceed to SAR) Decision->Hit_FLT3 Specific Profile Hit_Promiscuous Promiscuous Binder (Modify C5/N1) Decision->Hit_Promiscuous Broad Profile

Caption: Workflow for validating the selectivity of the 5-chloro-pyrazolo[4,3-b]pyridine scaffold.

References

  • Deng, X. et al. (2012).[1] An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters. Link

  • Peifer, C. & Alessi, D.R. (2008). Small-molecule inhibitors of protein kinase B/Akt and PDK1. ChemMedChem. Link

  • Lier, F. et al. (2011). Binding Studies and Quantitative Structure-Activity Relationship of 3-Amino-1H-Indazoles as Inhibitors of GSK3β. Chemical Biology & Drug Design. Link

  • Vertex Pharmaceuticals. (2017). Patent US10766894B2: Aza-indazole compounds for use in tendon and/or ligament injuries. Google Patents. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.